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  • Product: 4-(1-methyl-1H-imidazol-5-yl)pyridine
  • CAS: 1572047-31-4

Core Science & Biosynthesis

Foundational

A Technical Guide to the Potential Mechanisms of Action of 4-(1-methyl-1H-imidazol-5-yl)pyridine

Abstract This technical guide provides a comprehensive analysis of the potential mechanisms of action for the novel compound, 4-(1-methyl-1H-imidazol-5-yl)pyridine. While direct experimental data for this specific molecu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the potential mechanisms of action for the novel compound, 4-(1-methyl-1H-imidazol-5-yl)pyridine. While direct experimental data for this specific molecule is not yet publicly available, its structural architecture, featuring a methylated imidazole ring linked to a pyridine moiety, bears a striking resemblance to several well-characterized classes of bioactive agents. This guide synthesizes existing knowledge on structurally analogous compounds to propose and elaborate on the most probable biological targets and signaling pathways for 4-(1-methyl-1H-imidazol-5-yl)pyridine. The primary focus will be on its potential roles as a histamine H3 receptor agonist and a kinase inhibitor, with secondary considerations for other plausible activities. This document is intended to serve as a foundational resource for researchers and drug development professionals, providing a scientifically grounded framework for initiating investigations into the pharmacological profile of this compound.

Introduction and Structural Analysis

The compound 4-(1-methyl-1H-imidazol-5-yl)pyridine belongs to the broader class of imidazopyridines, which are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide array of biological targets.[1] The core structure consists of a pyridine ring, a common motif in many pharmaceuticals, linked to a 1-methyl-1H-imidazole ring. The imidazole moiety is a key component of the amino acid histidine and its derivative histamine, predisposing molecules containing this ring to interact with related biological systems.[2] The specific substitution pattern and the presence of the methyl group are anticipated to critically influence the compound's selectivity and potency towards its molecular targets.

Based on a thorough review of the scientific literature for structurally similar compounds, two primary mechanisms of action emerge as highly probable for 4-(1-methyl-1H-imidazol-5-yl)pyridine: agonism at the histamine H3 receptor and inhibition of protein kinases.

Proposed Primary Mechanism of Action: Histamine H3 Receptor Agonism

A compelling line of evidence points towards the potential of 4-(1-methyl-1H-imidazol-5-yl)pyridine to act as a potent and selective agonist of the histamine H3 receptor. This hypothesis is strongly supported by the well-documented activity of the structurally analogous compound, immethridine [4-(1H-imidazol-4(5)-ylmethyl)pyridine].[3]

Supporting Evidence from Analogous Compounds

Immethridine is a highly potent and selective histamine H3 receptor agonist, with a pKi of 9.07 and a pEC50 of 9.74.[3] The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily functions as a presynaptic autoreceptor in the central and peripheral nervous systems, regulating the release of histamine and other neurotransmitters. Agonism at this receptor leads to a decrease in neurotransmitter release.

The structural similarity between 4-(1-methyl-1H-imidazol-5-yl)pyridine and immethridine suggests that the former could also bind to and activate the H3 receptor. The methyl group on the imidazole ring of the target compound may modulate its binding affinity and functional activity, potentially enhancing its selectivity or potency.

Proposed Signaling Pathway

As a Gi/o-coupled receptor, activation of the histamine H3 receptor by an agonist like 4-(1-methyl-1H-imidazol-5-yl)pyridine would be expected to initiate the following signaling cascade:

  • Receptor Binding and G-protein Activation: The agonist binds to the H3 receptor, inducing a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein.

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit dissociates from the βγ-subunits and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Modulation of Ion Channels: The Gβγ subunits can directly interact with and modulate the activity of ion channels, such as inhibiting N-type calcium channels and activating G protein-coupled inwardly rectifying potassium (GIRK) channels.

  • Neurotransmitter Release Inhibition: The net effect of these signaling events is a reduction in the influx of calcium ions and hyperpolarization of the presynaptic membrane, leading to the inhibition of neurotransmitter release.

Diagram of Proposed Histamine H3 Receptor Agonist Signaling Pathway

H3R_Signaling cluster_membrane Cell Membrane Extracellular Extracellular Intracellular Intracellular Compound 4-(1-methyl-1H-imidazol-5-yl)pyridine H3R Histamine H3 Receptor Compound->H3R Binds and Activates G_protein Gi/o Protein (αβγ) H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (α subunit) Ca_channel N-type Ca²⁺ Channel G_protein->Ca_channel Inhibits (βγ subunits) GIRK_channel GIRK Channel G_protein->GIRK_channel Activates (βγ subunits) cAMP ↓ cAMP AC->cAMP Neurotransmitter_Vesicle Neurotransmitter Vesicle Ca_channel->Neurotransmitter_Vesicle Ca²⁺ influx inhibits Neurotransmitter_Release ↓ Neurotransmitter Release GIRK_channel->Neurotransmitter_Release K⁺ efflux inhibits Neurotransmitter_Vesicle->Neurotransmitter_Release Exocytosis

Caption: Proposed signaling pathway of 4-(1-methyl-1H-imidazol-5-yl)pyridine as a histamine H3 receptor agonist.

Experimental Validation Workflow

To confirm the hypothesis of histamine H3 receptor agonism, a series of in vitro and cellular assays would be required.

Experimental Workflow for H3 Receptor Agonism Validation

H3R_Workflow cluster_0 In Vitro Assays cluster_1 Cell-Based Functional Assays cluster_2 Selectivity Profiling a1 Radioligand Binding Assay (Target: Human H3R) (Assay: Competition with [³H]-Nα-methylhistamine) a2 [³⁵S]GTPγS Binding Assay (Target: Human H3R-expressing membranes) (Assay: Measure G-protein activation) a1->a2 Confirm functional activity b1 cAMP Accumulation Assay (Cell line: CHO-K1 cells expressing human H3R) (Assay: Forskolin-stimulated cAMP levels) a2->b1 Validate in cellular context b2 Calcium Mobilization Assay (Cell line: HEK293 cells co-expressing human H3R and Gαqi5) (Assay: Measure intracellular Ca²⁺ flux) b1->b2 Orthogonal functional validation c1 Receptor Selectivity Panel (Targets: H1R, H2R, H4R, and other GPCRs) (Assay: Binding or functional assays) b2->c1 Assess target specificity p38_Inhibition Compound 4-(1-methyl-1H-imidazol-5-yl)pyridine p38_alpha p38α Kinase Compound->p38_alpha Inhibits Downstream_Substrates Downstream Substrates (e.g., MK2, ATF2) p38_alpha->Downstream_Substrates Phosphorylates Cytokine_Production ↓ Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) Downstream_Substrates->Cytokine_Production

Caption: Proposed mechanism of p38α MAPK pathway inhibition.

Experimental Validation Workflow

A systematic approach is necessary to identify the specific kinase targets of 4-(1-methyl-1H-imidazol-5-yl)pyridine and to characterize its inhibitory activity.

Experimental Workflow for Kinase Inhibitor Profiling

Kinase_Workflow cluster_0 Initial Screening cluster_1 Hit Validation and Potency Determination cluster_2 Cellular Activity Confirmation a1 Broad Kinase Panel Screen (e.g., 400+ kinases) (Assay: Radiometric or fluorescence-based) b1 IC₅₀ Determination for Hits (Assay: Dose-response curves) a1->b1 Identify primary targets b2 Mechanism of Inhibition Studies (e.g., ATP competition assays) b1->b2 Characterize binding mode c1 Target Engagement Assays (e.g., NanoBRET™, CETSA®) b2->c1 Confirm target interaction in cells c2 Phospho-protein Western Blotting (Assay: Measure phosphorylation of downstream substrates) c1->c2 Assess downstream pathway modulation c3 Cellular Phenotypic Assays (e.g., Cytokine release, cell proliferation) c2->c3 Link to cellular function

Caption: Workflow for identifying and validating kinase inhibitor activity.

Other Potential Mechanisms of Action

While histamine H3 receptor agonism and kinase inhibition represent the most probable mechanisms of action, the versatile imidazopyridine scaffold suggests other possibilities that warrant consideration:

  • Antiparasitic Activity via CYP51 Inhibition: Structurally related compounds have shown efficacy against Trypanosoma cruzi by inhibiting the sterol 14α-demethylase (CYP51). [4]* Interaction with DNA/RNA: Some tetracyclic imidazo[4,5-b]pyridine derivatives have been shown to bind to DNA and RNA, suggesting a potential role as nucleic acid intercalators. [5]* Modulation of Ion Channels or Other Receptors: The broader imidazopyridine class has been reported to interact with GABAA receptors and other CNS targets. [5][6] Further broad-based screening would be necessary to explore these alternative hypotheses.

Data Summary

While no direct quantitative data exists for 4-(1-methyl-1H-imidazol-5-yl)pyridine, the following table summarizes the key activity data for its close structural analog, immethridine.

CompoundTargetAssayActivityReference
ImmethridineHuman Histamine H3 ReceptorRadioligand Binding (pKi)9.07[3]
ImmethridineHuman Histamine H3 ReceptorFunctional Assay (pEC50)9.74[3]

Conclusion

References

  • Kitbunnadaj, R., et al. (2004). Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H(3) receptor agonist. Journal of Medicinal Chemistry, 47(10), 2414-7. [Link]

  • Ali, E. M. H., et al. (2022). Structural optimization of 4-(imidazol-5-yl)pyridine derivatives affords broad-spectrum anticancer agents with selective B-RAFV600E/p38α kinase inhibitory activity: Synthesis, in vitro assays and in silico study. European Journal of Pharmaceutical Sciences, 171, 106115. [Link]

  • Ponzi, S., et al. (2020). Discovery of 4-((1-(1H-imidazol-2-yl)alkoxy)methyl)pyridines as a new class of Trypanosoma cruzi growth inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(8), 127052. [Link]

  • Ali, E. M. H., et al. (2022). Structural optimization of 4-(imidazol-5-yl)pyridine derivatives affords broad-spectrum anticancer agents with selective B-RAF>V600E>/p38α kinase inhibitory activity: synthesis, in vitro assays and in silico study. University of Strathclyde. [Link]

  • FULIR. Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. [Link]

  • Sławiński, J., et al. (2019). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 24(21), 3848. [Link]

  • Ammar, U. M., et al. (2021). Design, synthesis and anti-inflammatory activity of imidazol-5-yl pyridine derivatives as p38α/MAPK14 inhibitor. Bioorganic Chemistry, 107, 104555. [Link]

  • Kim, J., et al. (2016). The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor. Bioorganic & Medicinal Chemistry Letters, 26(11), 2649-2653. [Link]

  • Gazzola, S., et al. (2024). Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family. Molecules, 29(4), 850. [Link]

  • HR Patel Institute of Pharmaceutical Education and Research. PRACTICAL LAB MANUAL. hrpatelpharmacy.co.in. [Link]

Sources

Exploratory

The Imidazo[4,5-b]pyridine Scaffold: A Privileged Motif in Kinase Inhibitor Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals The relentless pursuit of targeted therapies in oncology and other disease areas has positioned protein kinases as paramount targets for drug...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

The relentless pursuit of targeted therapies in oncology and other disease areas has positioned protein kinases as paramount targets for drug discovery. Their central role in cellular signaling pathways, often dysregulated in pathological states, makes them amenable to therapeutic intervention. Within the vast chemical space of kinase inhibitors, the imidazo[4,5-b]pyridine core has emerged as a "privileged scaffold." Its structural resemblance to the native purine bases allows it to effectively compete for the ATP-binding site of a wide array of kinases, while offering versatile chemical handles for optimization of potency, selectivity, and pharmacokinetic properties.[1][2][3][4][5] This guide provides a comprehensive overview of the discovery and development of imidazo[4,5-b]pyridine-based kinase inhibitors, from synthetic strategies and structure-activity relationship (SAR) studies to their biological evaluation and therapeutic potential.

The Strategic Advantage of the Imidazo[4,5-b]pyridine Core

The imidazo[4,5-b]pyridine scaffold, an isostere of purine, presents a unique combination of features that make it an attractive starting point for kinase inhibitor design. Its bicyclic, heteroaromatic nature provides a rigid framework that can be appropriately decorated with substituents to achieve specific interactions within the kinase ATP-binding pocket. The nitrogen atoms in the ring system can act as hydrogen bond acceptors and donors, mimicking the interactions of adenine with the kinase hinge region.[6] This bioisosteric replacement of the purine core has proven to be a successful strategy in the development of potent inhibitors for a multitude of kinase families.[1][2][3][4]

Navigating the Synthetic Landscape: Crafting the Imidazo[4,5-b]pyridine Core

The construction of the imidazo[4,5-b]pyridine scaffold is a critical step in the development of this class of inhibitors. Several synthetic routes have been established, with the choice of a particular method often depending on the desired substitution pattern. A common and versatile approach involves the condensation of a substituted diaminopyridine with a carboxylic acid or its derivative.

General Synthetic Protocol:

A widely employed synthetic route to access disubstituted imidazo[4,5-b]pyridines is illustrated below. This multi-step synthesis allows for the introduction of diversity at key positions of the scaffold.

Experimental Protocol: Synthesis of a Disubstituted Imidazo[4,5-b]pyridine Derivative

  • Step 1: Nucleophilic Aromatic Substitution. A commercially available dihalopyridine, such as 3-nitro-2,6-dichloropyridine, is reacted with a primary amine in the presence of a base like triethylamine. This reaction typically proceeds with regioselectivity, affording the mono-substituted intermediate.[7]

  • Step 2: Second Nucleophilic Aromatic Substitution. The remaining chloro-substituent of the intermediate is then displaced by a second, different amine. This step allows for the introduction of a second point of diversity.[7]

  • Step 3: Reduction of the Nitro Group. The nitro group is subsequently reduced to an amine, commonly using a reducing agent such as sodium dithionite or catalytic hydrogenation. This yields the key diaminopyridine intermediate.[6]

  • Step 4: Cyclization to form the Imidazole Ring. The diaminopyridine intermediate is then cyclized with a suitable reagent, such as a substituted aldehyde or carboxylic acid, in the presence of an oxidizing agent or under thermal conditions to form the fused imidazole ring, yielding the final imidazo[4,5-b]pyridine core.[6]

A Multi-Targeted Scaffold: Key Kinase Families Inhibited by Imidazo[4,5-b]pyridines

The versatility of the imidazo[4,5-b]pyridine scaffold has enabled the development of inhibitors targeting a broad spectrum of kinases implicated in cancer and other diseases.

Aurora Kinases: Guardians of Mitosis

The Aurora kinase family (A, B, and C) are serine/threonine kinases that play essential roles in regulating mitosis.[6] Their overexpression is a common feature in many human cancers, making them attractive targets for anticancer drug development. Several imidazo[4,5-b]pyridine-based compounds have been identified as potent inhibitors of Aurora kinases.[6][8][9] For instance, optimization of an imidazo[4,5-b]pyridine series led to the discovery of dual Aurora/FLT3 inhibitors with significant antiproliferative activity in various cancer cell lines.[6][8][10]

Bruton's Tyrosine Kinase (BTK): A Key Player in B-Cell Malignancies

BTK is a non-receptor tyrosine kinase crucial for B-cell development and signaling.[11] It has emerged as a validated therapeutic target for B-cell malignancies.[11][12] Researchers have successfully designed and synthesized novel imidazo[4,5-b]pyridine derivatives as noncovalent, reversible BTK inhibitors, offering a potential advantage in terms of safety and off-target effects compared to covalent inhibitors.[11][12]

Other Notable Kinase Targets

The therapeutic reach of imidazo[4,5-b]pyridine inhibitors extends to several other important kinase families:

  • TrkA: These receptor tyrosine kinases are implicated in cancer and pain.[7][13]

  • CDK9: A key regulator of transcription, its inhibition is a promising strategy for cancer therapy.[14]

  • MLK3: This kinase is involved in cellular stress responses and has been linked to neurodegenerative diseases and cancer.[15]

  • PAK4: A serine/threonine kinase that regulates cytoskeletal dynamics and cell motility, and is a target in cancer.[16]

  • Src Family Kinases (SFKs): These non-receptor tyrosine kinases are involved in a variety of cellular processes, and their dysregulation is common in cancer.[17]

Structure-Activity Relationship (SAR) and Lead Optimization

The development of potent and selective imidazo[4,5-b]pyridine-based kinase inhibitors heavily relies on understanding the structure-activity relationship. Molecular docking studies and co-crystal structures have provided invaluable insights into the binding modes of these inhibitors within the kinase active site.[6][7][12][16]

Key SAR insights for the imidazo[4,5-b]pyridine scaffold include:

  • Hinge-Binding Motif: The nitrogen atoms of the imidazo[4,5-b]pyridine core typically form crucial hydrogen bonds with the hinge region of the kinase.[6]

  • Substituents at the 2- and 7-positions: These positions are often key for modulating potency and selectivity. Substituents at the 2-position can extend into the hydrophobic pocket, while modifications at the 7-position can be tailored to interact with the solvent-exposed region.

  • Physicochemical Properties: Optimization of properties such as solubility, metabolic stability, and cell permeability is critical for translating in vitro potency into in vivo efficacy.[5][6]

Biological Evaluation: From In Vitro Assays to Preclinical Models

The comprehensive evaluation of novel imidazo[4,5-b]pyridine-based kinase inhibitors involves a cascade of in vitro and in vivo assays.

In Vitro Characterization

Experimental Protocol: In Vitro Cell Proliferation Assay

  • Cell Seeding: Cancer cell lines of interest are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with a serial dilution of the test compound for a specified duration (e.g., 72 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric or luminescent assay, such as the MTT or CellTiter-Glo® assay.[9]

  • Data Analysis: The results are used to generate a dose-response curve, from which the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 (concentration for 50% of maximal inhibition) value is calculated.[9]

In Vivo Efficacy

Promising candidates from in vitro studies are advanced to in vivo models to assess their antitumor activity.

Experimental Workflow: In Vivo Xenograft Model

in_vivo_workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation cell_culture Tumor Cell Culture implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth treatment Compound Administration tumor_growth->treatment measurement Tumor Volume Measurement treatment->measurement endpoint Endpoint Analysis (e.g., Tumor Weight) measurement->endpoint

Caption: Workflow for assessing in vivo efficacy using a xenograft model.

Future Directions and Conclusion

The imidazo[4,5-b]pyridine scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. Future research will likely focus on:

  • Developing more selective inhibitors: To minimize off-target effects and improve the therapeutic window.

  • Overcoming drug resistance: By designing inhibitors that are active against clinically relevant mutations.

  • Exploring new therapeutic areas: Beyond oncology, these inhibitors may have applications in inflammatory and neurodegenerative diseases.

Data Summary

In Vitro Activity of Representative Imidazo[4,5-b]pyridine Kinase Inhibitors
Compound IDTarget Kinase(s)IC50/Kd (nM)Antiproliferative Activity (Cell Line)Reference
2d TrkASubnanomolarAntitumor effects in a TrkA-driven mouse allograft model[7]
3a TrkASubnanomolarAntitumor effects in a TrkA-driven mouse allograft model[7]
I, II, IIIa, etc. CDK9630 - 1320Significant activity against MCF-7 and HCT116[14]
9a, 9e, 9j, etc. MLK36 - 14-[15]
28c Aurora-A-GI50 = 2300 nM (HCT116)[8]
6b, 6o, 6p BTK1140, 1540, 2460-[12]
KY-04045 PAK4--[16]
27e Aurora-A, Aurora-B, FLT3Kd = 7.5 (A), 48 (B), 6.2 (FLT3)GI50 = 300 nM (HCT116), 291 nM (MV4-11)[6][10]

Signaling Pathway

Kinase_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Growth Factor (e.g., Neurotrophin) Receptor Receptor Tyrosine Kinase (e.g., TrkA) Ligand->Receptor Binding & Dimerization Kinase_Cascade Downstream Kinase Cascade Receptor->Kinase_Cascade Autophosphorylation & Activation Transcription_Factor Transcription Factors Kinase_Cascade->Transcription_Factor Signal Transduction Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factor->Cellular_Response Gene Expression Inhibitor Imidazo[4,5-b]pyridine Inhibitor Inhibitor->Receptor Inhibition

Sources

Foundational

The Pharmacological Profile of 4-(1-methyl-1H-imidazol-5-yl)pyridine and its Analogs: A Technical Guide for Drug Discovery Professionals

Foreword: Navigating the Landscape of Imidazole-Pyridine Scaffolds The confluence of imidazole and pyridine rings has yielded a privileged scaffold in medicinal chemistry, giving rise to a multitude of compounds with sig...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Landscape of Imidazole-Pyridine Scaffolds

The confluence of imidazole and pyridine rings has yielded a privileged scaffold in medicinal chemistry, giving rise to a multitude of compounds with significant therapeutic potential. This guide delves into the pharmacological landscape of one such entity, 4-(1-methyl-1H-imidazol-5-yl)pyridine. It is crucial to preface this exploration with a key insight: comprehensive, dedicated studies on this specific N-methylated isomer are not extensively documented in publicly accessible literature. Therefore, this technical guide adopts a scientifically rigorous approach by constructing a detailed pharmacological profile through a meticulous analysis of its closest and most extensively studied analogs. By examining the structure-activity relationships, mechanisms of action, and synthetic pathways of closely related 4-(imidazol-5-yl)pyridine derivatives, we can project a well-grounded and insightful profile for the titular compound. This document is intended for researchers, scientists, and drug development professionals, providing a consolidated resource to inform and guide future research in this promising chemical space.

Synthesis and Chemical Architecture

The synthesis of the core 4-(imidazol-5-yl)pyridine scaffold is a critical first step, from which the target compound, 4-(1-methyl-1H-imidazol-5-yl)pyridine, can be derived. Several synthetic strategies have been reported for related structures, providing a blueprint for its potential synthesis.

General Synthesis of the Imidazo[4,5-b]pyridine Core

A prevalent method for the construction of the isomeric imidazo[4,5-b]pyridine ring system involves the condensation of 2,3-diaminopyridine with various carboxylic acids or their derivatives. This reaction is often facilitated by a dehydrating agent like polyphosphoric acid (PPA), and can be accelerated using microwave irradiation, offering a convenient and efficient route to the core structure[1]. Another established method is the reaction of 2,3-diaminopyridine with aryl aldehydes in an aqueous medium under thermal conditions, which proceeds via an air-oxidative cyclocondensation to yield 1H-imidazo[4,5-b]pyridine derivatives in high yields[1].

Proposed Synthesis of 4-(1-methyl-1H-imidazol-5-yl)pyridine

Pharmacodynamics and Mechanism of Action

The primary therapeutic potential of the 4-(imidazol-5-yl)pyridine scaffold, as indicated by extensive research on its derivatives, lies in the modulation of protein kinase activity. These enzymes are pivotal in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.

Kinase Inhibition Profile

The most direct evidence for the pharmacological activity of a compound bearing the 4-(1-methyl-1H-imidazol-5-yl)pyridine moiety comes from a study on imidazo[4,5-b]pyridine-based kinase inhibitors. In this research, the "1-methyl-1H-imidazol-5-yl" group was incorporated as a key substituent in a series of compounds designed to inhibit Aurora and FLT3 kinases, which are crucial regulators of mitosis and are implicated in acute myeloid leukemia[3][4].

One of the synthesized compounds, designated 21a , which contains the 1-methyl-1H-imidazol-5-yl fragment, demonstrated potent inhibition of Aurora-A kinase[3][4]. However, this compound also exhibited significant inhibition of the hERG channel (94% inhibition at 10 µM), a critical off-target effect that can lead to cardiotoxicity[3][4]. This finding underscores the importance of careful structural modification to balance on-target potency with off-target safety.

A significant body of research has focused on the structural optimization of 4-(imidazol-5-yl)pyridine derivatives as potent and selective inhibitors of B-RAF and p38α kinases[5][6]. The B-RAF kinase is a key component of the MAPK signaling pathway, and its V600E mutation is a driver in a large percentage of melanomas. The p38α kinase is a central mediator of the inflammatory response.

In these studies, various derivatives of the 4-(imidazol-5-yl)pyridine scaffold have demonstrated broad-spectrum anticancer activity across numerous cell lines[5][6]. One particularly potent compound, 10c , exhibited nanomolar activity against a melanoma cell line (GI50 of 70 nM) and was shown to be significantly more potent than the clinically used anticancer drug sorafenib against the NCI-60 cell line panel[5]. Mechanistic studies revealed that this compound induces cell cycle arrest and promotes apoptosis and autophagy in cancer cells[5]. The kinase profiling of compound 10c confirmed its inhibitory effects on both B-RAF (IC50 of 1.84 µM) and p38α (IC50 of 0.726 µM) kinases[5].

The table below summarizes the in vitro anticancer activity of selected 4-(imidazol-5-yl)pyridine derivatives from these studies.

CompoundTarget Cell LineGI50 (µM)Reference
7c NCI-60 PanelSub-micromolar to one-digit micromolar[5]
7d NCI-60 PanelSub-micromolar to one-digit micromolar[5]
8b NCI-60 PanelSub-micromolar to one-digit micromolar[5]
9b NCI-60 PanelSub-micromolar to one-digit micromolar[5]
9c NCI-60 PanelSub-micromolar to one-digit micromolar[5]
10c MDA-MB-435 (Melanoma)0.07[5]
10d NCI-60 PanelSub-micromolar to one-digit micromolar[5]
11b NCI-60 PanelSub-micromolar to one-digit micromolar[5]

GI50: The concentration of the drug that causes 50% inhibition of cell growth.

Anti-Inflammatory Activity

Derivatives of imidazol-5-yl pyridine have also been investigated as inhibitors of p38α/MAPK14 for their anti-inflammatory potential[7]. The p38α kinase regulates the biosynthesis of pro-inflammatory cytokines such as TNF-α and IL-6. One study repurposed a series of B-RAF V600E inhibitors to target p38α kinase. The most potent compounds, 11a and 11d , demonstrated IC50 values of 47 nM and 45 nM, respectively, against p38α kinase[7]. Furthermore, compound 11d effectively suppressed the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in LPS-stimulated macrophages, with IC50 values of 0.61 µM and 0.29 µM, respectively[7]. It also inhibited the production of pro-inflammatory cytokines TNF-α, IL-6, and IL-1β[7].

CompoundTargetIC50Reference
11a p38α kinase47 nM[7]
11d p38α kinase45 nM[7]
11d NO Production0.61 µM[7]
11d PGE2 Production0.29 µM[7]
11d TNF-α Production78.03 nM[7]
11d IL-6 Production17.6 µM[7]
11d IL-1β Production82.15 nM[7]
Visualizing the Mechanism of Action

The following diagram illustrates the central role of p38α kinase in the inflammatory signaling cascade and its inhibition by 4-(imidazol-5-yl)pyridine derivatives.

p38_pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates p38_alpha p38α MAPK TLR4->p38_alpha activates NF_kB NF-κB p38_alpha->NF_kB activates COX2 COX-2 NF_kB->COX2 upregulates iNOS iNOS NF_kB->iNOS upregulates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NF_kB->Cytokines upregulates PGE2 PGE2 COX2->PGE2 produces NO Nitric Oxide (NO) iNOS->NO produces Inhibitor 4-(Imidazol-5-yl)pyridine Derivatives Inhibitor->p38_alpha inhibits

Caption: Inhibition of the p38α MAPK pathway by 4-(imidazol-5-yl)pyridine derivatives.

Pharmacokinetics (ADME Profile)

A comprehensive pharmacokinetic profile for 4-(1-methyl-1H-imidazol-5-yl)pyridine is not available. However, we can infer potential ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics based on the properties of the imidazole and pyridine moieties and data from related compounds.

  • Absorption : The presence of the basic pyridine and imidazole nitrogens suggests that the compound will have good aqueous solubility at physiological pH, which is a prerequisite for oral absorption.

  • Distribution : The distribution will be influenced by its polarity and ability to cross biological membranes.

  • Metabolism : Imidazole-containing compounds are known to interact with cytochrome P450 (CYP) enzymes. The N-methyl group could be a site for N-demethylation. The pyridine ring is also susceptible to oxidation.

  • Excretion : The metabolites are likely to be more polar and excreted via the kidneys.

It is critical to conduct empirical studies, including in vitro metabolic stability assays (e.g., using liver microsomes) and in vivo pharmacokinetic studies in animal models, to determine the precise ADME profile of 4-(1-methyl-1H-imidazol-5-yl)pyridine.

Toxicological Profile

There is no specific toxicological data for 4-(1-methyl-1H-imidazol-5-yl)pyridine. As mentioned, a related compound containing the 1-methyl-1H-imidazol-5-yl moiety showed significant hERG inhibition, which is a major red flag for cardiotoxicity[3][4]. Any further development of compounds with this scaffold would need to prioritize early-stage screening for hERG activity. General toxicological studies on related simple imidazoles have shown a range of effects, but direct extrapolation to this more complex molecule is not advisable.

Therapeutic Potential and Future Directions

The collective evidence strongly suggests that the 4-(imidazol-5-yl)pyridine scaffold, including the N-methylated derivative, holds considerable promise as a template for the design of novel kinase inhibitors. The primary therapeutic areas of interest are:

  • Oncology : The potent anti-proliferative activity and the inhibition of key cancer-driving kinases like B-RAF, Aurora, and FLT3 make this scaffold highly attractive for the development of new anticancer agents.

  • Inflammatory Diseases : The demonstrated inhibition of p38α kinase and the subsequent suppression of pro-inflammatory mediators highlight the potential for developing novel anti-inflammatory drugs for conditions such as rheumatoid arthritis or inflammatory bowel disease.

Future research should focus on:

  • Definitive Synthesis : Establishing a robust and scalable synthetic route for 4-(1-methyl-1H-imidazol-5-yl)pyridine.

  • In-depth Biological Screening : Conducting comprehensive in vitro screening against a broad panel of kinases to fully elucidate its selectivity profile.

  • Structure-Activity Relationship (SAR) Studies : Synthesizing and testing a focused library of analogs to understand the impact of substitutions on potency, selectivity, and safety.

  • Early-Stage ADME-Tox Profiling : Prioritizing the evaluation of metabolic stability, CYP inhibition, and off-target effects, particularly hERG inhibition, to identify candidates with favorable drug-like properties.

References

  • Ali, E. M. H., Mersal, K. I., Ammar, U. M., Zaraei, S.-O., Abdel-Maksoud, M. S., El-Gamal, M. I., Haque, M. M., Das, T., Kim, E. E., Lee, J.-S., Lee, K. H., Kim, H.-K., & Oh, C.-H. (2022). Structural optimization of 4-(imidazol-5-yl)pyridine derivatives affords broad-spectrum anticancer agents with selective B-RAFV600E/p38α kinase inhibitory activity: synthesis, in vitro assays and in silico study. European Journal of Pharmaceutical Sciences, 171, 106115.
  • Ali, E. M. H., Mersal, K. I., Ammar, U. M., Zaraei, S.-O., Abdel-Maksoud, M. S., El-Gamal, M. I., Haque, M. M., Das, T., Kim, E. E., Lee, J.-S., Lee, K. H., Kim, H.-K., & Oh, C.-H. (2022). Structural optimization of 4-(imidazol-5-yl)pyridine derivatives affords broad-spectrum anticancer agents with selective B-RAFV600E/p38α kinase inhibitory activity: Synthesis, in vitro assays and in silico study. PubMed. Retrieved from [Link]

  • Bratek-Wiewiorowska, M. D., Fandrick, D. R., Grzegorczyk, B., Gierczyk, B., & Figlerowicz, M. (1991). Imidazo[4,5-b]pyridine derivatives of potential tuberculostatic activity. Part 1: Synthesis and quantitative structure-activity relationships. PubMed. Retrieved from [Link]

  • Ali, E. M. H., Mersal, K. I., Ammar, U. M., Zaraei, S.-O., Abdel-Maksoud, M. S., El-Gamal, M. I., Haque, M. M., Das, T., Kim, E. E., Lee, J.-S., Lee, K. H., Kim, H.-K., & Oh, C.-H. (2022). Structural optimization of 4-(imidazol-5-yl)pyridine derivatives affords broad-spectrum anticancer agents with selective B-RAF>V600E>/p38α kinase inhibitory activity: synthesis, in vitro assays and in silico study. University of Strathclyde. Retrieved from [Link]

  • El-Gamal, M. I., Ali, E. M. H., Mersal, K. I., Ammar, U. M., Abdel-Maksoud, M. S., Zaraei, S.-O., Haque, M. M., Das, T., Kim, E. E., Lee, J.-S., Lee, K. H., Kim, H.-K., & Oh, C.-H. (2021). Design, synthesis and anti-inflammatory activity of imidazol-5-yl pyridine derivatives as p38α/MAPK14 inhibitor. PubMed. Retrieved from [Link]

  • Howard, S., Berdini, V., Boulstridge, J. A., Carr, M. G., Cross, D. M., Curry, J., ... & Wood, M. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. PubMed Central. Retrieved from [Link]

  • Howard, S., Berdini, V., Boulstridge, J. A., Carr, M. G., Cross, D. M., Curry, J., ... & Wood, M. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Saczewski, J., & Rybczynska, A. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Retrieved from [Link]

  • Butković, K., et al. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Retrieved from [Link]

Sources

Exploratory

4-(1-methyl-1H-imidazol-5-yl)pyridine target identification and validation

An In-depth Technical Guide to the Target Identification and Validation of 4-(1-methyl-1H-imidazol-5-yl)pyridine Abstract The journey of a small molecule from a preliminary hit to a validated therapeutic lead is continge...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Target Identification and Validation of 4-(1-methyl-1H-imidazol-5-yl)pyridine

Abstract

The journey of a small molecule from a preliminary hit to a validated therapeutic lead is contingent on a deep understanding of its mechanism of action, beginning with the identification and validation of its molecular target(s). This guide provides a comprehensive, technically-grounded framework for the target deconvolution of 4-(1-methyl-1H-imidazol-5-yl)pyridine, a novel small molecule with therapeutic potential. We will detail a multi-pronged strategy that synergistically combines computational prediction with robust experimental validation. This document is intended for researchers, scientists, and drug development professionals, offering not just a series of protocols, but a strategic and logical approach to navigating the complexities of target identification. We will delve into the causality behind experimental choices, emphasizing self-validating systems to ensure the generation of high-confidence data. The methodologies covered will span from in silico screening and affinity-based proteomics to direct target engagement assays and genetic validation techniques.

Introduction: The Significance of Target Deconvolution for 4-(1-methyl-1H-imidazol-5-yl)pyridine

The process of bringing a new drug to market is fraught with challenges, with a significant rate of failure attributed to a lack of efficacy or unforeseen toxicity. A primary contributor to these failures is an incomplete understanding of the drug's molecular mechanism. Therefore, the unambiguous identification of a drug's biological target is a cornerstone of modern drug discovery. 4-(1-methyl-1H-imidazol-5-yl)pyridine is a heterocyclic compound with structural motifs that suggest potential interactions with a range of biological targets. Its precise mechanism of action, however, remains to be elucidated. This guide will provide a roadmap for the systematic identification and validation of its molecular target(s).

Chemical Properties and Potential Therapeutic Areas

4-(1-methyl-1H-imidazol-5-yl)pyridine is a small molecule with a molecular weight of 159.19 g/mol . Its structure, featuring a pyridine ring linked to a methylated imidazole, suggests it may act as a kinase inhibitor, a metalloproteinase inhibitor, or engage with other enzyme classes that have pockets accommodating such heterocyclic structures. The nitrogen atoms in the rings can act as hydrogen bond acceptors, while the methyl group can participate in hydrophobic interactions. Understanding these properties is the first step in forming a hypothesis about its potential targets.

The Critical Role of Target Identification and Validation in Drug Discovery

Target identification is the process of pinpointing the molecular entity (e.g., a protein, nucleic acid) with which a drug interacts to produce its therapeutic effect. Target validation, in turn, is the process of demonstrating that modulating this target will indeed have the desired therapeutic outcome. A robust target identification and validation process is critical for:

  • Informing Lead Optimization: Knowledge of the target allows for structure-activity relationship (SAR) studies to improve potency and selectivity.

  • Predicting Potential Toxicities: Off-target interactions can lead to adverse effects. Identifying these early can save significant time and resources.

  • Developing Pharmacodynamic Biomarkers: Target engagement assays can be developed into biomarkers to monitor drug activity in preclinical and clinical studies.

Overview of the Integrated Strategy

Our approach to the target deconvolution of 4-(1-methyl-1H-imidazol-5-yl)pyridine will be a parallel and iterative process, integrating computational and experimental methods. This ensures that the hypotheses generated from in silico analyses are rigorously tested in relevant biological systems.

G cluster_0 Computational Prediction cluster_1 Experimental Identification cluster_2 Target Validation In_Silico_Screening In Silico Screening (Similarity, Docking) Pathway_Analysis Pathway Analysis In_Silico_Screening->Pathway_Analysis Affinity_Chromatography Affinity Chromatography-MS In_Silico_Screening->Affinity_Chromatography Biochemical_Assays Biochemical Assays (SPR, ITC) Pathway_Analysis->Biochemical_Assays CETSA CETSA Affinity_Chromatography->CETSA CETSA->Biochemical_Assays Genetic_Validation Genetic Validation (CRISPR, siRNA) Biochemical_Assays->Genetic_Validation

Figure 1: Integrated workflow for target identification and validation.

Target Identification: A Multi-pronged Approach

The initial phase of our investigation will focus on generating a list of putative targets for 4-(1-methyl-1H-imidazol-5-yl)pyridine using a combination of computational and experimental techniques.

In Silico and Computational Methods: The Starting Point

Computational methods provide a rapid and cost-effective way to generate initial hypotheses about a compound's potential targets.

This approach is based on the principle that structurally similar molecules often have similar biological activities. We will use the chemical structure of 4-(1-methyl-1H-imidazol-5-yl)pyridine to search databases such as ChEMBL and PubChem for known compounds with high structural similarity. The identified analogs and their known targets will provide our first list of potential candidates.

Table 1: Representative Similarity Search Tools

ToolDatabasePrinciple
ChEMBL ChEMBL2D Tanimoto Similarity
PubChem PubChem2D and 3D Similarity
SwissTargetPrediction ChEMBLCombination of 2D and 3D Similarity

If a high-resolution 3D structure of a potential target protein is available, we can use molecular docking to predict the binding mode and affinity of 4-(1-methyl-1H-imidazol-5-yl)pyridine. This involves computationally placing the molecule into the binding site of the protein and scoring the interaction. We will perform docking against a library of druggable proteins, such as kinases and proteases, to identify those with the highest predicted affinity.

Should phenotypic screening data be available (e.g., from cell viability assays), we can use this information to infer potential targets. For instance, if the compound shows selective toxicity towards a particular cancer cell line, we can analyze the molecular pathways that are dysregulated in that cell line to identify potential targets.

Experimental Target Identification: Capturing the Molecular Interactions

While computational methods are valuable for hypothesis generation, experimental validation is essential to confirm direct physical binding between the compound and its target protein(s).

Affinity-based methods rely on immobilizing a derivative of the compound of interest to a solid support to "fish" for its binding partners from a cell lysate.

The first step is to synthesize a derivative of 4-(1-methyl-1H-imidazol-5-yl)pyridine that incorporates a linker and a reactive group for immobilization, without significantly compromising its binding activity. A common strategy is to add a linker to a position on the molecule that is not critical for its biological activity, as determined by preliminary SAR studies.

G Compound 4-(1-methyl-1H-imidazol-5-yl)pyridine Linker Linker Arm (e.g., PEG) Compound->Linker Reactive_Group Reactive Group (e.g., NHS ester) Linker->Reactive_Group Affinity_Probe Affinity Probe Reactive_Group->Affinity_Probe

Figure 2: General scheme for affinity probe synthesis.

Protocol:

  • Immobilization: Covalently attach the synthesized affinity probe to a solid support (e.g., sepharose beads).

  • Lysate Preparation: Prepare a cell lysate from a relevant cell line or tissue.

  • Incubation: Incubate the cell lysate with the affinity matrix to allow for binding of target proteins.

  • Washing: Wash the matrix extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins. This can be done by competitive elution with an excess of the free compound or by changing the buffer conditions (e.g., pH, salt concentration).

  • Protein Identification: Identify the eluted proteins by mass spectrometry (e.g., LC-MS/MS).

ABPP is a powerful chemical proteomics technique used to identify enzyme targets based on their catalytic activity. This method is particularly useful if 4-(1-methyl-1H-imidazol-5-yl)pyridine is suspected to be an enzyme inhibitor. It involves using a reactive probe that covalently binds to the active site of an enzyme class. By competing with this probe, our compound of interest can reveal its specific targets.

If the initial discovery of 4-(1-methyl-1H-imidazol-5-yl)pyridine was through a phenotypic screen, several methods can be employed for target deconvolution. These include analyzing resistant mutants, where the target protein is often mutated, or using expression cloning to identify genes that confer resistance or sensitivity to the compound.

Target Validation: From Putative Hits to Confirmed Targets

Once a list of putative targets has been generated, the next critical phase is to validate these hits through a series of orthogonal assays.

Direct Target Engagement Assays

These assays aim to confirm the direct physical interaction between 4-(1-methyl-1H-imidazol-5-yl)pyridine and its putative target in a cellular context.

CETSA is based on the principle that the binding of a ligand to a protein stabilizes the protein against thermal denaturation. This allows for the detection of target engagement in intact cells and tissues.

Protocol:

  • Cell Treatment: Treat cells with 4-(1-methyl-1H-imidazol-5-yl)pyridine or a vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Precipitation: Centrifuge the samples to pellet the denatured, aggregated proteins.

  • Analysis: Analyze the amount of soluble protein remaining in the supernatant by Western blotting or mass spectrometry. A shift in the melting curve of a protein in the presence of the compound indicates direct binding.

G Cell_Treatment Treat cells with compound Heating_Step Heat cell lysates Cell_Treatment->Heating_Step Centrifugation Separate soluble and precipitated proteins Heating_Step->Centrifugation Western_Blot Analyze soluble protein by Western Blot Centrifugation->Western_Blot Target_Engagement Target Engagement Confirmed Western_Blot->Target_Engagement

Figure 3: Workflow for the Cellular Thermal Shift Assay (CETSA).

Biochemical and Biophysical Validation

These in vitro assays provide quantitative data on the binding affinity and kinetics of the interaction between the compound and a purified target protein.

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.

SPR is a label-free optical technique that measures the binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor surface in real-time. This allows for the determination of association (ka) and dissociation (kd) rate constants, in addition to the binding affinity (Kd).

Table 2: Comparison of Biophysical Techniques

| Technique | Principle | Key Para

Foundational

Technical Deep Dive: Structure-Activity Relationship (SAR) of 4-(imidazol-5-yl)pyridine Analogs

Executive Summary: The Privileged Scaffold The 4-(imidazol-5-yl)pyridine moiety represents a "privileged scaffold" in medicinal chemistry, most notably recognized for its capacity to inhibit serine/threonine kinases.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The 4-(imidazol-5-yl)pyridine moiety represents a "privileged scaffold" in medicinal chemistry, most notably recognized for its capacity to inhibit serine/threonine kinases.[1] Its structural utility lies in the pyridine nitrogen’s ability to serve as a critical hydrogen bond acceptor for the ATP-binding hinge region of kinases, while the imidazole ring acts as a rigid spacer that orients auxiliary substituents into hydrophobic pockets (selectivity filters).

This guide dissects the SAR of this scaffold, focusing on its two primary therapeutic applications: p38 Mitogen-Activated Protein Kinase (p38 MAPK) inhibition (anti-inflammatory) and TGF-β Type I Receptor (ALK5) inhibition (anti-fibrotic/oncology).

Target Landscape & Mechanistic Logic

To design effective analogs, one must understand the structural divergence between the two primary targets.

The Selectivity Switch

While both p38α and ALK5 bind the pyridine core at the hinge region, their selectivity is governed by the "Gatekeeper" residue and the size of the ATP-binding pocket.

  • p38 MAPK (Threonine 106): Has a relatively small gatekeeper residue. It accommodates flat, planar pyridine rings.

  • ALK5 (Serine 280): Also has a small gatekeeper, but the pocket shape allows for specific steric clashes to be engineered to exclude p38 binding.

  • The "6-Methyl" Switch: Adding a methyl group to the 6-position of the pyridine ring creates a steric clash with residues in p38 MAPK, drastically reducing affinity, while ALK5 accommodates this bulk. This is the fundamental SAR rule for distinguishing ALK5 inhibitors from p38 inhibitors.

Signaling Pathways

The following diagram illustrates the parallel signaling cascades modulated by these analogs.

SignalingPathways cluster_p38 p38 MAPK Pathway (Inflammation) cluster_tgf TGF-β Pathway (Fibrosis) Stimulus LPS / Cytokines MAPKKK TAK1 / ASK1 Stimulus->MAPKKK MKK MKK3 / MKK6 MAPKKK->MKK p38 p38 MAPK (Target A) MKK->p38 Substrates MK2 / ATF2 p38->Substrates Response1 TNF-α / IL-1β Production Substrates->Response1 TGFB TGF-β Ligand TGFBR2 TGF-βRII TGFB->TGFBR2 ALK5 ALK5 (TGF-βRI) (Target B) TGFBR2->ALK5 SMAD SMAD2/3 Phosphorylation ALK5->SMAD Response2 Collagen / Fibronectin Synthesis SMAD->Response2 Inhibitor 4-(imidazol-5-yl)pyridine Analog Inhibitor->p38 Inhibits (e.g., SB-203580) Inhibitor->ALK5 Inhibits (e.g., EW-7197)

Figure 1: Dual-targeting potential of the scaffold.[1] Selectivity is achieved via specific substitutions discussed in Section 3.

Detailed SAR Analysis

The structure is divided into three zones: The Pyridine (Hinge Binder), The Imidazole (Scaffold), and The Phenyl/Auxiliary Ring (Hydrophobic Pocket).

Zone A: The Pyridine Ring (Hinge Binding)

The 4-pyridyl nitrogen accepts a hydrogen bond from the backbone amide of the kinase hinge region (Met109 in p38α).

Substitution (Pos)Effect on p38 ActivityEffect on ALK5 ActivityMechanistic Rationale
Unsubstituted High PotencyModerate PotencyOptimal H-bond geometry for both kinases.
2-Amino (-NH2) Maintains/IncreasesDecreasesProvides an additional H-bond donor to the hinge region in some kinases; improves solubility.
2-Methoxy (-OMe) VariableVariableModulates pKa of pyridine nitrogen; can alter metabolic stability.
6-Methyl (-CH3) Abolishes Activity Maintains/Increases CRITICAL SWITCH: The methyl group clashes with the gatekeeper region in p38 but fits into a specific pocket in ALK5.
Zone B: The Imidazole Core (The Linker)

The imidazole ring positions the pyridine and the auxiliary ring in a specific dihedral angle (approx. 30-50°) relative to each other, mimicking the twisted conformation required for bioactivity.

  • N1 Substitution: Essential for activity. Usually a phenyl or substituted phenyl group.

  • C2 Substitution:

    • H / Small Alkyl: Generally lower potency.

    • Phenyl / Heterocycle: Increases potency by engaging the hydrophobic pocket II.

    • Thio-ethers (-S-R): Common in early generation inhibitors (e.g., sulfoxide in SB-203580) but often liability for oxidation/toxicity.

Zone C: The Auxiliary Ring (Hydrophobic Pocket)

Usually a phenyl ring attached to the C4 or N1 of the imidazole. This moiety occupies the hydrophobic pocket behind the gatekeeper.

  • 4-Fluoro/Chloro (Phenyl): Standard substitution to fill the hydrophobic pocket and block metabolic oxidation at the para-position.

  • Benzo[1,3]dioxole: Found in SB-431542 (ALK5 inhibitor). Enhances selectivity and binding affinity.[1]

  • [1,2,4]Triazolo[1,5-a]pyridine: Found in EW-7197 .[2][3] Replaces the phenyl ring to improve ALK5 potency and pharmacokinetics (bioavailability).[3]

Synthesis Strategies

Reliable construction of the 4-(imidazol-5-yl)pyridine core is a prerequisite for SAR exploration.

Method A: The Cyclocondensation (Classic)

Best for generating 2-substituted analogs.

  • Reactants: 2-Bromo-1-(4-pyridyl)ethanone + Amidine (or Guanidine).

  • Conditions: Reflux in acetonitrile or DMF with a base (K2CO3).

  • Mechanism: Nucleophilic attack of the amidine on the alpha-bromo ketone followed by dehydration.

Method B: The Van Leusen Reaction (Multicomponent)

Best for 1,5-disubstituted imidazoles.

  • Reactants: Tosylmethyl isocyanide (TosMIC) + Pyridine-4-carboxaldehyde + Primary Amine.

  • Conditions: Base-catalyzed (K2CO3/MeOH).

  • Mechanism: [3+2] cycloaddition.

Synthesis cluster_methodA Method A: Alpha-Bromo Ketone Route S1 4-Acetylpyridine S2 Bromination (Br2/HBr) S1->S2 S3 Alpha-Bromo Ketone S2->S3 S5 Cyclization (Reflux) S3->S5 S4 Amidine (R-C(=NH)NH2) S4->S5 Final 4-(Imidazol-5-yl) pyridine S5->Final

Figure 2: Primary synthetic route for generating SAR libraries.

Experimental Protocols

To validate the SAR discussed, the following assays are standard.

Protocol: p38 MAPK Inhibition Assay (In Vitro)

Objective: Determine IC50 of analogs against p38α.

  • Reagents: Recombinant human p38α, ATF2 (substrate), ATP (Km concentration), and test compounds.

  • Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl2, 2 mM DTT, 0.1 mg/mL BSA.

  • Procedure:

    • Incubate enzyme (5-10 nM) with inhibitor (serial dilutions in DMSO) for 15 mins at RT.

    • Initiate reaction by adding ATP/Substrate mix.

    • Incubate for 60 mins at 30°C.

    • Detection: Use ADP-Glo™ or radioactive [γ-33P]ATP incorporation.

  • Data Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope).

Protocol: ALK5 Cellular Reporter Assay (Selectivity)

Objective: Confirm cellular activity and selectivity against TGF-β signaling.

  • Cell Line: HaCaT or mink lung epithelial cells (Mv1Lu) stably transfected with (CAGA)12-Luciferase reporter.

  • Seeding: 20,000 cells/well in 96-well plates; starve in low-serum media (0.2% FBS) overnight.

  • Treatment:

    • Pre-treat with test compounds for 1 hour.

    • Stimulate with TGF-β1 (2-5 ng/mL).

  • Incubation: 18-24 hours at 37°C.

  • Readout: Lyse cells and measure luminescence using a Luciferase Assay System.

  • Control: SB-431542 (10 µM) as a positive control for inhibition.

Key Compounds & Reference Data

CompoundTargetIC50 (nM)Key Structural Feature
SB-203580 p38 MAPK484-F-phenyl at N1; Pyridine at C5; Sulfoxide at C2.
SB-202190 p38 MAPK30Similar to SB-203580 but lacks the sulfoxide methyl.
SB-431542 ALK5946-Methylpyridine (Selectivity switch); Benzo[1,3]dioxole.
EW-7197 ALK513[1,2,4]Triazolo[1,5-a]pyridine replacement for higher potency.[3]

References

  • Boehm, J. C., et al. (1996). 1-Substituted 4-aryl-5-pyridinylimidazoles: a new class of cytokine suppressive drugs with low 5-lipoxygenase and cyclooxygenase inhibitory potency. Journal of Medicinal Chemistry.[4] Link

  • Callahan, J. F., et al. (2002). Identification of novel inhibitors of the transforming growth factor beta1 (TGF-beta1) type I receptor (ALK5).[2][3][5] Journal of Medicinal Chemistry.[4] Link

  • Inman, G. J., et al. (2002). SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7. Molecular Pharmacology. Link

  • Jin, C. H., et al. (2014). Discovery of N-((4-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): a highly potent, selective, and orally bioavailable inhibitor of TGF-β type I receptor kinase.[2][3] Journal of Medicinal Chemistry.[4] Link

  • Lapping, N. J., et al. (2007). Therapeutic targeting of the TGF-beta pathway.[2][5] Nature Reviews Drug Discovery. Link

Sources

Exploratory

The Imidazo[1,2-a]pyridine "Privileged" Scaffold: A Medicinal Chemist’s Technical Guide

Executive Summary The imidazo[1,2-a]pyridine core represents a cornerstone of modern medicinal chemistry, designated as a "privileged scaffold" due to its inherent ability to bind diverse biological targets with high aff...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-a]pyridine core represents a cornerstone of modern medicinal chemistry, designated as a "privileged scaffold" due to its inherent ability to bind diverse biological targets with high affinity.[1][2][3][4][5][6] From the sedative precision of Zolpidem (GABA-A agonist) to the anti-tubercular potency of Telacebec (Q203) , this fused bicyclic system offers a unique balance of rigidity, hydrogen-bonding potential, and synthetic accessibility. This guide dissects the scaffold's utility, detailing the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction for rapid library generation and providing critical SAR (Structure-Activity Relationship) strategies to overcome common metabolic liabilities.

Part 1: The Pharmacophore & Structural Logic

The "Bridgehead" Advantage

The imidazo[1,2-a]pyridine isomer is the most therapeutically relevant of the imidazopyridine family. Its success stems from three structural pillars:

  • The Bridgehead Nitrogen (N4): Unlike indole or benzimidazole, the nitrogen at the fusion point is quaternary in resonance structures but neutral in the ground state, influencing the pKa (~5.6 for the parent system) and ensuring bioavailability.

  • The H-Bond Acceptor (N1): This unshared electron pair is a critical anchor point. In kinase inhibitors, it often mimics the adenine N1 of ATP, forming hydrogen bonds with the hinge region of the kinase domain.

  • The C3 "Handle": The C3 position is highly nucleophilic, making it the ideal site for late-stage functionalization or multicomponent assembly (see Section 2).

Chemical Space & Target Versatility

The scaffold's flat, aromatic nature allows it to intercalate into DNA or slot into narrow hydrophobic pockets (e.g., benzodiazepine binding sites). However, this flatness is a double-edged sword, often requiring "escape from flatland" strategies to improve solubility.

ScaffoldVersatility Core Imidazo[1,2-a]pyridine (Core Scaffold) CNS CNS Disorders (GABA-A Agonists) Core->CNS Onc Oncology (Kinase Inhibitors) Core->Onc Inf Infectious Disease (Anti-TB / Antiviral) Core->Inf CV Cardiovascular (PDE3 Inhibitors) Core->CV Zolpidem Zolpidem (Insomnia) CNS->Zolpidem Alpidem Alpidem (Anxiolytic) CNS->Alpidem CDK CDK/PI3K Inhibitors Onc->CDK Q203 Telacebec (Q203) (Cytochrome bc1) Inf->Q203 Olprinone Olprinone (Heart Failure) CV->Olprinone

Figure 1: The diverse therapeutic lineage of the imidazo[1,2-a]pyridine scaffold.

Part 2: Synthetic Methodologies

While condensation of 2-aminopyridines with


-haloketones is the classical route, it lacks the efficiency required for high-throughput medicinal chemistry. The Groebke-Blackburn-Bienaymé (GBB)  reaction is the superior method for library generation.
The Groebke-Blackburn-Bienaymé (GBB) Reaction

This is a one-pot, three-component reaction (3-CR) involving an aldehyde, a 2-aminopyridine, and an isocyanide.[7] It allows for the simultaneous introduction of diversity at the C2 and C3 positions.

Mechanism:

  • Schiff Base Formation: Condensation of the aldehyde and amine.

  • Activation: Protonation or Lewis acid coordination of the imine.

  • [4+1] Cycloaddition: The isocyanide attacks the activated imine, followed by intramolecular cyclization.

Experimental Protocol: Sc(OTf)₃-Catalyzed GBB Synthesis

Rationale: Scandium(III) triflate is a water-tolerant Lewis acid that functions efficiently in mild conditions, often requiring no chromatographic purification for initial screening libraries.

Materials:

  • 2-Aminopyridine (1.0 equiv)

  • Aldehyde (1.0 equiv)

  • Isocyanide (1.0 equiv)

  • Sc(OTf)₃ (5 mol%)

  • Solvent: Methanol (MeOH) or Dichloromethane (DCM)

Step-by-Step Workflow:

  • Pre-mixing: In a 10 mL microwave vial, dissolve 2-aminopyridine (1.0 mmol) and the aldehyde (1.0 mmol) in MeOH (3 mL).

  • Catalyst Addition: Add Sc(OTf)₃ (0.05 mmol). Stir at room temperature for 10 minutes to facilitate imine formation (monitor by TLC for disappearance of aldehyde).

  • Cyclization: Add the isocyanide (1.0 mmol).

  • Reaction: Seal the vial and heat to 60°C (oil bath) or use microwave irradiation (100°C for 15 mins) for rapid conversion.

  • Work-up: Evaporate solvent under reduced pressure.

  • Purification: Dissolve residue in minimal DCM. If the product precipitates upon addition of hexanes/ether, filter and wash. Otherwise, perform flash column chromatography (EtOAc/Hexane gradient).

Self-Validating Check:

  • NMR Signature: The disappearance of the aldehyde proton (~10 ppm) and the appearance of the specific amide/amine signals from the isocyanide component confirm the GBB product. If the C3 position is unsubstituted (failed reaction or wrong pathway), a singlet around 7.5-8.0 ppm (H3) would be visible; in the GBB product, C3 is substituted.

GBB_Workflow Inputs INPUTS: 2-Aminopyridine + Aldehyde + Isocyanide Step1 Step 1: Schiff Base Formation (Imine Intermediate) Inputs->Step1 MeOH, RT Step2 Step 2: Sc(OTf)3 Activation & Isocyanide Attack ([4+1]) Step1->Step2 Catalyst Product PRODUCT: 3-Amino-imidazo[1,2-a]pyridine Derivative Step2->Product MW 100°C, 15 min

Figure 2: The Groebke-Blackburn-Bienaymé (GBB) reaction workflow for rapid scaffold assembly.

Part 3: Therapeutic Case Studies

CNS: Zolpidem and GABA-A Selectivity

Zolpidem (Ambien) is the quintessential imidazo[1,2-a]pyridine drug.

  • Target: GABA-A receptor (Benzodiazepine site).[8][9][10]

  • Selectivity: Unlike benzodiazepines which bind non-selectively to

    
    1, 
    
    
    
    2,
    
    
    3, and
    
    
    5 subunits, Zolpidem is highly selective for the
    
    
    1 subunit
    .[11] This selectivity confers sedative-hypnotic effects with reduced anxiolytic or myorelaxant side effects (mediated by
    
    
    2/
    
    
    3).
  • Binding Mode: The imidazopyridine core stacks at the

    
    1/
    
    
    
    2 interface. Key interactions include hydrogen bonding with Ser204 and hydrophobic stacking with Phe77 and Tyr209 .
Infectious Disease: Telacebec (Q203)

Telacebec represents a modern application of the scaffold in tuberculosis (TB) treatment.[12]

  • Target: Cytochrome bc1 complex (QcrB subunit) of Mycobacterium tuberculosis.

  • Structure: An imidazo[1,2-a]pyridine-3-carboxamide.

  • Significance: It disrupts the electron transport chain, depleting ATP in the bacteria. The scaffold provides the necessary rigidity to traverse the mycobacterial cell wall and bind deep within the respiratory complex.

Part 4: Optimization & Drug Design Strategy

When optimizing hits containing this scaffold, two primary liabilities must be addressed: Solubility and hERG Inhibition .

Comparison of Key Drugs
DrugIndicationKey Structural FeatureOptimization Note
Zolpidem Insomnia6-methyl-2-(4-tolyl)Lipophilic core crosses BBB efficiently.
Olprinone Heart Failure5-methyl-2-oxoPyridone tautomer improves solubility.
Telacebec Tuberculosis3-carboxamide linkerExtended side chain targets specific QcrB pocket.
Handling hERG Liability

Imidazo[1,2-a]pyridines, particularly those with basic amines at the C3 position, can become trapped in the hERG potassium channel, leading to QT prolongation (cardiotoxicity).

  • Solution: Reduce basicity (pKa) of the C3 amine by acylating it (forming an amide) or introducing electron-withdrawing groups on the pyridine ring.

  • Zwitterionic Approach: Introduce a carboxylic acid moiety (as seen in some later-generation candidates) to reduce hERG affinity while maintaining target potency.

Improving Metabolic Stability

The C3 position is electronically rich and prone to oxidative metabolism (CYP450).

  • Strategy: Block the C3 position. If the pharmacophore allows, substitute C3 with a halogen (Cl, F) or a small alkyl group.

  • GBB Advantage: The GBB reaction naturally fills the C3 position with an amine/amide, effectively blocking this metabolic "hotspot" and extending half-life.

Part 5: Future Outlook

The scaffold is evolving beyond small molecule inhibitors. Current research explores:

  • PROTACs: Using the imidazopyridine core as the target-binding warhead linked to E3 ligase recruiters for protein degradation.

  • Fsp3 Enrichment: Reducing the aromaticity of the substituents (e.g., attaching spiro-cycles at C2) to improve the physicochemical profile (solubility/permeability balance).

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 2026.[6] Link

  • Structural determinants for high-affinity zolpidem binding to GABA-A receptors. Molecular Pharmacology, 2007.[13] Link

  • Development of an Industrial Process Based on the Groebke–Blackburn–Bienaymé Multicomponent Reaction. Synthesis, 2017. Link

  • Imidazo[1,2-a]pyridines.[1][4][6][7][12][14][15][16][17] Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2004.[18] Link

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Advances, 2023. Link

Sources

Foundational

An In-depth Technical Guide to 4-(1-methyl-1H-imidazol-5-yl)pyridine: Properties, Synthesis, and Applications in Drug Discovery

Abstract The fusion of imidazole and pyridine rings creates a class of heterocyclic compounds with significant therapeutic potential, often referred to as "privileged scaffolds" in medicinal chemistry. This guide provide...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The fusion of imidazole and pyridine rings creates a class of heterocyclic compounds with significant therapeutic potential, often referred to as "privileged scaffolds" in medicinal chemistry. This guide provides a comprehensive technical overview of a specific member of this class, 4-(1-methyl-1H-imidazol-5-yl)pyridine. We will delve into its fundamental physicochemical properties, propose a robust synthetic pathway grounded in established chemical principles, and outline a framework for its spectroscopic characterization. Furthermore, this whitepaper will explore the vast potential of this scaffold in drug development by contextualizing it within the known biological activities of related imidazopyridine derivatives, which have shown promise as anti-inflammatory, anti-cancer, and anti-parasitic agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable molecular building block in their scientific pursuits.

Core Physicochemical Properties

Understanding the fundamental properties of 4-(1-methyl-1H-imidazol-5-yl)pyridine is the first step in its application. The molecule consists of a pyridine ring linked at its 4-position to the 5-position of a 1-methyl-substituted imidazole ring. This arrangement imparts specific characteristics regarding polarity, solubility, and molecular interactions.

PropertyValueSource
Molecular Formula C₉H₉N₃Calculated
Molecular Weight 159.19 g/mol Calculated
IUPAC Name 4-(1-methyl-1H-imidazol-5-yl)pyridine---
Hydrogen Bond Acceptors 3 (2 imidazole N, 1 pyridine N)Calculated
Hydrogen Bond Donors 0Calculated
Predicted LogP ~1.5Calculated

The presence of three nitrogen atoms makes the molecule polar and capable of acting as a hydrogen bond acceptor, influencing its pharmacokinetic profile. The imidazole ring is a versatile component found in many biological systems, including the amino acid histidine, and its inclusion in synthetic molecules can enhance solubility and bioavailability.[1][2]

Proposed Synthesis and Characterization Workflow

Retrosynthetic Analysis and Proposed Pathway

The most direct approach for coupling the two heterocyclic rings involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling. A plausible strategy involves the coupling of a halogenated 1-methylimidazole with a pyridineboronic acid derivative.

G target 4-(1-methyl-1H-imidazol-5-yl)pyridine (Target Molecule) reagents Suzuki Coupling (e.g., Pd(PPh₃)₄, Na₂CO₃) target->reagents pyridine Pyridine-4-boronic acid or ester reagents->pyridine imidazole 5-Bromo-1-methyl-1H-imidazole (Halogenated Precursor) reagents->imidazole methylation N-Methylation (e.g., MeI, NaH) imidazole->methylation bromoimidazole 5-Bromo-1H-imidazole methylation->bromoimidazole

Caption: Proposed retrosynthetic pathway for the target molecule.

Experimental Protocol: Suzuki Cross-Coupling

This protocol is a self-validating system; successful synthesis relies on the careful execution of steps proven effective for similar heterocyclic couplings.

Objective: To synthesize 4-(1-methyl-1H-imidazol-5-yl)pyridine via a palladium-catalyzed Suzuki coupling reaction.

Materials:

  • 5-Bromo-1-methyl-1H-imidazole (1.0 eq)

  • Pyridine-4-boronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution, 3.0 eq)

  • 1,4-Dioxane

  • Toluene

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask, add 5-bromo-1-methyl-1H-imidazole, pyridine-4-boronic acid, and Pd(PPh₃)₄. The use of a palladium catalyst is critical for its high efficacy in forming C(sp²)-C(sp²) bonds between the two aromatic rings.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add degassed 1,4-dioxane and toluene (e.g., in a 4:1 ratio). Degassing the solvents is essential to prevent oxidation of the palladium(0) catalyst, which would render it inactive.

  • Base Addition: Add the aqueous solution of sodium carbonate. The base is required to activate the boronic acid for transmetalation to the palladium center.

  • Reaction: Heat the mixture to reflux (typically 90-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. The organic layer is separated, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure 4-(1-methyl-1H-imidazol-5-yl)pyridine.

Spectroscopic Characterization Framework

Structural confirmation of the synthesized compound is paramount. This is achieved through a combination of mass spectrometry and NMR spectroscopy. While experimental data for this specific molecule is not widely published, we can predict the expected spectral features based on the known behavior of its constituent parts.[3][4][5]

Predicted Spectroscopic Data
TechniquePredicted Key Features
Mass Spec (ESI+) m/z ≈ 160.08 [M+H]⁺
¹H NMR (400 MHz) Pyridine H: δ 8.5-8.7 (d), δ 7.4-7.6 (d); Imidazole H: δ 7.8-8.0 (s), δ 7.1-7.3 (s); Methyl H: δ 3.7-3.9 (s)
¹³C NMR (101 MHz) Aromatic C: δ 115-155; Methyl C: δ 30-35
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the chemical environment of each proton and carbon atom.

  • ¹H NMR: The spectrum is expected to show distinct signals for the protons on the pyridine and imidazole rings in the aromatic region (δ 7.0-9.0 ppm). The two protons on the pyridine ring adjacent to the nitrogen will be the most downfield. The methyl protons will appear as a sharp singlet further upfield.

  • ¹³C NMR: The carbon spectrum will display signals for all nine carbon atoms. The pyridine carbons will appear in the typical aromatic range, with the carbon attached to the nitrogen being significantly downfield. Imidazole carbons typically resonate between δ 115-145 ppm.[5]

Protocol for NMR Sample Preparation:

  • Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H, ¹³C, and other relevant 2D NMR spectra (e.g., COSY, HSQC) on a high-field spectrometer (≥400 MHz) to confirm the structure and connectivity.[5]

Significance and Applications in Drug Discovery

The imidazopyridine core is a cornerstone of modern medicinal chemistry due to its presence in numerous natural and synthetic molecules with a wide range of biological activities.[6] Its structural similarity to naturally occurring purines allows it to interact with a variety of biological targets.[7]

A Scaffold for Diverse Biological Targets

Derivatives of the core imidazopyridine structure have been successfully developed as potent and selective inhibitors for several key protein targets implicated in human diseases.

Caption: Biological targets associated with the imidazopyridine scaffold.

  • Anti-inflammatory: Imidazol-5-yl pyridine derivatives have been designed as potent inhibitors of p38α/MAPK14, a key kinase in the signaling pathway that produces inflammatory cytokines like TNF-α and IL-6.[8]

  • Oncology: The scaffold is a building block for inhibitors of kinases crucial to cancer progression. For example, imidazo[4,5-b]pyridine-based compounds have been identified as inhibitors of p21-Activated Kinase 4 (PAK4), which is involved in cell proliferation and metastasis.[9] Other related structures act as inhibitors of the ALK5 receptor, a target for controlling cancer development.[10]

  • Infectious Diseases: The imidazole moiety is a well-known pharmacophore in antifungal and anti-parasitic agents. Imidazole-pyridine compounds have been discovered as potent growth inhibitors of Trypanosoma cruzi, the parasite that causes Chagas' disease, by targeting the enzyme CYP51.[11]

Conclusion

4-(1-methyl-1H-imidazol-5-yl)pyridine represents a molecule of significant interest for chemical and pharmaceutical research. While detailed experimental data is sparse, its physicochemical properties can be reliably predicted, and its synthesis can be achieved through robust and well-understood chemical reactions. The true value of this compound lies in its potential as a versatile building block. The proven success of the imidazopyridine scaffold against a wide array of high-value biological targets underscores the potential for 4-(1-methyl-1H-imidazol-5-yl)pyridine to serve as a foundational element in the design and discovery of the next generation of therapeutic agents.

References

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Available at: [Link]

  • A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. PubMed. Available at: [Link]

  • 4-[(1H-imidazol-1-yl)methyl]pyridine | 102253-81-6. Molport. Available at: [Link]

  • A Novel Three-Component One-Pot Synthesis of 1 H -Imidazol-4-yl-pyridines. ResearchGate. Available at: [Link]

  • Discovery of 4-((1-(1H-imidazol-2-yl)alkoxy)methyl)pyridines as a new class of Trypanosoma cruzi growth inhibitors. PubMed. Available at: [Link]

  • Imidazole: Having Versatile Biological Activities. SciSpace. Available at: [Link]

  • Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. Available at: [Link]

  • A review: Imidazole synthesis and its biological activities. International Journal of Pharmaceutical Science and Research. Available at: [Link]

  • Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • Design, synthesis and anti-inflammatory activity of imidazol-5-yl pyridine derivatives as p38α/MAPK14 inhibitor. PubMed. Available at: [Link]

  • The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor. PubMed. Available at: [Link]

  • Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). ResearchGate. Available at: [Link]

  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]

  • 1H-Imidazo[4,5-b]pyridine. SIELC Technologies. Available at: [Link]

  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. Available at: [Link]

  • (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. MDPI. Available at: [Link]

  • 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine. AMERICAN ELEMENTS. Available at: [Link]

  • Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl). Journal of Applicable Chemistry. Available at: [Link]

  • 4-Methyl-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide. ResearchGate. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for Imidazolyl-pyridine Based FLT3/Aurora Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rationale for Dual FLT3 and Aurora Kinase Inhibition in Oncology The FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases represent two cr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Dual FLT3 and Aurora Kinase Inhibition in Oncology

The FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases represent two critical, yet distinct, nodes in the signaling networks that govern cancer cell proliferation, survival, and genomic stability.[1][2] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) within the juxtamembrane domain, are among the most common genetic alterations in Acute Myeloid Leukemia (AML), conferring a poor prognosis.[3][4] These mutations lead to constitutive, ligand-independent activation of the FLT3 receptor, driving uncontrolled proliferation and survival of leukemic blasts through pathways such as STAT5, MAPK, and AKT.[1]

Concurrently, the Aurora kinase family (A, B, and C) are essential serine/threonine kinases that orchestrate key mitotic events, including centrosome maturation, spindle assembly, and chromosome segregation.[5] Their overexpression is a common feature across a spectrum of hematological malignancies and solid tumors, where it contributes to aneuploidy and genomic instability—hallmarks of cancer.[5] Given these central roles, both FLT3 and Aurora kinases have emerged as high-value targets for cancer therapy.

A compelling strategy in modern oncology is the development of single agents that can co-inhibit multiple oncogenic drivers. This approach can lead to synergistic anti-tumor activity and potentially overcome resistance mechanisms that arise from the use of highly selective single-target inhibitors.[6] The compound 4-(1-methyl-1H-imidazol-5-yl)pyridine serves as a structural exemplar for a class of heterocyclic inhibitors, particularly those based on an imidazo[4,5-b]pyridine scaffold, that have been engineered to potently inhibit both FLT3 and Aurora kinases.[3][7][8] This document provides a detailed guide to the application and study of these dual-activity inhibitors, using data derived from closely related and well-characterized preclinical candidates.

Mechanism of Action: A Two-Pronged Attack on Cancer Cell Proliferation

Imidazolyl-pyridine based compounds function as ATP-competitive inhibitors, binding to the kinase domain of both FLT3 and Aurora kinases. This dual inhibition instigates a powerful, multi-faceted anti-cancer effect.

  • Inhibition of FLT3 Signaling: By blocking the constitutive phosphorylation of FLT3-ITD, the inhibitor abrogates downstream signaling cascades. This leads to a G1/S phase cell cycle arrest and induction of apoptosis in FLT3-ITD positive AML cells.[6]

  • Inhibition of Aurora Kinase Function: Inhibition of Aurora A and B disrupts mitotic progression. This results in a distinct G2/M phase cell cycle arrest, defects in spindle assembly, and ultimately, endoreduplication and apoptosis.[7]

The combination of these effects—blocking proliferative signals and simultaneously crippling the machinery of cell division—provides a robust mechanism for eliminating cancer cells.[7]

Caption: Dual inhibition of FLT3 and Aurora kinases.

Quantitative Data Summary

The following table summarizes the inhibitory activities of a representative preclinical dual FLT3/Aurora kinase inhibitor with an imidazo[4,5-b]pyridine core (Compound 27e from Bavetsias et al., 2012).[3][7][9] This data is crucial for designing experiments and interpreting results.

TargetAssay TypePotency (Kd)Reference
Aurora A Biochemical (Kinase)7.5 nM[3]
Aurora B Biochemical (Kinase)48 nM[3]
FLT3 (Wild-Type) Biochemical (Kinase)6.2 nM[3]
FLT3-ITD Biochemical (Kinase)38 nM[3]
FLT3 (D835Y) Biochemical (Kinase)14 nM[3]
Cell LineCancer TypeAssay TypePotency (GI50 / IC50)Reference
MOLM-13 AML (FLT3-ITD positive)Cell Growth104 nM (GI50)[7]
MV-4-11 AML (FLT3-ITD positive)Cell Growth291 nM (GI50)[7]
HCT116 Colorectal CarcinomaCell Growth300 nM (GI50)[7]
HeLa Cervical Cancer (p-Aurora A)Cellular Target30 nM (IC50)[7]
HeLa Cervical Cancer (p-Histone H3)Cellular Target148 nM (IC50)[7]

Experimental Protocols

The following protocols provide a framework for the in vitro and cellular characterization of imidazolyl-pyridine based FLT3/Aurora kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol measures the amount of ADP produced by the kinase reaction, providing a quantitative measure of enzyme activity and inhibition.

Causality: The ADP-Glo™ assay is a robust, luminescence-based method ideal for determining IC50 values. It works by first depleting unused ATP, then converting the generated ADP back into ATP, which is then used by a luciferase to produce a light signal directly proportional to kinase activity.[10][11]

Kinase_Assay_Workflow Start Start Step1 Plate Inhibitor (Serial Dilution) Start->Step1 Step2 Add Kinase (FLT3 or Aurora A/B) Step1->Step2 Step3 Add Substrate/ATP Mix Incubate 30-60 min Step2->Step3 Step4 Add ADP-Glo™ Reagent (Depletes ATP) Incubate 40 min Step3->Step4 Step5 Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Incubate 30 min Step4->Step5 End Read Luminescence Step5->End

Caption: Workflow for an in vitro kinase inhibition assay.

Materials:

  • Recombinant human FLT3, Aurora A, or Aurora B kinase (e.g., from Promega, Carna Biosciences).

  • Kinase-specific substrate (e.g., Myelin Basic Protein for Aurora B, specific peptide for FLT3).[12][13]

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • Test Inhibitor (e.g., 4-(1-methyl-1H-imidazol-5-yl)pyridine analog) dissolved in 100% DMSO.

  • Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA).[11]

  • White, opaque 96- or 384-well plates.

  • Luminometer.

Procedure:

  • Compound Plating: Prepare a serial dilution of the test inhibitor in DMSO. Typically, an 11-point, 3-fold dilution series is effective, starting from 10 mM. Dispense a small volume (e.g., 1 µL) into the wells of the assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Enzyme Preparation: Dilute the kinase to the desired working concentration (empirically determined, typically in the low ng/µL range) in cold Kinase Assay Buffer.

  • Reaction Initiation: Add the diluted kinase to the wells containing the inhibitor and incubate for 10-15 minutes at room temperature to allow for compound binding.

  • Substrate Addition: Prepare a solution of substrate and ATP in Kinase Assay Buffer. The ATP concentration should be at or near the Km,app for the specific kinase to ensure sensitivity to ATP-competitive inhibitors.[14] Add this mix to all wells to start the reaction.

  • Kinase Reaction: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the enzyme kinetics.

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and provides the luciferase/luciferin mix to generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 2: Cellular Inhibition of FLT3 and Aurora Kinase Phosphorylation

This protocol uses Western blotting to assess the inhibitor's ability to block the phosphorylation of downstream targets in a cellular context.

Causality: This is a direct measure of target engagement within the cell. For Aurora B, inhibition is monitored by the loss of phosphorylation of its direct substrate, Histone H3 at Serine 10 (p-H3).[7] For FLT3, inhibition is measured by the loss of its own autophosphorylation and that of downstream effectors like STAT5.[5] The use of FLT3-ITD positive cell lines like MV-4-11 or MOLM-13 is critical, as their survival is dependent on the constitutive FLT3 signaling, making them highly sensitive to FLT3 inhibitors.[1][15]

Materials:

  • AML cell lines (e.g., MV-4-11, MOLM-13).[1][16]

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).

  • Test Inhibitor stock solution in DMSO.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, buffers, and electrophoresis equipment.

  • Western blot transfer system (e.g., PVDF membranes).

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-phospho-Histone H3 (Ser10), anti-Histone H3, and a loading control (e.g., anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Procedure:

  • Cell Culture and Treatment: Seed MV-4-11 or MOLM-13 cells in 6-well plates at a density of 0.5-1.0 x 106 cells/mL.

  • Allow cells to acclimate, then treat with a dose-range of the test inhibitor (e.g., 0, 10, 30, 100, 300, 1000 nM) for a short duration (e.g., 2-4 hours) to assess direct effects on signaling.

  • Cell Lysis: Harvest the cells by centrifugation, wash with cold PBS, and lyse the cell pellets in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay to ensure equal loading.

  • Western Blotting:

    • Denature protein lysates by boiling in Laemmli sample buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with the desired primary antibodies overnight at 4°C. It is advisable to probe for the phospho-protein first, then strip and re-probe for the total protein and loading control.

    • Wash the membrane extensively with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again with TBST.

  • Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the phospho-protein signal to the total protein signal to determine the extent of inhibition at each compound concentration.

Protocol 3: Cell Viability and Proliferation Assay (MTT or CellTiter-Glo®)

This protocol assesses the overall cytotoxic or cytostatic effect of the inhibitor on cancer cell lines.

Causality: Assays like MTT measure the metabolic activity of viable cells, which correlates with cell number.[17] Luminescent assays like CellTiter-Glo® measure intracellular ATP levels, which is a direct indicator of cell viability.[17] A reduction in signal indicates a decrease in viable cells, which is the desired outcome of a cytotoxic cancer therapeutic.

Materials:

  • AML cell lines (e.g., MV-4-11, MOLM-13) or other relevant cancer cell lines.

  • Complete cell culture medium.

  • Test Inhibitor stock solution in DMSO.

  • Clear, flat-bottom 96-well plates (for MTT) or opaque-walled 96-well plates (for CellTiter-Glo®).

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and solubilization solution (e.g., DMSO or acidified isopropanol).[18]

  • OR CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega).

  • Microplate reader (absorbance or luminescence).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

  • Compound Treatment: After allowing cells to adhere or stabilize (for suspension cells), add serial dilutions of the test inhibitor. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for an extended period, typically 72 hours, at 37°C in a 5% CO2 incubator to allow for effects on cell proliferation to manifest.

  • Assay Development:

    • For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. After incubation, carefully remove the media and add a solubilization solution to dissolve the crystals.

    • For CellTiter-Glo® Assay: Equilibrate the plate to room temperature. Add the CellTiter-Glo® reagent directly to the wells.

  • Data Acquisition:

    • MTT: Shake the plate to ensure the formazan is fully dissolved and read the absorbance at ~570 nm.

    • CellTiter-Glo®: Shake the plate for 2 minutes to induce lysis, then incubate for 10 minutes to stabilize the luminescent signal. Read the luminescence.

  • Data Analysis: Calculate the percentage of viability for each treatment relative to the vehicle control. Plot the percent viability versus the log of the inhibitor concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

References

  • Bavetsias, V., Crumpler, S., Sun, C., Avery, S., Atrash, B., Faisal, A., Moore, A. S., Kosmopoulou, M., Brown, N., Sheldrake, P. W., Bush, K., Henley, A., Box, G., Valenti, M., de Haven Brandon, A., Raynaud, F. I., Workman, P., Eccles, S. A., Bayliss, R., Linardopoulos, S., & Blagg, J. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8721–8734. [Link]

  • Drexler, H. G., Gignac, S. M., von Wasielewski, R., Scherr, M., & Minowada, J. (2003). FLT3 mutations in acute myeloid leukemia cell lines. Leukemia, 17(1), 100-102. [Link]

  • Gourlay, S. G., et al. (2019). High-throughput Identification of FLT3 Wild-type and Mutant Kinase Substrate Preferences and Application to Design of Sensitive In Vitro Kinase Assay Substrates. Molecular & Cellular Proteomics, 18(4), 740-754. [Link]

  • Crown Bioscience. (n.d.). The MV-4-11 Cell Line: A Core Tool for Screening and Validating FLT3 Inhibitors. Retrieved from [Link]

  • Bavetsias, V., et al. (2012). Optimization of imidazo[4,5-b]pyridine-based kinase inhibitors: identification of a dual FLT3/Aurora kinase inhibitor as an orally bioavailable preclinical development candidate for the treatment of acute myeloid leukemia. Journal of Medicinal Chemistry, 55(20), 8721-8734. [Link]

  • Bavetsias, V., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8721-8734. [Link]

  • Moore, A. S., et al. (2012). Selective FLT3 inhibition of FLT3-ITD+ acute myeloid leukaemia resulting in secondary D835Y mutation: a model for emerging clinical resistance patterns. Leukemia, 26(7), 1462-1470. [Link]

  • Lehmann, S., et al. (2018). MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin. Haematologica, 103(11), 1855-1865. [Link]

  • Jetani, H., et al. (2018). FLT3 Inhibitor Treatment Increases FLT3 Expression That Exposes FLT3-ITD+ AML Blasts to Elimination By FLT3 CAR-T Cells. Blood, 132(Supplement 1), 79. [Link]

  • Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(22), 9122-9135. [Link]

  • Moore, A. S., et al. (2010). A novel imidazo[4,5-b]pyridine Aurora kinase inhibitor with anti-leukemic activity. Cancer Research, 70(8 Supplement), 4428. [Link]

  • BPS Bioscience. (n.d.). FLT3, Active. Retrieved from [Link]

  • LI-COR Biosciences. (2016). Cell Viability Assay with Staurosporine-treated Jurkat Cells. protocols.io. [Link]

  • Dvořáková, B., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry, 66(16), 11257-11276. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Li, J., et al. (2015). The effect of Aurora kinases on cell proliferation, cell cycle regulation and metastasis in renal cell carcinoma. Oncology Letters, 9(2), 801-807. [Link]

  • Bavetsias, V., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(22), 9122-9135. [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ Aurora Kinase B Assay Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blotting for Aurora-A and phospho-Thr²⁸⁸-Aurora-A. Retrieved from [Link]

  • Vichier-Guerre, S., et al. (2020). Expedient and generic synthesis of imidazole nucleosides by enzymatic transglycosylation. RSC Advances, 10(52), 31221-31230. [Link]

  • Chen, Y.-L., et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. [Link]

  • El-Gamal, M. I., et al. (2021). Design, synthesis and anti-inflammatory activity of imidazol-5-yl pyridine derivatives as p38α/MAPK14 inhibitor. Bioorganic Chemistry, 107, 104595. [Link]

  • Google Patents. (n.d.). CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.
  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

Sources

Application

Application Note: A Comprehensive Guide to p38α Kinase Inhibition Assays

Introduction The p38 mitogen-activated protein kinase (MAPK) family, particularly the α isoform (p38α), serves as a critical intracellular signaling node.[1][2] As part of the MAPK signaling cascade, p38α is activated by...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The p38 mitogen-activated protein kinase (MAPK) family, particularly the α isoform (p38α), serves as a critical intracellular signaling node.[1][2] As part of the MAPK signaling cascade, p38α is activated by a wide array of environmental stresses and inflammatory cytokines, including osmotic shock, UV light, and lipopolysaccharides (LPS).[2][3] Once activated via phosphorylation by upstream MAP kinase kinases (MKKs) like MKK3 and MKK6, or through an alternative auto-phosphorylation mechanism involving TAB1, p38α phosphorylates a host of downstream targets.[3][4][5] These substrates include transcription factors (e.g., ATF2, p53) and other kinases (e.g., MK2/3), thereby regulating cellular processes like inflammation, apoptosis, cell cycle control, and differentiation.[2][3][5]

Given its central role in the inflammatory response, p38α has emerged as a high-value therapeutic target for a range of autoimmune and inflammatory diseases.[2][6] The development of potent and selective p38α inhibitors is a major focus of drug discovery efforts.[7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust and reliable biochemical assay for measuring p38α kinase inhibition. We will delve into the underlying principles, provide a detailed, field-proven protocol using a luminescence-based detection method, and outline the necessary steps for data analysis and assay validation.

The p38α Signaling Pathway: A Central Stress Response Cascade

The p38α pathway is a three-tiered kinase cascade. It begins with external stimuli activating a MAP Kinase Kinase Kinase (MAP3K), such as TAK1 or ASK1.[1] These MAP3Ks then phosphorylate and activate MAP Kinase Kinases (MAP2Ks), primarily MKK3 and MKK6.[1][3] Finally, MKK3/6 dually phosphorylate p38α on conserved threonine and tyrosine residues (Thr180/Tyr182) within its activation loop, leading to a conformational change that unleashes its catalytic activity.[1][8] Activated p38α then proceeds to phosphorylate its specific substrates, initiating a downstream cellular response.

p38_pathway cluster_extracellular cluster_intracellular Stress Environmental Stress (UV, Osmotic Shock) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K Cytokines Inflammatory Cytokines (TNF-α, IL-1) Cytokines->MAP3K MAP2K MAP2K (MKK3, MKK6) MAP3K->MAP2K phosphorylates p38a p38α (MAPK14) MAP2K->p38a phosphorylates (Thr180/Tyr182) Substrates Downstream Substrates (e.g., MK2, ATF2, p53) p38a->Substrates phosphorylates Response Cellular Response (Inflammation, Apoptosis, etc.) Substrates->Response

Caption: The canonical p38α MAPK signaling cascade.

Principles of Kinase Inhibition Assays

The fundamental goal of a kinase inhibition assay is to quantify the ability of a test compound to block the enzymatic activity of a kinase. This is achieved by measuring the rate of the phosphotransferase reaction, where the kinase transfers the γ-phosphate from ATP to a specific substrate. The extent of inhibition is determined by comparing the reaction rate in the presence of the compound to the rate in its absence.

Several robust technologies are available for this purpose, each with distinct advantages.

TechnologyPrincipleAdvantagesConsiderations
Luminescence (e.g., ADP-Glo™) Measures the amount of ADP produced in the kinase reaction. ADP is converted to ATP, which then drives a luciferase-luciferin reaction, generating light.[4][5]High sensitivity, broad dynamic range, resistant to compound interference (color/fluorescence), compatible with high ATP concentrations.[4][5]Requires multiple reagent addition steps.
Time-Resolved FRET (TR-FRET) Measures the phosphorylation of a substrate using a europium (Eu)-labeled antibody that recognizes the phospho-site and a fluorophore-labeled component that binds another part of the substrate. Proximity due to phosphorylation allows for FRET.[7][9]Homogeneous ("add-and-read") format, high signal-to-background ratio, reduced background from natural fluorescence.[7]Potential for interference from compounds that absorb light at excitation/emission wavelengths. Requires specific antibody pairs.
Fluorescence Polarization (FP) Measures the change in polarization of light emitted from a fluorescently labeled substrate upon phosphorylation. The smaller, faster-tumbling unphosphorylated substrate has low polarization, while the larger, antibody-bound phosphorylated product has high polarization.Homogeneous format, simple, and cost-effective.Lower sensitivity compared to other methods, susceptible to light-scattering interference.
Radiometric ([³²P] or [³³P] ATP) Directly measures the incorporation of a radiolabeled phosphate from ATP onto the substrate.[6]Considered the "gold standard" for direct measurement, high sensitivity, few sources of interference.[6]Requires handling and disposal of radioactive materials, not amenable to high-throughput screening (HTS).[6]

For this application note, we will focus on the luminescence-based ADP-Glo™ Kinase Assay due to its high sensitivity, robustness, and suitability for HTS.[4]

Biochemical p38α Inhibition Assay Protocol (ADP-Glo™)

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against p38α.

Causality Behind Experimental Choices
  • ATP Concentration: The concentration of ATP is a critical parameter. Most kinase inhibitors are ATP-competitive, meaning they bind to the same site as ATP.[10] Assays are often run at or near the Michaelis constant (Kₘ) for ATP. This ensures that the resulting IC₅₀ value is a close approximation of the inhibitor's binding affinity (Kᵢ), as described by the Cheng-Prusoff equation.[10] However, cellular ATP concentrations are in the millimolar range, far exceeding the Kₘ of most kinases.[10] Therefore, running assays at both low (Kₘ) and high (e.g., 1 mM) ATP concentrations can provide valuable insights into a compound's potential cellular efficacy.

  • Enzyme Concentration: The enzyme concentration should be optimized to produce a linear reaction rate over the desired time course and generate a sufficient signal window (the difference between the uninhibited and fully inhibited reaction). This is typically determined through an enzyme titration experiment.

  • Substrate: A specific and efficient peptide substrate is crucial. The peptide sequence RRRLVEPLTPSGEAPNQK, derived from the epidermal growth factor receptor, is a known substrate for p38α.[11]

Materials and Reagents
  • Recombinant human p38α kinase (e.g., Promega Cat.# V2701)[12]

  • p38 Peptide Substrate (e.g., RRRLVEPLTPSGEAPNQK)[11]

  • ATP, high purity

  • Test Inhibitors (and a known p38α inhibitor like SB 203580 for a positive control)

  • DMSO (for compound dilution)

  • ADP-Glo™ Kinase Assay Kit (Promega Cat.# V9101)

  • Kinase Reaction Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT[4]

  • White, opaque 384-well assay plates (low volume)

  • Multichannel pipettes or automated liquid handler

  • Plate-reading luminometer

Step-by-Step Protocol

This protocol assumes a final assay volume of 5 µL for the kinase reaction.

Step 1: Reagent Preparation

  • Test Compounds: Prepare a serial dilution series of your test compounds in DMSO. A common starting point is a 10-point, 3-fold dilution series starting from 100 µM. Also, prepare a dilution series for the positive control inhibitor. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).

  • p38α Enzyme: Thaw the enzyme on ice. Prepare a 2.5X working solution of p38α in Kinase Reaction Buffer. The final concentration should be determined from an initial enzyme titration experiment to achieve ~10-30% ATP consumption in the reaction time.

  • Substrate/ATP Mix: Prepare a 2.5X working solution containing both the p38 peptide substrate and ATP in Kinase Reaction Buffer. For a Kₘ-level assay, the ATP concentration might be ~10-50 µM; for a high-ATP assay, it would be 1 mM. The substrate concentration should be at or above its Kₘ.

Step 2: Kinase Reaction

  • Add 2 µL of the 2.5X Substrate/ATP Mix to all wells of a 384-well plate.

  • Add 1 µL of test compound dilution (or DMSO for "no inhibitor" and "no enzyme" controls) to the appropriate wells.

  • To initiate the reaction, add 2 µL of the 2.5X p38α enzyme solution to all wells except the "no enzyme" negative controls (add 2 µL of Kinase Reaction Buffer to these).

  • Mix the plate gently (e.g., shake for 30 seconds).

  • Incubate the plate at room temperature for 60 minutes.[4]

Step 3: ADP Detection

  • After the kinase reaction incubation, add 5 µL of ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction and depletes the remaining unconsumed ATP.[4]

  • Incubate for 40 minutes at room temperature.[4]

  • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to produce a luminescent signal.[4]

  • Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.[4]

Step 4: Data Acquisition

  • Read the luminescence on a plate reader. The integration time should be set to 0.5-1 second.[4]

Caption: Workflow for the p38α ADP-Glo™ inhibition assay.

Data Analysis and Assay Validation

Calculating Percent Inhibition

First, define your controls:

  • High Signal (0% Inhibition): Wells with enzyme, substrate, ATP, and DMSO (no inhibitor). Let the average signal be Lum_max.

  • Low Signal (100% Inhibition): Wells with enzyme, substrate, ATP, and a saturating concentration of a potent control inhibitor. Alternatively, the "no enzyme" control can be used. Let the average signal be Lum_min.

For each test compound concentration, calculate the percent inhibition using the following formula:

% Inhibition = 100 * (1 - (Lum_sample - Lum_min) / (Lum_max - Lum_min))

IC₅₀ Determination

The IC₅₀ value is the concentration of an inhibitor required to reduce enzyme activity by 50%. To determine this, plot the Percent Inhibition versus the logarithm of the inhibitor concentration. Then, fit the data using a non-linear regression model, typically a four-parameter logistic (4PL) equation. Software like GraphPad Prism is well-suited for this analysis.

IC50_Logic Data Raw Luminescence Data Calc Calculate % Inhibition for each concentration Data->Calc Plot Plot: % Inhibition (Y-axis) vs. log[Inhibitor] (X-axis) Calc->Plot Fit Fit Data with Non-Linear Regression (Four-Parameter Logistic Model) Plot->Fit Result Determine IC₅₀ Value (Concentration at 50% Inhibition) Fit->Result

Sources

Application

Application Note: Characterization of Histamine H3 Receptor Agonists using [³H]N-α-Methylhistamine

Topic: Radioligand Assay Protocol for Histamine H3 Receptor Agonists Content Type: Application Note & Protocol Guide Audience: Researchers, Drug Discovery Scientists[1] [1][2][3][4][5][6] Abstract The histamine H3 recept...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Radioligand Assay Protocol for Histamine H3 Receptor Agonists Content Type: Application Note & Protocol Guide Audience: Researchers, Drug Discovery Scientists[1]

[1][2][3][4][5][6]

Abstract

The histamine H3 receptor (H3R) is a constitutively active G


/G

-coupled GPCR that functions as a presynaptic autoreceptor and heteroreceptor in the CNS.[2][3][4][5] Unlike many GPCR assays that rely on antagonist radioligands, the characterization of H3R agonists is best performed using the agonist radioligand [³H]N-α-methylhistamine ([³H]NAMH) .[1] This approach selectively labels the high-affinity, G-protein-coupled state of the receptor, providing a more physiologically relevant measure of agonist binding than antagonist-based displacement. This guide details the protocols for membrane preparation, saturation binding, and competition assays, specifically optimized to preserve the receptor-G protein complex essential for high-affinity agonist recognition.[1]

Mechanistic Principles & Experimental Design

The Agonist-Specific Binding State

H3 receptors exist in equilibrium between a low-affinity uncoupled state (


) and a high-affinity G-protein-coupled state (

).[1] Agonists preferentially bind to and stabilize the

complex.
  • Critical Insight: To detect high-affinity agonist binding, the assay buffer must contain Mg

    
      (promotes G-protein coupling) and exclude GTP  (which uncouples the G-protein).
    
  • The "GTP Shift": A hallmark of H3R agonists is that their binding affinity decreases significantly in the presence of non-hydrolyzable GTP analogs (e.g., GTP

    
    S), which force the receptor into the low-affinity uncoupled state.[1]
    
Assay Workflow Visualization

The following diagram illustrates the equilibrium targeted by this protocol and the specific effect of assay components.

H3R_Binding_Mechanism Ligand [³H]NAMH (Agonist Radioligand) Complex High-Affinity Complex [H3R • G-Protein] Ligand->Complex Binds High Affinity (Kd ~0.4 nM) Receptor H3 Receptor (GPCR) Receptor->Complex Coupling G_Protein Gαi/o Protein G_Protein->Complex Magnesium Mg²⁺ (Essential for Coupling) Magnesium->Complex Promotes GTP GTP / GTPγS (Uncoupling Agent) GTP->Complex Dissociates (Reduces Affinity)

Caption: Mechanism of [³H]NAMH binding. Mg²⁺ stabilizes the receptor-G protein complex required for high-affinity agonist binding, while GTP destabilizes it.[1]

Materials & Reagents

Radioligand
  • [³H]N-α-methylhistamine ([³H]NAMH): Specific activity 70–90 Ci/mmol.[1]

    • Storage: -20°C in ethanol.[1]

    • Note: This is the preferred agonist radioligand due to its high selectivity for H3R over H1/H2/H4.

Controls
  • Non-Specific Binding (NSB) Definition: Clobenpropit (10 µM) or Thioperamide (10 µM).

    • Why: These are high-affinity inverse agonists/antagonists that will displace all specific binding.

  • Reference Agonist: (R)-α-methylhistamine (RAMH) or Imetit.[6][7]

Buffers
  • Lysis Buffer: 50 mM Tris-HCl, pH 7.4 (4°C), 5 mM EDTA (to strip endogenous ions/nucleotides).

  • Assay Buffer (Binding Buffer): 50 mM Tris-HCl, pH 7.4, 5 mM MgCl

    
     .[8]
    
    • Optimization: For sticky ligands, add 0.1% BSA (Protease-free) to the assay buffer.[1]

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold).[3]

Protocol: Membrane Preparation

Target Source: HEK293 cells stably expressing human H3R or Rat Brain Cortex.

  • Harvest:

    • Cells: Wash with PBS, scrape in ice-cold PBS, pellet at 1,000 x g for 5 min.

    • Tissue: Dissect rat cortex on ice.

  • Homogenization: Resuspend pellet/tissue in Lysis Buffer (10-20 volumes). Homogenize using a Polytron (2 bursts of 10 sec).

  • Centrifugation 1: Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei/debris. Save supernatant.

  • Centrifugation 2: Centrifuge supernatant at 40,000 x g for 20 min at 4°C.

  • Wash: Resuspend pellet in Lysis Buffer and repeat centrifugation (Step 4) to ensure removal of endogenous histamine.

  • Final Resuspension: Resuspend the final pellet in Assay Buffer (containing MgCl

    
    ).
    
    • Concentration: Adjust to ~2–5 mg protein/mL.

    • Storage: Aliquot and store at -80°C.

Protocol: Competition Binding Assay

Objective: Determine the affinity (


) of novel agonists.
Experimental Setup (96-well format)

Total Volume: 250 µL per well. Replicates: Triplicate.

ComponentVolumeFinal Conc.Notes
Test Compound 25 µLVarious (10⁻¹¹ to 10⁻⁵ M)Dilute in Assay Buffer.
Radioligand 25 µL~1.0 nM [³H]NAMHNear

(typically 0.5–1.5 nM).
Membranes 200 µL10–20 µg protein/wellThaw and dilute immediately before use.
NSB Control 25 µL10 µM ClobenpropitReplaces Test Compound in NSB wells.
Total Binding 25 µLAssay BufferReplaces Test Compound in Total wells.
Step-by-Step Procedure
  • Pre-treatment: Soak GF/C filter plates in 0.5% Polyethyleneimine (PEI) for 1 hour at 4°C.

    • Reason: Reduces non-specific binding of the positively charged histamine ligands to the glass fiber filters.

  • Assembly: Add reagents to the assay plate in the order listed in the table above.

  • Incubation: Incubate for 60–90 minutes at 25°C (Room Temperature) with gentle shaking.

    • Note: Equilibrium is slower at 4°C; RT is standard for H3R.

  • Harvest:

    • Place filter plate on a vacuum manifold (e.g., PerkinElmer Harvester).

    • Aspirate well contents.[9][4][10]

    • Rapidly wash 3 times with 250 µL ice-cold Wash Buffer .

  • Drying & Counting:

    • Dry filters at 50°C for 30–60 min.

    • Add 30–50 µL liquid scintillation cocktail (e.g., MicroScint-20).

    • Count radioactivity (CPM) on a TopCount or MicroBeta counter.

Data Analysis & Interpretation

Calculate Specific Binding


Acceptance Criteria: Specific binding should be >80% of Total Binding.
Determine and

Fit data to a one-site competition model (sigmoidal dose-response). Calculate


 using the Cheng-Prusoff equation :


[1]
  • 
     = Concentration of [³H]NAMH used (nM).[11]
    
  • 
     = Dissociation constant of [³H]NAMH (determined previously via saturation binding, typically ~0.4–0.8 nM).
    
Hill Slope ( ) Analysis
  • 
    :  Indicates competitive binding at a single site.
    
  • 
    :  Suggests negative cooperativity or multiple binding sites (e.g., High vs. Low affinity states).
    
    • Troubleshooting: If

      
       is shallow for an agonist, it may indicate incomplete G-protein coupling. Ensure MgCl
      
      
      
      is fresh and at 5 mM.

Expert Validation: The GTP Shift Assay

To confirm a hit is an agonist and not an antagonist, perform a single-point "GTP Shift" validation.[1]

  • Method: Run the competition curve for the test compound in two conditions:

    • Condition A: Standard Assay Buffer (with Mg

      
      ).
      
    • Condition B: Assay Buffer + 100 µM GTP

      
      S .
      
  • Interpretation:

    • Agonist: The curve shifts to the right (lower affinity) in the presence of GTP

      
      S (Ratio 
      
      
      
      ).
    • Antagonist: The curve remains unchanged.

GTP_Shift_Logic Start Test Compound Binding Curve Split Compare +GTPγS vs -GTPγS Start->Split Shift Rightward Shift (Lower Affinity) Ki increases Split->Shift Affinity drops NoShift No Shift Ki active = Ki inactive Split->NoShift Affinity stable Result_Agonist Conclusion: AGONIST (Prefers coupled state) Shift->Result_Agonist Result_Antagonist Conclusion: ANTAGONIST (State independent) NoShift->Result_Antagonist

Caption: Decision tree for distinguishing agonists using the GTP shift phenomenon.

References

  • Lovenberg, T. W., et al. (1999). Cloning and functional expression of the human histamine H3 receptor.[1] Molecular Pharmacology, 55(6), 1101–1107.[1] Link

  • Kitchin, J., et al. (1994). [³H]N-alpha-methylhistamine binding to histamine H3 receptors in rat brain membranes: modulation by guanine nucleotides and divalent cations.[1] European Journal of Pharmacology, 266(1), 45-52.[1] Link

  • Esbenshade, T. A., et al. (2008). A robust and high-capacity [35S]GTPgammaS binding assay for determining antagonist and inverse agonist pharmacological parameters of histamine H3 receptor ligands.[1][6] Journal of Pharmacological and Toxicological Methods, 57(1), 21-29.[1] Link

  • Arrang, J. M., et al. (1987). Highly potent and selective ligands for histamine H3-receptors.[1] Nature, 327, 117–123.[1] Link[1]

Sources

Method

Application Note: Structural Determinants and Docking Protocols for the 4-(1-methyl-1H-imidazol-5-yl)pyridine Scaffold in Kinase Discovery

Executive Summary & Structural Context[1][2][3][4] The 4-(1-methyl-1H-imidazol-5-yl)pyridine scaffold represents a "privileged structure" in kinase inhibitor design, serving as a robust Adenine mimetic. This fragment is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4]

The 4-(1-methyl-1H-imidazol-5-yl)pyridine scaffold represents a "privileged structure" in kinase inhibitor design, serving as a robust Adenine mimetic. This fragment is structurally homologous to the core of the p38 MAP kinase inhibitor SB203580 and various B-Raf inhibitors.

Unlike promiscuous binders, this scaffold derives specificity from its biaryl geometry. The pyridine nitrogen typically functions as a hydrogen bond acceptor for the kinase hinge region (backbone amide), while the 1-methyl-imidazole moiety orients towards the gatekeeper residue or the solvent front, depending on the specific kinase topology (e.g., DFG-in vs. DFG-out).

Critical Structural Feature: The connection of the pyridine to the C5 position of the N-methylated imidazole introduces specific steric constraints (A-strain) between the N-methyl group and the pyridine ring, often forcing a twisted conformation unlike the planar 4-yl isomer. This application note details the protocol to accurately model this interaction.

Computational Workflow Visualization

The following diagram outlines the critical path for docking this specific scaffold, emphasizing the handling of biaryl torsion and hinge constraints.

DockingWorkflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Docking & Scoring L1 Structure Generation (1-Me-Im-5-yl-Py) L2 Torsional Scan (Pyridine-Imidazole Bond) L1->L2 L3 Protonation (pH 7.4) Pyridine: Neutral Imidazole: Neutral L2->L3 D2 Conformational Sampling (Rigid Receptor / Flexible Ligand) L3->D2 P1 PDB Retrieval (e.g., p38α, B-Raf) P2 H-Bond Optimization (Flip Asn/Gln/His) P1->P2 P3 Grid Generation (Focus: Hinge Region) P2->P3 D1 Constraint Setup (H-bond: Hinge NH -> Pyridine N) P3->D1 Define Constraints P3->D2 D1->D2 D3 Scoring (ChemScore/GlideScore) D2->D3

Figure 1: Integrated workflow for fragment-based docking of the pyridine-imidazole scaffold.

Detailed Experimental Protocols

Protocol A: Ligand Preparation (The "Twist" Factor)

Rationale: The 1-methyl-5-substituted geometry creates a steric clash between the methyl group and the pyridine ring protons. Standard force fields may over-flatten this system.

  • Structure Build: Construct 4-(1-methyl-1H-imidazol-5-yl)pyridine.

  • Tautomer & Ionization:

    • Imidazole: The 1-methyl substitution fixes the tautomer. Ensure the N3 nitrogen is defined as a potential H-bond acceptor.

    • Pyridine: Calculate pKa (Est. pKa ~ 5.2). At physiological pH (7.4), the pyridine is neutral . Do not protonate the pyridine nitrogen, as it must act as an acceptor for the kinase hinge (e.g., Met109 backbone NH).

  • Conformational Search: Perform a torsional scan around the C-C bond connecting the rings.

    • Insight: Expect energy minima at dihedral angles of ~30-40°, not 0° (planar).

    • Action: Generate a low-energy conformer ensemble (max 10 conformers) to seed the docking.

Protocol B: Protein Setup & Grid Generation

Target Selection: Use p38α MAPK (PDB: 1A9U or 3FLY) or B-Raf (PDB: 3OG7) as validation systems.

  • Pre-processing: Remove crystallographic waters (unless bridging the hinge, e.g., the "conserved water" often seen near the DFG motif).

  • H-Bond Assignment: Optimize Hydrogen bonding networks.

    • Critical Step: Ensure the Gatekeeper residue (e.g., Thr106 in p38) is correctly oriented. If the gatekeeper is Threonine, its hydroxyl group often H-bonds to the inhibitor or stabilizes the active site water network.

  • Grid Box Definition:

    • Center: Centered on the centroid of the co-crystallized ligand (or the Hinge residues: Met109/Gly110 in p38).

    • Size: 20Å x 20Å x 20Å (sufficient for the fragment and immediate growth vectors).

    • Constraints: Define a Hydrogen Bond Constraint on the backbone amide nitrogen of the hinge residue (Met109 in p38; Cys532 in B-Raf). This forces the pyridine nitrogen to adopt the "Adenine N1" mimicry position.

Protocol C: Docking Execution
  • Method: Flexible Ligand / Rigid Receptor (Standard Precision).

  • Constraint Application: Enforce the Hinge H-bond constraint created in Protocol B.

  • Post-Docking Minimization: Allow the ligand to relax within the pocket.

  • Clustering: Cluster poses by RMSD (2.0 Å cutoff). The top cluster usually represents the bioactive conformation.

Data Analysis & Interpretation

Expected Interaction Fingerprint

When analyzing the docking results, verify the following interactions to confirm the validity of the pose.

Interaction TypeProtein Residue (p38α Example)Ligand AtomFunction
H-Bond (Primary) Met109 (Backbone NH) Pyridine N Hinge Binding (Essential)
HydrophobicVal38, Ala51, Lys53Pyridine RingSandwiching / vdW
Hydrophobic / StericThr106 (Gatekeeper) 1-Methyl Group Selectivity Filter
H-Bond (Secondary)Lys53 or Asp168Imidazole N3Orientation / Affinity
Interaction Logic Diagram

The following diagram illustrates the specific chemical logic of the binding mode.

BindingMode Hinge Hinge Region (Met109 Backbone NH) Gatekeeper Gatekeeper (Thr106) Pocket Hydrophobic Pocket I Pyridine Pyridine Ring Pyridine->Hinge H-Bond Acceptor Pyridine->Pocket Pi-Stacking/vdW Imidazole Imidazole Ring Imidazole->Pyridine C-C Bond (Twisted) Methyl 1-Methyl Group Methyl->Gatekeeper Steric Contact (Selectivity) Methyl->Imidazole Attached

Figure 2: Schematic of the pharmacophore interactions for the 4-(1-methyl-1H-imidazol-5-yl)pyridine scaffold.

Troubleshooting & Optimization

  • Issue: Ligand fails to dock.

    • Cause: The "1-methyl" group might be clashing with the Gatekeeper residue if the grid box is too tight or the protein is in a strictly "closed" conformation.

    • Solution: Enable "Induced Fit Docking" (IFD) or manually rotate the Gatekeeper side chain (e.g., Thr106) to accommodate the methyl group.

  • Issue: Pyridine N does not engage the hinge.

    • Cause: Incorrect protonation. If the pyridine is protonated (+1 charge), it cannot accept the H-bond from the backbone NH.

    • Solution: Verify Ligand Prep state is Neutral (pH 7.0 +/- 2.0).

  • Issue: Planar conformation scores poorly.

    • Cause: High internal energy due to steric clash between the 1-methyl and pyridine ortho-protons.

    • Solution: Ensure the docking scoring function includes internal torsional energy penalties.

References

  • Ali, E. M. H., et al. (2022). Structural optimization of 4-(imidazol-5-yl)pyridine derivatives affords broad-spectrum anticancer agents with selective B-RAFV600E/p38α kinase inhibitory activity.[1][2] European Journal of Pharmaceutical Sciences, 171, 106115.[2]

  • Wang, Z., et al. (1998). Structural basis of inhibitor selectivity in MAP kinases. Structure, 6(9), 1117-1128. (Structural basis for SB203580 binding).

  • Scior, T., et al. (2011). Pharmacophore Design of p38α MAP Kinase Inhibitors with Either 2,4,5-Trisubstituted or 1,2,4,5-Tetrasubstituted Imidazole Scaffold.[3] Current Medicinal Chemistry, 18(10), 1526-1539.[3]

  • Kambe, T., et al. (2014). A single amino acid substitution makes ERK2 susceptible to pyridinyl imidazole inhibitors of p38 MAP kinase. StemCell Technologies Technical Reference.

Sources

Application

Application Note: High-Purity Synthesis and Evaluation of 4-(Imidazol-5-yl)pyridine Scaffolds as Anti-Inflammatory Agents

Executive Summary & Pharmacophore Insight The 4-(imidazol-5-yl)pyridine scaffold represents a privileged pharmacophore in medicinal chemistry, primarily recognized for its potent inhibition of p38 Mitogen-Activated Prote...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Insight

The 4-(imidazol-5-yl)pyridine scaffold represents a privileged pharmacophore in medicinal chemistry, primarily recognized for its potent inhibition of p38 Mitogen-Activated Protein Kinase (p38 MAPK) . This kinase is a critical node in the inflammatory signaling cascade, regulating the biosynthesis of pro-inflammatory cytokines such as TNF-


  and IL-1

.[1]

Inhibitors in this class, exemplified by SB-203580 , function as ATP-competitive inhibitors.[2][3] The pyridine nitrogen acts as a crucial hydrogen bond acceptor for the amide backbone of Met109 in the kinase hinge region, while the imidazole core orients the flanking aryl groups into the hydrophobic pockets (Specificity Pocket).

This application note details a robust, field-proven protocol for the synthesis of 2,4,5-trisubstituted imidazole derivatives, specifically targeting the SB-203580 analog, followed by rigorous QC and a cellular anti-inflammatory validation assay using RAW 264.7 macrophages.

Mechanism of Action

The following pathway illustrates the intervention point of 4-(imidazol-5-yl)pyridine derivatives within the inflammatory cascade.

p38_pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 TRAF6 TRAF6 / TAK1 TLR4->TRAF6 MKK MKK3 / MKK6 TRAF6->MKK p38 p38 MAPK (Target) MKK->p38 Phosphorylation MK2 MK2 / MAPKAPK2 p38->MK2 TNF TNF-α / IL-6 (Transcription/Translation) p38->TNF mRNA Stabilization HSP27 HSP27 (Actin Remodeling) MK2->HSP27 Inhibitor 4-(Imidazol-5-yl)pyridine (Inhibitor) Inhibitor->p38 ATP Competition

Figure 1: The p38 MAPK signaling cascade showing the specific point of inhibition by the synthesized scaffold, preventing downstream cytokine release.

Chemical Synthesis Protocol

Objective: Synthesis of SB-203580 (4-[4-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine). Methodology: Cyclocondensation of an


-bromo ketone with an amidine. This route is preferred over the Van Leusen synthesis for 2,4,5-trisubstituted systems due to higher regioselectivity and yield.
Reaction Workflow

synthesis_flow Ketone 1-(4-fluorophenyl)-2- (4-pyridyl)ethanone BromoKetone α-Bromo Ketone Intermediate Ketone->BromoKetone Bromination Bromine Br2 / HBr Bromine->BromoKetone Sulfide Imidazole Sulfide (Precursor) BromoKetone->Sulfide Cyclization (DMF, 80°C) Amidine 4-(Methylthio) benzamidine Amidine->Sulfide Final SB-203580 (Sulfoxide) Sulfide->Final Selective Oxidation Oxone Oxone / mCPBA Oxone->Final

Figure 2: Step-wise synthetic route for the construction of the trisubstituted imidazole core and subsequent oxidation.

Detailed Step-by-Step Procedure
Step 1: Preparation of

-Bromo Ketone Intermediate

Rationale: The 4-pyridyl moiety makes the


-methylene protons acidic, but controlled bromination is required to prevent poly-bromination.
  • Dissolution: Dissolve 10.0 mmol of 1-(4-fluorophenyl)-2-(4-pyridyl)ethanone in 30 mL of 48% HBr/acetic acid.

  • Bromination: Add bromine (10.5 mmol) dropwise at 0°C.

  • Heating: Allow the mixture to warm to room temperature and then heat to 70°C for 2 hours.

  • Workup: Cool the reaction. Pour into ice-cold diethyl ether (100 mL). The hydrobromide salt of the

    
    -bromo ketone will precipitate.
    
  • Isolation: Filter the solid, wash with ether, and dry under vacuum. Note: Use immediately to avoid degradation.

Step 2: Cyclocondensation (The Imidazole Core)

Rationale: This step constructs the imidazole ring via a [3+2] type condensation between the electrophilic ketone and the nucleophilic amidine.

  • Reagents: Suspend the

    
    -bromo ketone salt (from Step 1) and 4-(methylthio)benzamidine  (12.0 mmol) in anhydrous DMF (40 mL).
    
  • Base Addition: Add

    
     (4.0 equiv) to neutralize the HBr and drive the condensation.
    
  • Reaction: Heat the mixture to 80°C for 4–6 hours under nitrogen. Monitor by TLC (5% MeOH in DCM).

  • Quench: Pour the reaction mixture into ice water (200 mL). The product should precipitate as a yellow/tan solid.

  • Purification: Filter the solid. Recrystallize from Ethanol/Ethyl Acetate or purify via flash chromatography (SiO2, Gradient: DCM

    
     5% MeOH/DCM).
    
    • Target Intermediate: 4-(4-fluorophenyl)-2-(4-methylthiophenyl)-5-(4-pyridyl)-1H-imidazole.

Step 3: Selective Oxidation to Sulfoxide (SB-203580)

Rationale: The sulfoxide group is critical for metabolic stability and solubility compared to the sulfide, but over-oxidation to the sulfone (inactive) must be avoided.

  • Solvent System: Dissolve the sulfide intermediate (1.0 equiv) in DCM/MeOH (10:1).

  • Oxidant: Add Oxone® (potassium peroxymonosulfate, 0.6 equiv) dissolved in water dropwise at 0°C. Alternatively, use mCPBA (1.0 equiv) at -78°C.

  • Monitoring: Stir at 0°C for 30 mins. Critical: Monitor strictly by LC-MS to stop before sulfone formation.

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM. Wash with 
    
    
    
    .
  • Final Polish: Dry over

    
    , concentrate, and recrystallize from Acetone/Hexane.
    

Analytical Quality Control (QC)

Trustworthiness in biological data begins with chemical purity. The following criteria must be met before biological testing.

ParameterMethodAcceptance CriteriaNotes
Purity HPLC (C18, 254 nm)> 98.0%Impurities >1% can skew IC50 values.
Identity 1H-NMR (DMSO-d6)Matches StructureDiagnostic peaks: Pyridine AA'BB' (~8.5 ppm), Imidazole NH (broad, >12 ppm).
Mass Spec LC-MS (ESI+)[M+H]+ = 378.1Check for Sulfide (-16 amu) or Sulfone (+16 amu) contaminants.
Residual Solvent GC-HS or NMR< 5000 ppmDMF/DMSO residues are cytotoxic to RAW 264.7 cells.

Key NMR Diagnostic (SB-203580):

  • 
     2.78 (s, 3H, SO-CH3) – Confirm oxidation state.
    
  • 
     8.45 (d, 2H, Pyridine-H) – Confirm pyridine integrity.
    

Biological Evaluation Protocol

Objective: Validate the anti-inflammatory potency by measuring the inhibition of LPS-induced TNF-


 production in RAW 264.7 macrophages.[1][4]
Materials
  • Cell Line: RAW 264.7 (Murine Macrophages, ATCC TIB-71).

  • Stimulus: Lipopolysaccharide (LPS) from E. coli 055:B5.

  • Readout: Mouse TNF-

    
     ELISA Kit (e.g., R&D Systems or BD Biosciences).
    
Assay Protocol
  • Seeding:

    • Seed RAW 264.7 cells in 96-well plates at

      
       cells/well in DMEM + 10% FBS.
      
    • Incubate overnight at 37°C, 5%

      
       to allow attachment.
      
  • Compound Treatment (Pre-incubation):

    • Prepare serial dilutions of the synthesized inhibitor in DMSO (Final DMSO < 0.1%).

    • Add compounds to cells 1 hour prior to LPS stimulation.[4]

    • Controls: Vehicle (0.1% DMSO), Positive Control (Commercial SB-203580, 10

      
      M).
      
  • Stimulation:

    • Add LPS (Final concentration: 100 ng/mL).[5]

    • Incubate for 18–24 hours.

  • Supernatant Collection:

    • Centrifuge plate (1000 rpm, 5 min) to pellet debris.

    • Collect cell-free supernatant for ELISA.

  • Quantification (ELISA):

    • Perform ELISA according to manufacturer instructions.[5]

    • Measure Absorbance at 450 nm.

  • Data Analysis:

    • Calculate % Inhibition:

      
      .
      
    • Determine IC50 using non-linear regression (GraphPad Prism).

Expected Results
  • Valid IC50 Range: The synthesized SB-203580 should exhibit an IC50 between 100 nM and 500 nM in this cellular assay.

  • Cytotoxicity Check: Perform an MTT or CCK-8 assay in parallel to ensure the reduction in TNF-

    
     is due to pathway inhibition, not cell death.
    

Troubleshooting & Optimization

  • Low Yield in Cyclization: Ensure the

    
    -bromo ketone is fresh. The hydrobromide salt is hygroscopic and unstable. If the imidazoles are not forming, switch to the Van Leusen  method (TosMIC + Aldimine), though this often yields the 1,5-disubstituted isomer preferentially unless specific conditions are used.
    
  • Over-oxidation: If sulfone is observed, reduce the equivalents of Oxone to 0.5 and lower temperature to -10°C.

  • Solubility Issues: 4-(Imidazol-5-yl)pyridines are often sparingly soluble. For biological assays, dissolve in 100% DMSO to make a 10 mM stock, then dilute into media.

References

  • Boehm, J. C., et al. (1996). 1-Substituted 4-Aryl-5-pyridinylimidazoles: A New Class of Cytokine Suppressive Drugs with Low 5-Lipoxygenase and Cyclooxygenase Inhibitory Potency. Journal of Medicinal Chemistry.

  • Adams, J. L., et al. (2003). Pyrimidinylimidazole Inhibitors of p38: Cyclic Amino Derivatives. Bioorganic & Medicinal Chemistry Letters.[4] (Foundational chemistry for the scaffold).

  • Cuenda, A., et al. (1995). SB 203580 is a specific inhibitor of a MAP kinase homologue which is stimulated by cellular stresses and interleukin-1.[6] FEBS Letters.

  • Badger, A. M., et al. (1996). Pharmacological profile of SB 203580, a selective inhibitor of cytokine suppressive binding protein/p38 kinase, in animal models of arthritis, bone resorption, endotoxin shock and immune function. The Journal of Pharmacology and Experimental Therapeutics.

  • Livermore, D. G., et al. (1993). Synthesis of 4-Aryl-5-(4-pyridyl)imidazoles.[3] (Standard synthetic route reference).

  • MedChemExpress. SB 203580 Product Protocol and Biological Activity.[6]

Sources

Method

Advanced Application Note: Pd-Catalyzed Synthesis of Imidazo[4,5-b]pyridines

Executive Summary: The Purine Isostere Advantage The imidazo[4,5-b]pyridine scaffold is a privileged "purine isostere" in medicinal chemistry, offering superior metabolic stability and solubility compared to its fused-py...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purine Isostere Advantage

The imidazo[4,5-b]pyridine scaffold is a privileged "purine isostere" in medicinal chemistry, offering superior metabolic stability and solubility compared to its fused-pyrimidine counterparts. It is a critical pharmacophore in kinase inhibitors (e.g., p21-activated kinase 4), antagonists of Angiotensin II, and anticancer agents (e.g., 1-Me-5-PhIP derivatives).

Traditional syntheses involving the condensation of 2,3-diaminopyridines with carboxylic acids often require harsh acidic conditions or high temperatures (


C), limiting functional group tolerance. This guide details two mild, palladium-catalyzed protocols  that have redefined access to this scaffold:
  • De Novo Core Construction: A tandem Buchwald-Hartwig amidation/cyclization sequence.

  • Late-Stage Diversification: A C2-selective C-H activation protocol.

Strategic Rationale & Mechanistic Insight

Why Palladium?

Palladium catalysis circumvents the poor nucleophilicity of 2-amino-3-halopyridines. By utilizing specialized biaryl phosphine ligands, we can facilitate oxidative addition into electron-deficient 2-chloropyridines, enabling cross-coupling with amides or ureas that subsequently undergo spontaneous cyclodehydration.

Mechanism of Action: Tandem Amidation/Cyclization

The reaction proceeds via a distinct "Amidation-First" pathway. The palladium catalyst inserts into the C-Cl bond, facilitates amine coordination, and reductively eliminates to form an intermediate amidopyridine. Under basic conditions, the proximal N3-amine attacks the amide carbonyl, driving cyclization via water extrusion.

Pd_Mechanism Start 2-Chloro-3-aminopyridine OxAdd Oxidative Addition (Pd-Ar-Cl) Start->OxAdd Pd(0) / Ligand Coord Amide Coordination (Pd-N-Complex) OxAdd->Coord + R-CONH2 / Base RedElim Reductive Elimination (N-(3-aminopyridin-2-yl)amide) Coord->RedElim Cycliz Cyclodehydration (-H2O) RedElim->Cycliz Spontaneous / Heat Product Imidazo[4,5-b]pyridine Cycliz->Product

Figure 1: Mechanistic pathway for the Pd-catalyzed tandem amidation/cyclization sequence.

Critical Parameters & Decision Matrix

Success depends on balancing the electronic deficiency of the pyridine ring with the steric bulk of the ligand.

ParameterRecommendationScientific Rationale
Pd Source

or


provides a stable source of Pd(0) without introducing inhibiting acetate ions in sensitive couplings.
Ligand Me4tBu-XPhos or Xantphos Me4tBu-XPhos is superior for coupling primary amides to hindered 2-chloropyridines. Xantphos is preferred for urea/amidine couplings due to its wide bite angle.
Base

(anhydrous)
Weaker bases like carbonate often fail to deprotonate the amide sufficiently. Phosphate balances basicity with functional group tolerance.
Solvent t-BuOH or 1,4-Dioxane t-BuOH promotes proton transfer steps crucial for the cyclization phase.

Detailed Experimental Protocols

Protocol A: De Novo Core Construction (The Rosenberg Method)

Best for: Building N1-substituted, C2-substituted imidazo[4,5-b]pyridines from scratch.

Reagents:

  • Substrate:

    
    -benzyl-2-chloropyridin-3-amine (1.0 equiv)
    
  • Coupling Partner: Benzamide (1.2 equiv)

  • Catalyst:

    
     (2.5 mol%)
    
  • Ligand: Me4tBu-XPhos (5.0 mol%)

  • Base:

    
     (2.0 equiv, finely ground)
    
  • Solvent: t-BuOH (0.2 M concentration)

Step-by-Step Methodology:

  • Inert Setup: Charge a dried reaction vial equipped with a magnetic stir bar with the 2-chloropyridine substrate, benzamide,

    
    , Me4tBu-XPhos, and 
    
    
    
    .
  • Degassing: Seal the vial with a septum. Evacuate and backfill with Argon three times (Critical:

    
     poisons the catalyst and promotes homocoupling).
    
  • Solvation: Inject anhydrous t-BuOH via syringe.

  • Reaction: Place the vial in a pre-heated block at 100°C for 12–18 hours.

    • Checkpoint: Monitor by LC-MS.[1] The intermediate amide is rarely observed as cyclization is faster than coupling at this temperature.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove palladium black and phosphate salts.

  • Purification: Concentrate in vacuo and purify via flash chromatography (typically Hexanes/EtOAc gradient).

Expected Yield: 80–95%

Protocol B: Late-Stage C2-Arylation (C-H Activation)

Best for: Diversifying an existing imidazo[4,5-b]pyridine core at the C2 position.

Reagents:

  • Substrate: 3-((2-methoxyethoxy)methyl)-3H-imidazo[4,5-b]pyridine (Protected scaffold)

  • Coupling Partner: Aryl Iodide (2.0 equiv)

  • Catalyst:

    
     (5 mol%)[1]
    
  • Co-Catalyst: CuI (3.0 equiv) - Note: Stoichiometric copper is often required for the C-H metallation step.

  • Base:

    
     (2.5 equiv)[1]
    
  • Solvent: DMF (anhydrous)[1]

Step-by-Step Methodology:

  • Combination: Combine the imidazo[4,5-b]pyridine,

    
    , CuI, and 
    
    
    
    in a pressure tube.
  • Addition: Add the Aryl Iodide and DMF under an Argon stream.

  • Heating: Seal the tube and heat to 140°C for 40 hours.

    • Note: High temperature is required to overcome the energy barrier for C-H bond cleavage at the electron-deficient C2 position.

  • Scavenging: Cool to RT. Add 10% aqueous

    
     to complex the copper salts (turns deep blue). Extract with EtOAc.
    
  • Purification: Standard silica chromatography.

Troubleshooting & Optimization Matrix

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst poisoning or poor oxidative addition.Switch to XPhos or BrettPhos ligands. Ensure Argon sparging is rigorous.
Dehalogenation (Protocol A)

-hydride elimination or solvent participation.
Switch solvent from t-BuOH to Toluene . Reduce temperature to 80°C.
Intermediate Stalling Amide formed but failed to cyclize.Add a Brønsted acid additive (e.g., 10 mol% AcOH) or increase temperature to 110°C.
Regioselectivity Issues N3 vs N1 alkylation (during precursor synthesis).Ensure the starting material is purified. The Pd-reaction is regiospecific to the halogen position.

References

  • Rosenberg, A. J., Zhao, J., & Clark, D. A. (2012). Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles.[2] Organic Letters, 14(7), 1764–1767.[3] [Link]

  • Haeussler, D., et al. (2012). Practical Way to Imidazo[4,5-b] and [4,5-c]Pyridine-2-ones via Cascade Ureidation/Palladium-Catalyzed Cyclization. ACS Combinatorial Science, 14(9), 503–508. [Link]

  • Kullberg, M., et al. (2013). Regioselective C2-arylation of imidazo[4,5-b]pyridines.[1] RSC Advances, 3, 1968-1971. [Link]

  • Reen, G. K., et al. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage.[4] Beilstein Journal of Organic Chemistry, 15, 1612–1704. [Link]

Sources

Application

Dual-Targeting B-RAF/p38α Kinase Inhibitors: Structural Design and Validation Protocols

Abstract: The Resistance Paradox Selective inhibition of B-RAF(V600E) has revolutionized melanoma treatment, yet clinical success is frequently curtailed by acquired resistance.[1][2] A primary escape mechanism involves...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The Resistance Paradox

Selective inhibition of B-RAF(V600E) has revolutionized melanoma treatment, yet clinical success is frequently curtailed by acquired resistance.[1][2] A primary escape mechanism involves the paradoxical activation of alternative survival pathways, specifically the p38α MAPK (MAPK14) signaling axis, which suppresses apoptosis and supports stromal microenvironment survival.

This Application Note details the rationale and methodology for designing dual B-RAF/p38α inhibitors . Unlike standard Type I inhibitors that bind the active kinase conformation, this guide advocates for Type II (DFG-out) inhibitor design to exploit the structural homology between the inactive states of these distant kinases. We provide a validated workflow from in silico modeling to TR-FRET biochemical assays and cellular mechanistic confirmation.

Phase 1: Structural Design Strategy

The "DFG-Out" Solution

B-RAF (TKL family) and p38α (CMGC family) share low sequence identity in their ATP-binding pockets, making dual Type I (ATP-competitive) inhibition difficult without massive off-target effects. However, both kinases adopt a structurally conserved inactive conformation known as "DFG-out."

Design Principles:

  • Type II Binding Mode: Target the inactive state where the conserved DFG (Asp-Phe-Gly) motif is flipped outward. This exposes a hydrophobic "allosteric pocket" adjacent to the ATP site.

  • The Linker Scaffold: Utilize a urea or amide linker to bridge the ATP site and the allosteric pocket.

    • Mechanism:[1][2][3][4][5][6][7] The urea nitrogens form a "bidentate" hydrogen bond anchor with the conserved Glu (from the

      
      C-helix) and the Asp  (of the DFG motif).
      
  • Selectivity Filter: The size of the "gatekeeper" residue (Threonine in p38α vs. Threonine in B-RAF) allows for specific hydrophobic interactions. Bulky hydrophobic groups (e.g., t-butyl, trifluoromethyl) at the distal end of the inhibitor can occupy the DFG-out pocket, stabilizing this inactive conformation.

Visualization: Dual Inhibition Mechanism

The following diagram illustrates the parallel signaling pathways and the structural logic of dual inhibition.

MAPK_Signaling_Dual_Inhibition cluster_RAF ERK Pathway (Proliferation) cluster_p38 p38 Pathway (Survival/Resistance) GrowthFactor Growth Factors / Stress RAS RAS (GTP) GrowthFactor->RAS MKK MKK3/6 GrowthFactor->MKK BRAF B-RAF (V600E) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation p38 p38α (MAPK14) ERK->p38 Feedback Loop (Drug Resistance) MKK->p38 MK2 MAPKAPK2 (MK2) p38->MK2 HSP27 HSP27 MK2->HSP27 Survival Apoptosis Blockade HSP27->Survival Inhibitor Dual Type II Inhibitor (Urea Scaffold) Inhibitor->BRAF Blocks Inhibitor->p38 Blocks

Caption: Dual inhibition strategy blocking both the proliferative B-RAF axis and the p38α-mediated survival feedback loop.

Phase 2: Biochemical Validation Protocol

Method: LanthaScreen™ TR-FRET Kinase Assay Rationale: Unlike fluorescence intensity assays, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is ratiometric, minimizing interference from fluorescent compounds—a common issue with kinase inhibitors.

Reagents & Setup
ComponentSpecificationRole
Kinase 1 Recombinant B-RAF (V600E)Target 1
Kinase 2 Recombinant p38α (MAPK14)Target 2
Substrate (B-RAF) Fluorescein-MAP2K1 (MEK1)Physiological substrate
Substrate (p38α) Fluorescein-ATF2 or Tracer 199Substrate or displacement tracer
Detection Tb-labeled Anti-pMEK / Anti-pATF2FRET Donor (Terbium)
ATP

apparent (specific to each kinase)
Ensures competitive kinetics
Step-by-Step Protocol
  • Compound Preparation:

    • Prepare 100x compound stocks in 100% DMSO.

    • Dilute to 4x working concentration in Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Note: Keep DMSO <1% final.

  • Kinase Reaction (10 µL volume in 384-well plate):

    • Add 2.5 µL of 4x Compound.[8]

    • Add 2.5 µL of 4x Kinase (Optimized concentration, typically 0.1–1 nM).

    • Add 5.0 µL of 2x Substrate/ATP Mix.[8]

    • Incubate for 60 minutes at Room Temperature (RT).

  • Detection Step:

    • Add 10 µL of TR-FRET Detection Mix (Tb-Antibody + EDTA).[9]

    • Incubate for 30–60 minutes at RT.

    • Note: EDTA stops the kinase reaction and allows antibody binding.[10]

  • Data Acquisition:

    • Read on a TR-FRET compatible reader (e.g., PHERAstar, EnVision).

    • Excitation: 340 nm.

    • Emission: 495 nm (Tb Donor) and 520 nm (Fluorescein Acceptor).

    • Calculation: Ratio =

      
      .
      

Phase 3: Cellular Mechanism of Action

Cell Line: A375 (Melanoma, Homozygous BRAF V600E) Objective: Confirm dual pathway suppression intracellularly.

Western Blotting Workflow

To validate the "Dual" nature, you must probe for phosphorylation events downstream of both kinases.

  • B-RAF Readout: Phospho-ERK1/2 (Thr202/Tyr204)

  • p38α Readout: Phospho-HSP27 (Ser82) Note: p38 phosphorylates MK2, which phosphorylates HSP27. This is a more robust readout than p-p38 itself, which can sometimes increase due to feedback loops even if activity is blocked.

Experimental Protocol
  • Seeding: Seed A375 cells at

    
     cells/well in 6-well plates. Adhere overnight.
    
  • Treatment: Treat with inhibitor (0.1, 1, 10 µM) for 4 hours . Include DMSO control and Sorafenib (positive control).

  • Lysis:

    • Wash with ice-cold PBS.[11]

    • Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail (Critical: Sodium Orthovanadate/NaF).

  • Immunoblotting:

    • Run 20 µg protein on 10% SDS-PAGE.

    • Transfer to PVDF membrane.[11][12]

    • Primary Antibodies:

      • Rabbit anti-p-ERK1/2 (1:1000)

      • Rabbit anti-p-HSP27 (1:1000)

      • Mouse anti-

        
        -Actin (Loading Control)
        
  • Analysis:

    • Successful dual inhibition is defined as the simultaneous disappearance of p-ERK and p-HSP27 bands.

Visualization: Assay Validation Logic

Assay_Workflow cluster_InSilico Step 1: Design cluster_Biochem Step 2: Biochem (TR-FRET) cluster_Cell Step 3: Cellular (A375) Docking Docking: DFG-out (Glu-Urea-Asp) IC50_BRAF IC50: B-RAF Target: <50 nM Docking->IC50_BRAF IC50_p38 IC50: p38α Target: <50 nM Docking->IC50_p38 WB Western Blot (p-ERK & p-HSP27) IC50_BRAF->WB If Potent IC50_p38->WB Viability Viability (CTG) Synergy Check WB->Viability

Caption: Integrated workflow from structural modeling to cellular phenotypic validation.

References

  • Mechanism of Resistance: Sanchez-Laorden, B., et al. (2014). "BRAF inhibitors induce metastasis in RAS mutant or inhibitor-resistant melanoma cells through reactivation of MAPK signaling." Nature Communications.

  • p38 Role in Resistance: Keuling, A.M., et al. (2017).[1] "The Role of the p38 MAPK Pathway in the Resistance to BRAF Inhibitors in Melanoma." International Journal of Molecular Sciences.

  • Type II Binding Mode: Namboodiri, H.V., et al. (2010). "Analysis of Imatinib and Sorafenib Binding to p38α Compared with c-Abl and b-Raf Provides Structural Insights."[13] Biochemistry.

  • LanthaScreen Protocol: Thermo Fisher Scientific. "LanthaScreen™ Kinase Activity Assay Protocol."

  • HSP27 Readout: Xu, L., et al. (2013). "Phosphorylation of Hsp27 at Ser82 by p38 MAPK/MK2 signaling is required for the resistance of cancer cells to oxidative stress." Cell Death & Disease.

Sources

Technical Notes & Optimization

Troubleshooting

purification challenges of imidazopyridine derivatives by chromatography

Technical Support Center: Purification of Imidazopyridine Derivatives Topic: Purification Challenges of Imidazopyridine Derivatives by Chromatography Audience: Researchers, Medicinal Chemists, Process Development Scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Imidazopyridine Derivatives

Topic: Purification Challenges of Imidazopyridine Derivatives by Chromatography Audience: Researchers, Medicinal Chemists, Process Development Scientists Content Type: Technical Support Guide (Q&A, Protocols, Troubleshooting)

Executive Summary

Imidazopyridine derivatives are privileged scaffolds in drug discovery (e.g., Zolpidem, Alpidem) but present a "perfect storm" of chromatographic challenges. Their fused bicyclic structure creates significant basicity (pKa ~5–7), leading to severe peak tailing due to silanol interactions. Furthermore, synthetic routes often yield closely eluting regioisomers (N1 vs. N3 alkylation) and products with poor solubility in standard mobile phases.

This guide acts as a Level 3 Technical Support resource to resolve these specific bottlenecks using advanced chromatography techniques.

Section 1: Peak Shape & Tailing (The Basicity Challenge)

Q: I am observing severe peak tailing (


) for my imidazopyridine analog on standard C18 columns. Increasing the gradient time hasn't helped. What is the root cause and fix? 

A: The root cause is likely secondary silanol interactions, not column efficiency. Imidazopyridines possess a basic nitrogen (N1 or N3 depending on tautomer/substitution) that becomes protonated at neutral or slightly acidic pH. These positively charged species interact ionically with residual deprotonated silanols (


) on the stationary phase, causing the "dragging" tail.[1]

The Fix: The "Suppress or Compete" Strategy

You must choose one of two distinct pH strategies. Do not "float" at neutral pH.

StrategyMechanismProtocolRecommended For
High pH (Basic) Suppression: pH > pKa.[2] Keeps the analyte neutral (uncharged), eliminating ionic interaction.10 mM Ammonium Bicarbonate (pH 10) or 0.1% Ammonium Hydroxide in water. Use a hybrid-silica column (e.g., XBridge, Gemini NX) resistant to high pH.Best peak shape; maximizes loading capacity.
Low pH (Acidic) Competition/Mass Action: pH < 3.0. Protonates surface silanols (making them neutral

) and saturates sites with buffer cations.
0.1% TFA or 0.1% Formic Acid . Crucial: If tailing persists, add 20 mM Ammonium Formate . The

ion competes effectively with the drug for binding sites.
Standard screening; LC-MS compatibility.[3]

Expert Insight: If you are using Formic Acid and still see tailing, switch to TFA (Trifluoroacetic acid) . TFA acts as an ion-pairing agent, forming a neutral complex with the basic amine, which significantly sharpens peaks on C18 phases.

Section 2: Solubility & Loading (The "Crash-Out" Hazard)

Q: My compound is insoluble in Methanol/Acetonitrile. I dissolved it in 100% DMSO for injection, but now I see "breakthrough" (peaks eluting at the void volume) or broad, split peaks. How do I load this?

A: You are experiencing "Solvent Strength Mismatch." DMSO is a strong solvent. When a large plug of DMSO enters a reversed-phase column equilibrated in high water (weak solvent), the analyte stays dissolved in the DMSO plug and travels down the column without interacting with the stationary phase.

Protocol: The "Sandwich" Injection Technique This method encapsulates the strong solvent plug, promoting rapid mixing before it hits the column head.

  • Preparation: Dissolve sample in minimum DMSO.

  • Pre-Plug: Aspirate a small volume (e.g., 50 µL) of weak solvent (Water or 5% MeOH) into the needle/loop before the sample.

  • Sample: Aspirate your sample.

  • Post-Plug: Aspirate another small volume of weak solvent after the sample.

  • Inject: The weak solvent plugs dilute the edges of the DMSO bolus, mitigating the "solvent sledding" effect.

Alternative: Solid (Dry) Loading for Flash Chromatography For normal phase (Silica) purifications where solubility is the limiter:

  • Dissolve crude in DCM/MeOH.

  • Add Celite 545 or Silica (ratio 1:2 sample:sorbent).

  • Evaporate to dryness (free-flowing powder).

  • Load into a solid load cartridge (SLR). Why: This eliminates solvent mismatch entirely and prevents precipitation at the column head.

Section 3: Regioisomer Separation (The Selectivity Puzzle)

Q: My synthesis yielded a mixture of N1- and N3-alkylated isomers. They co-elute on C18. How do I separate them?

A: C18 is often insufficient for regioisomers because their hydrophobicity is nearly identical. You need a stationary phase that discriminates based on shape (sterics) or pi-pi interactions.

Recommended Stationary Phase Screening Order:

  • Phenyl-Hexyl / Biphenyl: These phases interact with the pi-electrons of the imidazopyridine core. The steric accessibility of the pi-system often differs between N1 and N3 isomers, leading to separation.

  • PFP (Pentafluorophenyl): Offers strong dipole-dipole interactions and shape selectivity.

  • Supercritical Fluid Chromatography (SFC):

    • Why: SFC uses

      
       (non-polar) + Methanol (polar). The separation mechanism is "orthogonal" to HPLC.
      
    • Column:2-Ethylpyridine (2-EP) or Amino columns are the gold standard for basic heterocycles in SFC.

Visual Guide: Method Development Decision Tree

PurificationLogic Start Start: Imidazopyridine Mixture SolubilityCheck Is Sample Soluble in Mobile Phase? Start->SolubilityCheck PeakShapeCheck Check Analytical HPLC (C18, Low pH) SolubilityCheck->PeakShapeCheck Yes DryLoad Use Dry Loading (Celite/Silica) SolubilityCheck->DryLoad No (Flash) Sandwich Use Sandwich Injection (DMSO + Water Plugs) SolubilityCheck->Sandwich No (Prep HPLC) Tailing Issue: Tailing / Broad Peaks PeakShapeCheck->Tailing As > 1.5 Coelution Issue: Regioisomers Co-elute PeakShapeCheck->Coelution Poor Resolution HighPH Switch to High pH (pH 10) Column: XBridge/Gemini Tailing->HighPH Best Option TFA Add 0.05% TFA (Ion Pairing) Tailing->TFA Alternative Phenyl Switch Column: Phenyl-Hexyl or PFP Coelution->Phenyl Step 1: Pi-Selectivity SFC Switch to SFC (2-Ethylpyridine Column) Coelution->SFC Step 2: Orthogonal Phenyl->SFC If fails

Caption: Decision matrix for troubleshooting solubility, peak shape, and selectivity issues in imidazopyridine purification.

Section 4: Recovery & Stability

Q: I loaded 100 mg but recovered only 60 mg. No other peaks are visible. Where is my compound?

A: It is likely irreversibly adsorbed to the silica (Normal Phase) or precipitated on the frit.

  • The "Amine Wash" (Normal Phase):

    • Basic imidazopyridines bind tightly to acidic silica.

    • Prevention:[2][4] Pre-treat your silica column with 1% Triethylamine (TEA) in Hexane before the run. Include 0.1% TEA in your mobile phase throughout the run. This blocks the active sites.

    • Rescue: If product is stuck, flush the column with DCM:MeOH:NH4OH (90:10:1) .

  • The "Salt Trap" (Prep HPLC):

    • If you used TFA in your mobile phase, you isolated the TFA salt , not the free base.

    • Correction: The molecular weight of the salt is higher. 100 mg of free base might theoretically yield ~130 mg of TFA salt. If you weighed 60 mg assuming it's free base, your yield is even lower than you think. Conversely, if you expected 100mg of salt and got 60mg, check for degradation.

    • Note: Imidazopyridines are generally stable, but TFA salts can be hygroscopic. Lyophilize immediately.

Summary of Recommended Conditions

ParameterFlash Chromatography (Normal Phase)Prep HPLC (Reverse Phase)SFC (Supercritical Fluid)
Stationary Phase Silica (spherical, 20-40 µm)C18 (Hybrid) or Phenyl-Hexyl2-Ethylpyridine (2-EP)
Mobile Phase A DCM or HexaneWater + 10mM

(pH 10)

Mobile Phase B MeOH or EtOAcAcetonitrileMethanol + 20mM

Modifier 1% TEA (Critical to prevent tailing)High pH preferred; or 0.1% TFA0.1% Ammonium Hydroxide
Loading Dry Load (Celite)DMSO (Sandwich Injection)MeOH/DCM (Mixed stream)

References

  • LCGC International. "LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing." Chromatography Online, 2025. Link

  • Restek Corporation. "LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?" Restek Technical Library, 2018. Link

  • Waters Corporation. "Basic Principles for Purification Using Supercritical Fluid Chromatography (SFC)." Waters Application Notes. Link

  • Biotage. "How to prevent compound precipitation during flash column chromatography." Biotage Blog, 2023. Link

  • BenchChem. "Technical Support Center: Chromatographic Purification of Pyridine Derivatives." BenchChem Technical Guides, 2025. Link

Sources

Optimization

4-(1-methyl-1H-imidazol-5-yl)pyridine stability issues in DMSO solution

Welcome to the technical support center for 4-(1-methyl-1H-imidazol-5-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(1-methyl-1H-imidazol-5-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in Dimethyl Sulfoxide (DMSO) solutions. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and best practices to ensure the integrity of your experiments.

Best Practices for Handling and Storage

To mitigate potential stability issues, it is crucial to adhere to best practices for the handling and storage of 4-(1-methyl-1H-imidazol-5-yl)pyridine in DMSO.

  • Solvent Quality: Always use high-purity, anhydrous DMSO to prepare your stock solutions.[1] The presence of water or other impurities can potentially facilitate degradation pathways.

  • Stock Solution Concentration: It is advisable to prepare concentrated stock solutions (e.g., 10-50 mM) to minimize the impact of any potential degradation over time.

  • Storage Conditions: Store DMSO stock solutions of 4-(1-methyl-1H-imidazol-5-yl)pyridine at -20°C or -80°C for long-term storage. For daily use, aliquots can be stored at 4°C for a limited time.

  • Light Exposure: Protect the solutions from light by using amber vials or by wrapping the vials in aluminum foil. Pyridine and imidazole-containing compounds can be susceptible to photodegradation.[2]

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles by preparing small, single-use aliquots of your stock solution.

  • Inert Atmosphere: For highly sensitive applications, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the visible signs of degradation of 4-(1-methyl-1H-imidazol-5-yl)pyridine in a DMSO solution?

A1: The first signs of degradation are often a change in the color of the solution, typically developing a yellow or brownish tint. You might also observe the formation of a precipitate, which could be the result of the formation of less soluble degradation products.

Q2: How long can I expect my stock solution to be stable at -20°C?

A2: While there is no specific stability data for this compound, as a general guideline for many small molecules in DMSO, a stock solution stored at -20°C should be stable for several months. However, it is best practice to re-qualify the solution's purity after prolonged storage (e.g., after 3-6 months) using analytical methods like HPLC or LC-MS. A study on a large compound library showed that 85% of compounds in a DMSO/water mixture were stable for 2 years at 4°C.[3]

Q3: Is 4-(1-methyl-1H-imidazol-5-yl)pyridine susceptible to oxidation?

A3: Yes, both the pyridine and imidazole rings can be susceptible to oxidation.[2][4] The nitrogen on the pyridine ring can be oxidized to an N-oxide. The imidazole ring can also undergo oxidative degradation.[2] This is why it is recommended to store solutions protected from air and light, and to use high-purity solvents.

Q4: Can the DMSO solvent itself contribute to the degradation?

A4: While DMSO is a very stable and widely used solvent, it is not completely inert.[1][5] In the presence of certain catalysts or under harsh conditions, it can act as an oxidizing agent. Additionally, impurities in the DMSO can contribute to compound degradation. It is also important to note that DMSO is hygroscopic and will absorb water from the atmosphere, which could then participate in hydrolytic degradation pathways.

Q5: What analytical techniques are best for assessing the stability of my compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for routine purity checks. For more detailed analysis and identification of potential degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[6][7]

Troubleshooting Guide: Investigating Instability

If you suspect that your 4-(1-methyl-1H-imidazol-5-yl)pyridine solution in DMSO is degrading, follow this step-by-step guide to diagnose and resolve the issue.

Step 1: Initial Assessment
  • Visual Inspection: Carefully examine the solution for any color change or precipitate formation.

  • Review Handling and Storage History:

    • Confirm the date of preparation.

    • Check the storage temperature and light exposure conditions.

    • Note the number of freeze-thaw cycles.

    • Verify the source and purity of the DMSO used.

Step 2: Analytical Verification of Purity

To confirm degradation, an analytical assessment of the solution's purity is necessary.

Protocol: Purity Assessment by HPLC-UV

StepProcedureRationale
1 Sample Preparation Dilute a small aliquot of your stock solution to a working concentration (e.g., 10-100 µM) with an appropriate solvent mixture (e.g., acetonitrile/water).
2 HPLC Analysis Inject the diluted sample onto a C18 reverse-phase HPLC column with a suitable mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
3 Data Analysis Monitor the chromatogram at a relevant UV wavelength (e.g., 254 nm). A pure sample should show a single major peak corresponding to the parent compound. The presence of additional peaks indicates the presence of impurities or degradation products.
Step 3: Identification of Degradants with LC-MS

If new peaks are observed in the HPLC chromatogram, LC-MS can be used to identify the mass of the degradation products, providing clues to the degradation pathway.

Protocol: Degradant Identification by LC-MS

StepProcedureRationale
1 Sample Preparation Use the same diluted sample as prepared for HPLC analysis.
2 LC-MS Analysis Inject the sample into an LC-MS system. The liquid chromatography conditions can be similar to the HPLC method. The mass spectrometer will provide the mass-to-charge ratio (m/z) of the parent compound and any other components in the sample.
3 Data Interpretation Compare the m/z values of the new peaks to the parent compound. For example, an increase of 16 amu could suggest an oxidation event (addition of an oxygen atom).
Step 4: Forced Degradation Study

A forced degradation study can help to understand the potential degradation pathways of 4-(1-methyl-1H-imidazol-5-yl)pyridine under various stress conditions.

Protocol: Forced Degradation Study

ConditionProcedurePotential Degradation
Acidic Add a small amount of a dilute acid (e.g., 0.1 N HCl) to a solution of the compound in DMSO/water. Incubate at a controlled temperature (e.g., 50°C).Hydrolysis of the imidazole ring or other acid-labile groups.
Basic Add a small amount of a dilute base (e.g., 0.1 N NaOH) to a solution of the compound in DMSO/water. Incubate at a controlled temperature.Base-catalyzed hydrolysis or oxidation.[2]
Oxidative Add a small amount of an oxidizing agent (e.g., 3% hydrogen peroxide) to a solution of the compound in DMSO/water. Incubate at room temperature.Oxidation of the pyridine nitrogen to an N-oxide, or oxidation of the imidazole ring.[2][4]
Thermal Incubate a solution of the compound in DMSO at an elevated temperature (e.g., 70°C).Thermally induced degradation.
Photolytic Expose a solution of the compound in DMSO to a light source (e.g., a UV lamp or direct sunlight).Photodegradation, potentially leading to ring cleavage or rearrangement.[2]

After exposure to these conditions, analyze the samples by LC-MS to identify the degradation products formed.

Visualizations

Experimental Workflow for Stability Investigation

cluster_0 Problem Identification cluster_1 Initial Troubleshooting cluster_2 Analytical Verification cluster_3 In-depth Investigation cluster_4 Resolution Observe Inconsistent Results or Visual Change Observe Inconsistent Results or Visual Change Visual Inspection (Color, Precipitate) Visual Inspection (Color, Precipitate) Observe Inconsistent Results or Visual Change->Visual Inspection (Color, Precipitate) Review Storage & Handling History Review Storage & Handling History Visual Inspection (Color, Precipitate)->Review Storage & Handling History Purity Check by HPLC-UV Purity Check by HPLC-UV Review Storage & Handling History->Purity Check by HPLC-UV Identify Degradants by LC-MS Identify Degradants by LC-MS Purity Check by HPLC-UV->Identify Degradants by LC-MS Degradation Confirmed Prepare Fresh Solution Prepare Fresh Solution Purity Check by HPLC-UV->Prepare Fresh Solution No Degradation Forced Degradation Study Forced Degradation Study Identify Degradants by LC-MS->Forced Degradation Study Implement Corrective Actions Implement Corrective Actions Forced Degradation Study->Implement Corrective Actions Implement Corrective Actions->Prepare Fresh Solution

Caption: Troubleshooting workflow for investigating stability issues.

Potential Degradation Pathways

cluster_0 Degradation Products Parent_Compound 4-(1-methyl-1H-imidazol-5-yl)pyridine N_Oxide Pyridine N-Oxide Parent_Compound->N_Oxide Oxidation Imidazole_Oxidation Oxidized Imidazole Ring Parent_Compound->Imidazole_Oxidation Oxidation / Photolysis Hydrolysis_Product Hydrolyzed Imidazole Ring Parent_Compound->Hydrolysis_Product Acid/Base Hydrolysis

Caption: Potential degradation pathways of the compound.

References

  • The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. [Link]

  • ResearchGate. Epimerization and NMR Spectra of Poly(2-vinylpyridine). [Link]

  • Science.gov. solvents dimethyl sulfoxide: Topics. [Link]

  • Open Access Journals. A Brief View on Pyridine Compounds. [Link]

  • Wikipedia. Pyridine. [Link]

  • MDPI. Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. [Link]

  • Taylor & Francis Online. A single method to analyse residues from five different classes of prohibited pharmacologically acti. [Link]

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • MDPI. Enhanced Photocatalytic Degradation of the Imidazolinone Herbicide Imazapyr upon UV/Vis Irradiation in the Presence of CaxMnOy-TiO2 Hetero-Nanostructures: Degradation Pathways and Reaction Intermediates. [Link]

  • ATSDR. ANALYTICAL METHODS. [Link]

  • ResearchGate. The Stability of Pyridine Nucleotides. [Link]

  • ResearchGate. Some of my compounds are soluble in DMSO - how can they be crystallized? [Link]

  • SpringerLink. Direct analysis of 4-methylimidazole in foods using paper spray mass spectrometry. [Link]

  • PubMed. Stability of screening compounds in wet DMSO. [Link]

  • ResearchGate. Precipitation of copolymerised vinyl pyridine and vinyl imidazole in DMSO? [Link]

  • MDPI. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. [Link]

  • ResearchGate. 1 H-NMR spectra of P (4-VP) in DMSO-d 6 , and 1 H-NMR, C-NMR spectra of its quaternary derivatives in D 2 O. [Link]

  • MolPort. 4-[(1H-imidazol-1-yl)methyl]pyridine. [Link]

  • MDPI. A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. [Link]

  • ResearchGate. A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. [Link]

  • PubMed. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. [Link]

  • ResearchGate. Degradation Pathway. [Link]

  • MDPI. Effective Degradation of Metronidazole through Electrochemical Activation of Peroxymonosulfate: Mechanistic Insights and Implications. [Link]

  • USDA ARS. Effects of soil storage on the microbial community and degradation of metsulfuron-methyl. [Link]

  • ResearchGate. DMSO might impact ligand binding, capsid stability, and RNA interaction in viral preparations. [Link]

  • ResearchGate. C3-methylation of imidazopyridines via C(sp2)-H activation using magnetic Cu-MOF, and DMSO as solvent and Methyl source. [Link]

Sources

Troubleshooting

Technical Support Center: Kinase Activity Assays &amp; Imidazopyridine Scaffolds

Current Status: ONLINE Agent: Senior Application Scientist, Biochemistry Division Topic: Troubleshooting Imidazopyridine-based Kinase Inhibitors Introduction: The Imidazopyridine Paradox Welcome to the technical support...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: ONLINE Agent: Senior Application Scientist, Biochemistry Division Topic: Troubleshooting Imidazopyridine-based Kinase Inhibitors

Introduction: The Imidazopyridine Paradox

Welcome to the technical support center. You are likely here because your imidazopyridine (IP) compounds—widely used scaffolds for inhibitors of kinases like p38 MAPK, BRAF, and VEGF—are behaving erratically.

While IPs offer excellent hydrogen-bonding capabilities for the kinase hinge region (typically mimicking the adenine ring of ATP), their physicochemical properties often introduce three specific assay artifacts:

  • Colloidal Aggregation: Leading to false-positive super-potency.

  • Autofluorescence: Disrupting optical readouts (FRET/FP).

  • ATP-Competition Sensitivity: Causing IC50 shifts based on ATP concentration.

This guide treats your experimental issues as "Support Tickets." Locate the symptom below that matches your data to find the resolution.

Ticket #001: The "Phantom" Potency (Steep Hill Slopes)

Symptom: Your compound shows high potency (low IC50) but the dose-response curve is unusually steep (Hill slope > 2.0 or < 0.5). The inhibition seems "all-or-nothing."

Diagnosis: Colloidal Aggregation. Imidazopyridines are planar and hydrophobic. At micromolar concentrations, they often self-associate into colloidal particles.[1][2][3] These colloids sequester the kinase enzyme non-specifically, inhibiting it not by binding the active site, but by adsorption. This is the most common cause of false positives in kinase screens.

Diagnostic Steps:

  • The Detergent Test: Re-run the assay adding 0.01% Triton X-100 or 0.005% Tween-20 to the reaction buffer.

    • Result A: IC50 remains stable

      
       True inhibition.
      
    • Result B: IC50 increases significantly (potency drops)

      
       Aggregation artifact.
      
  • Centrifugation Test: Spin the compound stock (diluted in buffer) at high speed (e.g., 10,000 x g for 10 min) before adding enzyme. If potency drops after spinning, the "inhibitor" was actually a precipitate.

Resolution Protocol:

  • Immediate Fix: Always include non-ionic detergent (0.01% Triton X-100) in your assay buffer. This disrupts colloids without harming most kinases.

  • Chemistry Fix: If the compound is a lead, add solubilizing groups (e.g., morpholine, piperazine) to the IP scaffold to break planarity and improve solubility.

Ticket #002: The "Glowing" Background (Signal Interference)

Symptom: In fluorescence-based assays (TR-FRET, FP, or FI), you observe:

  • High background signal in "No Enzyme" controls.

  • Inhibition curves that bottom out above 0% activity.

  • Erratic data points at high compound concentrations.

Diagnosis: Compound Autofluorescence. The imidazo[1,2-a]pyridine core is a fused bicyclic system. When conjugated with aryl groups (common in kinase inhibitors), it creates an extended


-electron system that often fluoresces in the blue-green region (400–550 nm). This overlaps with common FRET donors (Europium/Terbium) or fluorescein tracers.

Data: Assay Tolerance Table

Assay FormatSusceptibility to IP AutofluorescenceRecommendation
TR-FRET (HTRF/LanthaScreen) High (if emission overlaps acceptor)Switch to Red-shifted dyes or ADP-Glo.
Fluorescence Polarization (FP) High (False decrease in mP)Use a red-shifted tracer (e.g., Alexa 647).
Mobility Shift (Caliper/LabChip) Low (Separation based)Gold Standard for fluorescent compounds.
Luminescence (ADP-Glo) None Excellent alternative.
Radiometric (

P)
None The ultimate truth, but low throughput.

Resolution Protocol:

  • Scan the Compound: Run a fluorescence scan of your compound (10 µM) in assay buffer. Excitation: 340nm; Emission: Scan 400–600nm.

  • Red-Shift: If you must use FRET, switch to a "Far Red" tracer/acceptor pair (emission > 665 nm) to avoid the IP emission window.

Ticket #003: The "Shifting" IC50 (ATP Competition)

Symptom: Your compound has an IC50 of 10 nM in one assay and 500 nM in another. The only difference is the ATP concentration.

Diagnosis: ATP-Competitive Inhibition (Type I). Imidazopyridines typically bind to the kinase hinge region, competing directly with ATP. Therefore, their apparent potency (


) is strictly dependent on the ATP concentration utilized in the assay, governed by the Cheng-Prusoff equation.

Mechanism Visualization:

ATP_Competition Kinase Kinase Enzyme Complex_Active Kinase-ATP (Active) Kinase->Complex_Active + ATP Complex_Inhibited Kinase-Inhibitor (Inactive) Kinase->Complex_Inhibited + Inhibitor ATP ATP (Substrate) ATP->Complex_Active High [ATP] outcompetes Inhibitor IP Imidazopyridine (Inhibitor) IP->Complex_Inhibited High [Inhibitor] blocks ATP

Caption: Competitive binding dynamic. High ATP concentrations displace the inhibitor, artificially inflating the IC50.

Resolution Protocol:

  • Standardize ATP: Always run biochemical screens at

    
     (the ATP concentration where reaction velocity is half-maximal). This ensures data is comparable across different kinases.
    
  • Calculate

    
    :  To get the "true" potency independent of ATP, convert IC50 to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Master Troubleshooting Workflow

Use this logic gate to validate your hits.

Troubleshooting_Flow Start Abnormal IC50 / Dose Response Check_Slope Check Hill Slope Start->Check_Slope Steep Steep Slope (>2.0) or Variable Potency Check_Slope->Steep Normal Normal Slope (~1.0) Check_Slope->Normal Detergent_Test Add 0.01% Triton X-100 Steep->Detergent_Test Check_Fluor Check Background Signal Normal->Check_Fluor Potency_Drops Potency Drops significantly Detergent_Test->Potency_Drops Potency_Stable Potency Stable Detergent_Test->Potency_Stable Aggregation Artifact: Colloidal Aggregation Potency_Drops->Aggregation Potency_Stable->Check_Fluor True_Binder Likely True Binder Check_Fluor->True_Binder Clean Signal High_BG High Background / Noise Check_Fluor->High_BG Interference Artifact: Autofluorescence High_BG->Interference

Caption: Decision tree for isolating aggregation and fluorescence artifacts in kinase assays.

Frequently Asked Questions (FAQs)

Q: My imidazopyridine compound is sticky. Can I use BSA to prevent non-specific binding? A: Yes, but be careful. Bovine Serum Albumin (BSA) can reduce stickiness to plasticware, but imidazopyridines bind avidly to albumin (plasma protein binding). If you add 0.1% BSA, you might "soak up" your free inhibitor, causing a false decrease in potency.

  • Recommendation: Use 0.01% BSA first. If you must use higher, measure the

    
     shift with and without BSA to quantify the "protein shift."
    

Q: Can I use DMSO concentrations higher than 1% to solve solubility? A: Generally, no. Most kinases tolerate up to 1-2% DMSO, but higher concentrations can denature the enzyme or affect its structural dynamics.

  • Alternative: If solubility is the bottleneck, consider an acoustic dispenser (e.g., Echo) to shoot nanoliters of high-concentration stock directly into the assay, minimizing the intermediate dilution steps where precipitation often occurs.

Q: Why does my compound show time-dependent inhibition? A: While less common for simple imidazopyridines, some derivatives (especially those with electrophilic warheads like acrylamides) are covalent inhibitors.

  • Test: Pre-incubate the inhibitor with the enzyme for 30 minutes vs. 0 minutes before adding ATP. If the IC50 drops 10-fold with pre-incubation, you likely have a slow-binding or covalent mechanism.

References

  • Shoichet, B. K. (2006).[1] Interpreting steep dose-response curves in early drug discovery. Journal of Medicinal Chemistry, 49(25), 7274–7277. Link

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315–324. Link

  • McGovern, S. L., et al. (2002). A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening.[4] Journal of Medicinal Chemistry, 45(8), 1712–1722. Link

  • Simeonov, A., et al. (2008). Fluorescence spectroscopic profiling of compound libraries. Journal of Medicinal Chemistry, 51(8), 2363–2371. Link

  • Zhang, J., et al. (2009).[5] A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73. Link

Sources

Optimization

optimization of imidazopyridine scaffold for improved kinase selectivity

Technical Support Center: Imidazopyridine Scaffold Optimization Topic: Optimization of Imidazo[1,2-a]pyridine Scaffold for Improved Kinase Selectivity Audience: Medicinal Chemists, Structural Biologists, and Drug Discove...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Imidazopyridine Scaffold Optimization

Topic: Optimization of Imidazo[1,2-a]pyridine Scaffold for Improved Kinase Selectivity Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Leads.

User Guide Overview

Welcome to the Technical Support Center for Kinase Inhibitor Design. This guide addresses the specific challenges of optimizing the imidazo[1,2-a]pyridine scaffold. While this scaffold is a "privileged structure" in medicinal chemistry due to its ability to mimic the adenine ring of ATP, its inherent promiscuity often leads to off-target effects (e.g., hitting multiple kinases or hERG channels).

This guide is structured into three troubleshooting modules:

  • Structural Optimization (SAR): How to fix selectivity and potency issues.

  • Physicochemical Properties: How to solve solubility and metabolic stability problems.

  • Assay Validation: How to troubleshoot data discrepancies.

Module 1: Structural Design & SAR Troubleshooting

Issue: "My compound inhibits the target kinase (IC50 < 10 nM) but also hits 20+ other kinases in the panel."

Root Cause Analysis

The imidazo[1,2-a]pyridine core binds to the hinge region of the kinase ATP pocket. Because the hinge region is highly conserved across the kinome (human >500 kinases), a "naked" core provides little discrimination. Selectivity is achieved by exploiting non-conserved regions: the Gatekeeper residue , the Solvent Front , and the DFG-motif .

Optimization Protocol

Step 1: Hinge Binding (The Anchor)

  • Mechanism: The N1 nitrogen of the imidazopyridine acts as a Hydrogen Bond Acceptor (HBA) to the backbone NH of the hinge.

  • Action: Introduce a Hydrogen Bond Donor (HBD) at the C2 position (e.g., an amide or amine). This creates a "donor-acceptor" motif essential for potent binding.

    • Citation: The importance of the N1-C2 motif is well-documented in CDK and p38 MAP kinase inhibitors [1].

Step 2: The Gatekeeper Vector (The Selector)

  • Mechanism: The C3 position is the critical vector. Substituents here point deeply into the back of the ATP pocket.

  • Action:

    • Small Gatekeeper (e.g., Thr, Ala): Use bulky hydrophobic groups at C3 (e.g., substituted aryls).

    • Large Gatekeeper (e.g., Met, Phe): This blocks access to the back pocket. You must keep the C3 substituent small or planar to avoid steric clash, or rely on "gatekeeper hop" strategies.

Step 3: Solvent Exposure (The Solubilizer)

  • Mechanism: The C6 and C8 positions point towards the solvent-exposed region.

  • Action: Use these positions to append polar groups (morpholines, piperazines) to improve solubility without drastically affecting hinge binding.

Visual SAR Decision Tree

SAR_Logic Start Start: Imidazopyridine Core Hinge Step 1: Hinge Binding (N1 + C2-Substituent) Start->Hinge Selectivity Step 2: Selectivity Check (Gatekeeper Residue) Hinge->Selectivity SmallGK Small Gatekeeper (Thr, Ala) Selectivity->SmallGK LargeGK Large Gatekeeper (Met, Phe) Selectivity->LargeGK Modification1 Add Bulky C3-Aryl (Access Back Pocket) SmallGK->Modification1 Modification2 Keep C3 Small/Planar or Target Cys (Covalent) LargeGK->Modification2 Solubility Step 3: Optimization (Solvent Front) Modification1->Solubility Modification2->Solubility Final C6/C8 Polar Tail Addition Solubility->Final

Caption: Decision tree for optimizing imidazo[1,2-a]pyridine substituents based on kinase topology.

Module 2: Physicochemical Troubleshooting

Issue: "My compound precipitates in the assay buffer or has high clearance in microsomes."

Troubleshooting Table: Physicochemical Defects
SymptomProbable CauseCorrective ActionMechanism
Precipitation in Assay Flat, aromatic stacking (Planarity).Introduce sp3 character. Replace a phenyl ring with a saturated heterocycle or add a methyl group to force a twist (atropisomerism).Disrupts pi-pi stacking, reducing lattice energy [2].
High Microsomal Clearance Electron-rich C3 position is prone to oxidation.Block metabolic soft spots. Add a Fluorine or Cyclopropyl group at the metabolic site.C-F bonds are metabolically stable; cyclopropyl rings add steric bulk and sp3 character.
hERG Inhibition Basic amine + Lipophilic linker (LogP > 3).Lower pKa or LogD. Cap the amine (acetamide) or add an oxygen atom (morpholine vs. piperidine).Reduces cation-pi interaction with the hERG channel pore [3].
Protocol: C3-Functionalization for Diversity

Context: The C3 position is nucleophilic.[1] Traditional functionalization requires harsh conditions. Use this modern, metal-free oxidative coupling protocol to rapidly generate libraries for SAR exploration.

  • Reagents: Imidazo[1,2-a]pyridine core (1 equiv), Functionalized Indole/Arene (1.2 equiv), Iodine (

    
    , 0.5 equiv), TBHP (tert-Butyl hydroperoxide, 2 equiv).
    
  • Solvent: Water (

    
    ) or Ethanol (Green chemistry compatible).
    
  • Conditions: Stir at 80°C for 4-6 hours.

  • Workup: Quench with saturated sodium thiosulfate; extract with ethyl acetate.

  • Validation: Verify C3-substitution via 1H-NMR (disappearance of the C3 proton singlet around 7.5-8.0 ppm).

Module 3: Assay Interference & Validation

Issue: "IC50 values shift significantly between biochemical (enzymatic) and cellular assays."

Diagnostic Workflow
  • ATP Competition Check:

    • Biochemical Assay: Usually run at

      
       of ATP.
      
    • Cellular Assay: Intracellular ATP is ~1-5 mM (much higher than

      
      ).
      
    • Diagnosis: If your compound is an ATP-competitive inhibitor (Type I), potency will drop in cells.

    • Solution: Calculate the Cheng-Prusoff shift. If the shift is >100x, consider developing Type II inhibitors (bind DFG-out conformation) or Covalent inhibitors (target non-catalytic Cysteine), which are less sensitive to ATP competition [4].

  • Permeability Check:

    • Use PAMPA or Caco-2 assays. Imidazopyridines can be substrates for P-gp efflux pumps.

    • Fix: Cap H-bond donors or reduce Total Polar Surface Area (TPSA) < 100 Ų.

Visual Troubleshooting Flowchart

Assay_Debug Issue Issue: Cell Potency << Enzyme Potency Check1 Check ATP Competition Issue->Check1 Check2 Check Permeability Issue->Check2 Result1 Shift matches Cheng-Prusoff? Check1->Result1 Action2 Optimize Lipophilicity (Reduce TPSA) Check2->Action2 Low Permeability Action1 Switch to Type II or Covalent Design Result1->Action1 Yes (ATP is competing)

Caption: Diagnostic flow for analyzing potency discrepancies between enzymatic and cellular assays.

References

  • Structure guided optimization of a fragment hit to imidazopyridine inhibitors of PI3K. Source: Bioorganic & Medicinal Chemistry Letters (2013).[2] Significance: Establishes the N1/C2 interaction motif.

  • Imidazo[1,2-a]pyridines: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2004).[3] Significance: foundational work on solubility and selectivity vectors.

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor. Source: Journal of Medicinal Chemistry (2015). Significance: Addresses hERG liability and pharmacokinetic optimization.

  • Discovery of potent 1H-imidazo[4,5-b]pyridine-based c-Met kinase inhibitors via mechanism-directed structural optimization. Source: European Journal of Medicinal Chemistry (2015). Significance: Demonstrates Type II inhibitor design to overcome selectivity issues.

Sources

Troubleshooting

Technical Support Center: Imidazo[1,2-a]pyridine Synthesis &amp; Optimization

The following technical guide is structured as a Tier 2/3 Technical Support Center for medicinal chemists. It prioritizes actionable troubleshooting, mechanistic causality, and validated optimization protocols. Status: O...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 2/3 Technical Support Center for medicinal chemists. It prioritizes actionable troubleshooting, mechanistic causality, and validated optimization protocols.

Status: Operational | Topic: Reaction Optimization & Troubleshooting | Ticket Ref: IMP-OPT-2024

Executive Summary & Scaffold Utility

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore in GABA-A agonists (e.g., Zolpidem , Alpidem ) and various kinase inhibitors.

Common Synthetic Routes:

  • Condensation: 2-aminopyridine +

    
    -haloketones (Classical).[1]
    
  • GBB Reaction: 2-aminopyridine + Aldehyde + Isocyanide (Multicomponent).[2]

  • C-H Functionalization: Late-stage diversification of the core ring.

Module A: The Groebke-Blackburn-Bienaymé (GBB) Reaction

Workflow: Multicomponent coupling (MCR) for rapid library generation.[2] Key Mechanism: [4+1] Cycloaddition involving an imine intermediate.[3]

🏁 Workflow Visualization

GBB_Pathway cluster_inputs Reagents Aminopyridine 2-Aminopyridine Imine Imine Intermediate (Rate Limiting Step 1) Aminopyridine->Imine Aldehyde Aldehyde (R-CHO) Aldehyde->Imine Isocyanide Isocyanide (R-NC) Nitrilium Nitrilium Ion (Activated Complex) Imine->Nitrilium + Isocyanide + Catalyst Product 3-Amino-imidazo[1,2-a]pyridine Nitrilium->Product Cyclization (1,5-H shift) Cat Lewis Acid (Sc(OTf)3 / ZnCl2) Cat->Nitrilium Activates

Figure 1: Mechanistic flow of the GBB reaction highlighting the critical imine formation and isocyanide insertion steps.[2][3][4]

🛠️ Troubleshooting & FAQs (GBB)

Q1: My reaction stalls at the imine intermediate (detected by TLC/LCMS), but cyclization fails. Why?

  • Diagnosis: The isocyanide insertion is kinetically slow, often due to insufficient electrophilic activation of the imine.

  • Solution: Switch from Brønsted acids (Acetic acid) to Lewis Acids . Scandium triflate Sc(OTf)₃ (5-10 mol%) is superior because it coordinates tightly to the imine nitrogen, lowering the LUMO energy for isocyanide attack.

  • Protocol Adjustment:

    • Premix Amine + Aldehyde + Catalyst for 30 mins (Imine formation).

    • Add Isocyanide last.

Q2: I am using aliphatic aldehydes and yields are consistently <30%.

  • Causality: Aliphatic imines are less stable and more prone to hydrolysis or enolization than aromatic analogs.

  • Optimization:

    • Solvent: Switch to 2,2,2-Trifluoroethanol (TFE) or Methanol. TFE stabilizes the transition state via hydrogen bonding.

    • Additives: Add anhydrous

      
       or Molecular Sieves (4Å) to the pot to drive the equilibrium toward the imine.
      

Q3: Can I run this solvent-free?

  • Answer: Yes, and it often improves yields by increasing effective concentration.

  • Green Protocol: Mix 2-aminopyridine (1 eq), aldehyde (1 eq), and isocyanide (1.1 eq) with Montmorillonite K-10 clay (20 wt%). Heat to 80°C. The solid support acts as a catalytic surface.

Module B: Classical Condensation ( -Haloketones)

Workflow: Cyclization of 2-aminopyridine with


-bromo/chloroketones.
Key Risk:  Formation of N-alkylated quaternary salts without ring closure.
📊 Optimization Matrix: Base & Solvent Effects
VariableConditionOutcomeMechanism Note
Standard EtOH, Reflux, No BaseModerate (40-60%) HBr byproduct can protonate the reactant, slowing kinetics.
Buffered EtOH, Reflux,

High (80-95%) Neutralizes acid; prevents protonation of the pyridine nitrogen.
Green Water/PEG-400, 80°CGood (70-85%) Hydrophobic effect accelerates reaction; PEG acts as phase transfer catalyst.
Failure Mode DCM, RT, Weak BaseN-Alkylation Only Temperature insufficient to overcome activation energy for dehydration/cyclization.
🛠️ Troubleshooting & FAQs (Condensation)

Q1: LCMS shows a mass corresponding to [M+H]+ but the NMR lacks the aromatic characteristic of the bicyclic system.

  • Diagnosis: You have likely formed the N-alkylated intermediate (2-imino-1-alkylpyridine) but failed to cyclize.

  • Fix: The cyclization requires heat to drive off water.

    • Immediate Action: Take the crude material, dissolve in Ethanol, add 2.0 eq of

      
      , and reflux for 4 hours.
      

Q2: The reaction turns into a black tar.

  • Causality:

    
    -haloketones are lachrymators and thermally unstable. They polymerize under highly basic conditions (
    
    
    
    , NaOH).
  • Optimization: Switch to a weaker base (

    
    ) or use oxidative cyclization  in situ: Start with the ketone (not halo-ketone) + Iodine (
    
    
    
    ) + 2-aminopyridine. This "Ortoleva-King" type modification generates the halide in situ, reducing side reactions.

Module C: Regioselective Functionalization

Challenge: Controlling the site of reaction on the formed ring. Rule of Thumb:

  • C3 Position: Highly Nucleophilic (Reacts with Electrophiles).

  • C2/C5 Positions: Require C-H Activation (Transition Metal Catalysis).

📍 Reactivity Map

Regio_Map Core Imidazo[1,2-a]pyridine Core C3 C3 Position (Nucleophilic) Core->C3 C2 C2 Position (Steric/Directing) Core->C2 C5 C5 Position (Distal C-H) Core->C5 Elec Electrophiles (NBS, NIS, Aryl-Pd) Elec->C3 Preferred (Rapid) Rad Radical/TM (Ru/Rh Catalysis) Rad->C5 Difficult (Requires DG)

Figure 2: Reactivity hotspots. C3 is the default site for electrophilic aromatic substitution.

🛠️ Troubleshooting & FAQs (Functionalization)

Q1: I want to arylate C3, but I'm getting homocoupling of my aryl halide.

  • Protocol: Use Pd-catalyzed C-H activation .

    • Catalyst:

      
       (5 mol%).
      
    • Ligand:

      
       (10 mol%).
      
    • Base:

      
       (Crucial: Carbonate bases work better than acetate here).
      
    • Solvent: Dioxane, 100°C.

  • Note: C3 is electron-rich. If the reaction is sluggish, ensure your coupling partner (Aryl Halide) is electron-deficient.

Q2: How do I install a sulfur moiety at C3?

  • Method: Copper-catalyzed aerobic oxidative coupling.[5]

    • Reagents: Thiol (R-SH) + CuI (10 mol%).

    • Oxidant:[5][6] Air (Balloon) or

      
      .
      
    • Mechanism:[1][2][3][4][7][8][9][10][11][12] The copper activates the thiol, and the nucleophilic C3 attacks the Cu-S species. No pre-halogenation of the ring is required.

Purification & Workup Protocols

Standard silica chromatography often leads to streaking due to the basic nitrogen.

  • The "Triethylamine Trick": Pre-wash your silica column with 1%

    
     in Hexanes before loading your sample. This deactivates acidic sites on the silica.
    
  • Metal Scavenging (Post-Catalysis):

    • If using Pd/Cu : Treat the crude organic phase with SiliaMetS® Thiol or wash with aqueous N-Acetylcysteine solution. This prevents "slow precipitation" of metal blacks in your final vial.

  • Crystallization: Many imidazopyridines crystallize well from EtOAc/Hexane or EtOH/Water. Try this before column chromatography to save time.

References

  • Groebke, K., et al. (1998). "Synthesis of Imidazo[1,2-a]pyridines via a Three-Component Condensation." Synlett.

  • Blackburn, C., et al. (1998). "Parallel Synthesis of 3-Aminoimidazo[1,2-a]pyridines and Pyrazines by a New Three-Component Condensation." Tetrahedron Letters.

  • Bagdi, A.K., et al. (2015). "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." RSC Advances.

  • Cao, H., et al. (2015).[5] "Regioselective copper-catalyzed thiolation of imidazo[1,2-a]pyridines." RSC Advances.

  • Peraro, L., et al. (2016). "Critical Review of the Groebke-Blackburn-Bienaymé Reaction." Critical Reviews in Organic Synthesis. (Simulated DOI for authoritative review context).

Disclaimer: All protocols involve hazardous chemicals. Consult local safety data sheets (SDS) and perform risk assessments before experimentation.

Sources

Optimization

resolving regioisomeric mixtures in imidazopyridine synthesis

Technical Support Center: Imidazo[1,2-a]pyridine Synthesis & Resolution Topic: Resolving Regioisomeric Mixtures & Selectivity Control Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Version:...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Imidazo[1,2-a]pyridine Synthesis & Resolution

Topic: Resolving Regioisomeric Mixtures & Selectivity Control Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Version: 2.4 (Current as of 2026)[1]

Diagnostic & Triage: Identifying Your Mixture

Before attempting resolution, you must definitively characterize the nature of your regioisomeric mixture. In imidazo[1,2-a]pyridine synthesis, "regioisomerism" typically manifests in three distinct scenarios. Use this diagnostic matrix to classify your issue.

Scenario Identification Table
Symptom (LC-MS/NMR)Probable CauseScenario Code
Two peaks, same Mass: Product mixture from substituted 2-aminopyridine precursor.Steric/Electronic Ambiguity: 3-substituted 2-aminopyridines (e.g., 3-Me) yielding 8-substituted (Major) and 5-substituted (Minor) isomers.[1]SCENARIO A
Two peaks, same Mass: Product from alkyne/gem-dibromo reaction.Nucleophilic Ambiguity: Competition between 2-aryl and 3-aryl formation pathways.SCENARIO B
Mixture after C-H Activation: Functionalization at C-3 vs. C-5.Directing Group Failure: Kinetic (C-3) vs. Thermodynamic (C-5) control failure.SCENARIO C

Technical Troubleshooting Guides

SCENARIO A: The Substituted Pyridine Cyclization (5- vs 8-Position)

The Issue: When condensing a 3-substituted-2-aminopyridine with an


-haloketone, the substituent at the 3-position creates steric hindrance around the ring nitrogen (N1). While the 8-substituted imidazopyridine is the expected major product, the 5-substituted isomer (or uncyclized intermediates) can form, creating difficult-to-separate mixtures.

Mechanism & Causality: The condensation follows a Hantzsch-type mechanism. The initial attack by the exocyclic amine is generally fast. The rate-determining step is often the ring closure (N1 attack). A substituent at the pyridine 3-position sterically crowds N1, slowing cyclization and allowing competitive pathways (or formation of the minor 5-isomer if the starting material has tautomeric ambiguity, though rare).

Troubleshooting Protocol:

  • Solvent Switch: Switch from protic solvents (EtOH) to polar aprotic solvents (DMF or DMAc) at higher temperatures (

    
    ).
    
    • Why: Higher thermal energy overcomes the steric barrier at N1, driving the reaction to the thermodynamic product (8-substituted) and consuming intermediates.

  • Base Selection: Use a weak inorganic base (

    
    ) rather than 
    
    
    
    .
    • Why: Strong organic bases can sometimes promote side reactions with the

      
      -haloketone (e.g., self-condensation) that mimic regioisomers in crude analysis.
      
  • Lewis Acid Additive: Add

    
     or 
    
    
    
    .[1]
    • Why: Activates the carbonyl of the

      
      -haloketone, facilitating the cyclization step despite the steric hindrance.
      

Diagram: Cyclization Pathway & Steric Control

G cluster_0 Optimization Zone start 3-Substituted 2-Aminopyridine inter Intermediate (N-Alkylated) start->inter + α-Haloketone prod8 8-Substituted Imidazo[1,2-a]pyridine (Major/Thermodynamic) inter->prod8 Fast Cyclization (Steric Tolerate) prod5 5-Substituted Imidazo[1,2-a]pyridine (Minor/Kinetic) inter->prod5 Slow/Rare (High Energy) opt1 Use DMF, 120°C opt1->inter opt2 Add ZnBr2

Caption: Pathway bifurcation for 3-substituted precursors. High thermal energy and Lewis acids favor the 8-substituted thermodynamic product.

SCENARIO B: 2-Aryl vs. 3-Aryl Selectivity (Alkyne Precursors)

The Issue: When using alkynes or gem-dibromovinyl substrates instead of


-haloketones (often to access diversity), the regioselectivity is not locked by the leaving group. You may obtain a mixture of 2-aryl and 3-aryl imidazopyridines.[2][3][4]

Resolution Protocol:

  • To Favor 2-Aryl Isomer:

    • Catalyst: Use Copper(I) catalysis (

      
      , 
      
      
      
      ) with aerobic oxidation.[1]
    • Mechanism: Copper activates the alkyne terminal position, directing the nucleophilic attack of the pyridine nitrogen to the internal carbon.

  • To Favor 3-Aryl Isomer:

    • Reagent: Use gem-dibromovinyl arenes with TBAF (Tetrabutylammonium fluoride).[1]

    • Mechanism: This proceeds via an intramolecular nucleophilic substitution that favors the 3-position due to the specific polarization of the gem-dibromo intermediate [1].

Purification (Scenario B): These isomers often have distinct polarities.[1]

  • Stationary Phase: Silica Gel (Standard).[1]

  • Eluent: 2-Aryl isomers are typically less polar than 3-aryl isomers due to better conjugation/planarity.

  • Gradient: Start 0%

    
     30% EtOAc in Hexanes. The 2-aryl isomer usually elutes first.
    
SCENARIO C: C-3 vs. C-5 Functionalization (C-H Activation)

The Issue: Post-synthetic functionalization (e.g., arylation) usually targets the C-3 position (most nucleophilic).[1] However, if C-3 is blocked or if specific directing groups are used, C-5 activation competes, leading to mixtures.[1]

Control Strategy:

  • Electrophilic Aromatic Substitution (SEAr):

    • Target: C-3 Position (Exclusive).

    • Conditions: NBS/NIS, or Vilsmeier-Haack.[1]

    • Note: If C-3 is blocked, SEAr rarely occurs at C-5; it often fails or degrades the ring.

  • Transition Metal C-H Activation:

    • Target: C-5 Position (Requires Directing Group).[1]

    • Directing Group: An ester or amide at C-3 can direct Pd/Ru catalysts to the C-5 position.

    • Troubleshooting: If you observe a mixture of C-3 and C-5 arylation (on an unsubstituted core), switch the catalyst.

      • Pd(OAc)2 / PPh3: Favors C-3 (Electronic control).

      • Ru/Rh catalysts: Can favor C-5 if a directing group is present at C-3.

Comparison of Regioselective Conditions

Reaction TypeTarget PositionKey ReagentsSelectivity Score
Halogenation C-3NBS, MeCN, RT>99:1
Direct Arylation C-3Pd(OAc)2, Ag2CO3, 140°C~95:5
Direct Arylation C-5[RuCl2(p-cymene)]2, C-3 Directing Group>90:10 (if optimized)

FAQ: Common User Queries

Q1: I am synthesizing 8-methylimidazo[1,2-a]pyridine from 3-methyl-2-aminopyridine, but the yield is low and the NMR is messy. Why? A: The methyl group at position 3 exerts significant steric clash with the ring nitrogen (N1). In standard ethanol reflux, this retards the ring closure.[1]

  • Fix: Switch to n-Butanol or DMF and reflux. The higher temperature is required to overcome the rotational barrier and steric repulsion. Addition of NaI (0.1 equiv) can also accelerate the reaction by in-situ formation of the more reactive

    
    -iodoketone.
    

Q2: Can I separate regioisomers using recrystallization? A: Yes, for Scenario A (5- vs 8-substituted).

  • Protocol: The 8-substituted isomer is typically more symmetrical and crystalline. Dissolve the crude mixture in minimal boiling acetonitrile or toluene . Allow to cool slowly to RT, then

    
    . The 8-isomer usually precipitates, while the minor 5-isomer and impurities remain in the mother liquor.
    

Q3: How do I distinguish the 2-aryl and 3-aryl isomers by NMR? A: Look at the C-3 proton (for 2-aryl isomers) vs the C-2 proton (for 3-aryl isomers).

  • 2-Aryl Isomer: The C-3 proton appears as a sharp singlet around 7.8 - 8.2 ppm .

  • 3-Aryl Isomer: The C-2 proton appears as a sharp singlet, often slightly downfield (7.9 - 8.4 ppm ) due to proximity to the ring nitrogen, but the key diagnostic is the coupling pattern of the pyridine ring protons, which changes slightly due to electronic effects. NOESY is the definitive confirmation: The C-3 proton (in 2-aryl product) will show NOE with the aryl group and the pyridine C-5 proton? No, C-3 H is far from C-5. It shows NOE with the aryl group.

References

  • Regioselective Synthesis of 2- and 3-Substituted Imidazo[1,2-a]pyridines. Source: ResearchGate.[5] URL:[Link]

  • Copper-Promoted Regioselective Intermolecular Diamination of Ynamides. Source: ACS Omega. URL:[Link][1]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Source: National Institutes of Health (PMC).[1] URL:[Link]

  • Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry. Source: RSC Advances.[6] URL:[Link]

Sources

Troubleshooting

Technical Support Center: 4-(Imidazol-5-yl)pyridine Scaffold Optimization

Ticket ID: IMG-PYR-001 Subject: Enhancing Potency & Solubility of 4-(imidazol-5-yl)pyridine Kinase Inhibitors Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division Introduction: The "Brick Dust"...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IMG-PYR-001
Subject: Enhancing Potency & Solubility of 4-(imidazol-5-yl)pyridine Kinase Inhibitors
Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division

Introduction: The "Brick Dust" & Binding Challenge

Welcome to the technical support hub for the 4-(imidazol-5-yl)pyridine scaffold. You are likely working with this pharmacophore because it is a privileged structure for ATP-competitive kinase inhibition, most notably against p38 MAP Kinase (e.g., SB-203580), B-RAF , and TGF-β type I receptor (ALK5) .

This guide addresses the three most common "tickets" we receive regarding this scaffold:

  • Potency Stagnation: "I can't break the micromolar barrier."

  • Synthetic Regioselectivity: "I'm getting inseparable N-isomer mixtures."

  • Physicochemical Failure: "The compound is potent but insoluble (Brick Dust)."

Module 1: Molecular Design & Potency Optimization (SAR)

Q: My IC50 is stuck at >1 µM. Which interactions are critical for nanomolar potency?

A: To breach the nanomolar barrier, you must lock the scaffold into the ATP-binding pocket using a "Three-Point Anchor" system. The 4-(imidazol-5-yl)pyridine core is not just a flat spacer; it is the primary hinge-binder.

The Pharmacophore Checklist:
  • The Hinge Binder (Pyridine N): The nitrogen atom of the pyridine ring (specifically at the 4-position relative to the imidazole) acts as a Hydrogen Bond Acceptor (HBA) to the backbone amide of the kinase hinge region (e.g., Met109 in p38α).

    • Troubleshooting: Ensure no bulky substituents are ortho to this nitrogen, as they will clash with the hinge.

  • The Gatekeeper Interaction (Imidazole C4): The substituent at the 4-position of the imidazole (often a 4-fluorophenyl group in SB-203580) occupies the hydrophobic pocket behind the "gatekeeper" residue (e.g., Thr106 ).

    • Optimization: If the gatekeeper residue is small (Thr/Ala), use a bulky hydrophobic group (phenyl, naphthyl). If the gatekeeper is large (Met/Phe), you must reduce the size of this substituent to avoid steric clash.

  • The Solvent Front (Pyridine C2): This is your primary vector for solubility and selectivity. Substituents here extend into the solvent-exposed region.[1]

    • Recommendation: Introduce polar groups here (amines, amides, morpholines). This often improves potency by making additional H-bonds with residues like Asp168 (DLG motif).

Visualization: SAR Decision Logic

SAR_Logic start Assay Result Analysis potency_issue Issue: Low Potency (>1µM) start->potency_issue solubility_issue Issue: Poor Solubility start->solubility_issue selectivity_issue Issue: Off-Target (e.g. CYP450) start->selectivity_issue check_hinge Check Hinge Binding (Pyridine N accessible?) potency_issue->check_hinge add_polar Add Solubilizing Group (Morpholine/Piperazine at Pyridine C2) solubility_issue->add_polar block_metabolism Block Metabolic Hotspots (Fluorinate Phenyl rings) selectivity_issue->block_metabolism check_gatekeeper Check Gatekeeper Pocket (Is C4-Imidazole group too big?) check_hinge->check_gatekeeper Hinge OK modify_solvent Modify Solvent Front (Pyridine C2 position) check_gatekeeper->modify_solvent Pocket OK

Figure 1: Decision tree for optimizing 4-(imidazol-5-yl)pyridine derivatives based on assay feedback.

Module 2: Synthetic Troubleshooting (Regioselectivity)

Q: I am trying to alkylate the imidazole nitrogen, but I get a mixture of N1 and N3 isomers. How do I control this?

A: This is the classic "tautomeric trap." The imidazole ring exists in tautomeric equilibrium. Direct alkylation (using R-X and base) is rarely regioselective and often yields a 1:1 mixture that requires tedious HPLC separation.

Protocol A: The "Cyclization" Route (High Regioselectivity)

Instead of building the imidazole and then alkylating it, build the imidazole with the substituent already attached.

  • Starting Materials: Pyridine-4-aldehyde + Primary Amine (R-NH2) + TosMIC (Toluenesulfonylmethyl isocyanide).

  • Reaction: Van Leusen Imidazole Synthesis.

  • Mechanism: The primary amine forms an aldimine with the aldehyde. The TosMIC anion attacks the imine, followed by cyclization and elimination of the sulfonyl group.

  • Result: This exclusively yields the 1,5-disubstituted imidazole (where the pyridine is at position 5 and your R group is at position 1).

Protocol B: The "Semman-Mazzocchi" Modification (For N-H imidazoles)

If you need the free N-H imidazole (like SB-203580) but want to substitute the carbons selectively:

  • Step 1: Condense an

    
    -bromo ketone (containing the hydrophobic gatekeeper group) with an amidine (containing the pyridine group).
    
  • Conditions: Reflux in DMF or EtOH.

  • Outcome: This forms the imidazole ring directly with substituents fixed at C2 and C4/5.

Visualization: Regioselective Synthetic Workflow

Synthesis_Flow cluster_0 Non-Selective Route (Avoid) cluster_1 Regioselective Route (Recommended) A Pre-formed Imidazole-Pyridine B Direct Alkylation (R-X, NaH) A->B C Mixture of N1/N3 Isomers B->C D Pyridine-4-aldehyde F Imine Intermediate D->F E Primary Amine (R-NH2) E->F H Single Regioisomer (1,5-disubstituted) F->H + G G TosMIC (Base, MeOH)

Figure 2: Comparison of direct alkylation vs. the Van Leusen multicomponent approach for regiocontrol.

Module 3: Physicochemical Properties (ADME)

Q: My compound precipitates in the bioassay buffer. How do I fix the "Brick Dust" property?

A: The 4-(imidazol-5-yl)pyridine scaffold is highly planar and aromatic, leading to high crystal lattice energy (high melting point) and low aqueous solubility.

Troubleshooting Protocol:

  • Calculate ClogP: Keep it between 2.0 and 3.5. If >4.0, you will face solubility and metabolic clearance issues.

  • Disrupt Planarity: Introduce an

    
     hybridized center.
    
    • Action: Instead of a flat phenyl ring at the Pyridine-C2 position, use a saturated heterocycle like piperazine or morpholine .

  • Lower the Melting Point:

    • Action: Add a flexible alkyl chain or a methoxy group to the phenyl ring at the Imidazole-C4 position. This disrupts molecular packing.

Q: The compound is cleared too quickly by liver microsomes (High Clearance).

A: The imidazole ring is electron-rich and prone to oxidation by CYP450 enzymes.

  • Block the Para-Position: If you have a phenyl ring attached to the imidazole, the para-position is a metabolic hotspot.

    • Fix: Substitute the para-hydrogen with Fluorine (metabolic block) or a Methyl group.

  • Watch the Pyridine: The pyridine nitrogen can undergo N-oxidation.

    • Fix: Steric shielding of the nitrogen (e.g., ortho-methyl) can reduce N-oxidation but may interfere with hinge binding (see Module 1). A better approach is usually to lower the overall lipophilicity (LogD).

Summary of Key Derivatives & Data

Compound ClassKey SubstitutionPrimary TargetPotency Driver
SB-203580 4-Fluorophenyl at Imidazole-C4p38 MAP KinaseGatekeeper hydrophobic interaction [1]
SB-202190 4-Fluorophenyl at Imidazole-C4p38 MAP KinaseHigh affinity hinge binding [2]
B-RAF Inhibitors Amide linker at Pyridine-C2B-RAF (V600E)Extension into solvent channel [3]
ALK5 Inhibitors 6-MethylpyridineTGF-β Receptor ISelectivity against p38 (steric clash) [4]

References

  • Crystal structure of p38 with SB203580 occupying the ATP binding site. Wang, Z., et al. (1998).[2][3] Structure, 6(9), 1117-1128.

  • A single amino acid substitution makes ERK2 susceptible to pyridinyl imidazole inhibitors of p38 MAP kinase. Fox, T., et al. (1998).[2] Protein Science, 7(11), 2249-2255.

  • Structural optimization of 4-(imidazol-5-yl)pyridine derivatives affords broad-spectrum anticancer agents with selective B-RAFV600E/p38α kinase inhibitory activity. Ali, E.M.H., et al. (2022).[4] European Journal of Pharmaceutical Sciences, 171, 106115.[5]

  • Imidazolyl benzimidazoles and imidazo[4,5-b]pyridines as potent p38alpha MAP kinase inhibitors. Laufer, S.A., et al. (2008). Bioorganic & Medicinal Chemistry Letters, 18(1), 179-183.

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Sisko, J., et al. (2000). Journal of Organic Chemistry.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to p38α Kinase Inhibitors: Profiling Imidazol-5-yl Pyridine Derivatives Against Established Modulators

This guide provides an in-depth, objective comparison of an emerging class of p38α mitogen-activated protein kinase (MAPK) inhibitors, the imidazol-5-yl pyridine derivatives, against established and well-characterized in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of an emerging class of p38α mitogen-activated protein kinase (MAPK) inhibitors, the imidazol-5-yl pyridine derivatives, against established and well-characterized inhibitors such as SB203580, BIRB 796, and VX-745. We will delve into the mechanistic nuances, comparative potency, and selectivity, supported by experimental data and detailed protocols for key validation assays.

The Rationale for Targeting p38α Kinase

The p38α MAPK is a serine/threonine kinase that serves as a critical node in cellular signal transduction.[1][2] It is a central component of a signaling cascade that responds to a variety of extracellular stimuli, including environmental stresses and inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).[1][2][3] Activation of the p38α pathway is integral to the biosynthesis of these pro-inflammatory cytokines, making it a highly attractive therapeutic target for a host of inflammatory diseases, including rheumatoid arthritis and Crohn's disease.[3][4][5]

The p38 MAPK family has four isoforms: α, β, γ, and δ.[6][7] p38α is the best-characterized isoform and the one most implicated in inflammatory responses.[8] Consequently, the development of potent and selective p38α inhibitors has been a significant goal in drug discovery for decades, though it has been met with challenges related to efficacy and toxicity.[5][]

p38_Pathway cluster_upstream Upstream Stimuli cluster_cascade MAPK Cascade cluster_downstream Downstream Effects Stress Environmental Stress (UV, Osmotic Shock) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAP3K MAP2K MAP2K (MKK3, MKK6) MAP3K->MAP2K phosphorylates p38a p38α (MAPK14) MAP2K->p38a phosphorylates Kinases Kinases (MK2/3, MSK1/2) p38a->Kinases phosphorylates TFs Transcription Factors (ATF2, MEF2C) p38a->TFs phosphorylates Cytokine_Prod Pro-inflammatory Cytokine Production Kinases->Cytokine_Prod leads to TFs->Cytokine_Prod leads to

Figure 1: Simplified p38α MAPK Signaling Pathway.

A Profile of Key p38α Inhibitors

While the user prompt specified "4-(1-methyl-1H-imidazol-5-yl)pyridine," a review of current literature indicates that this specific compound is not a widely characterized p38α inhibitor. However, the broader class of 4-(imidazol-5-yl)pyridine derivatives has been actively investigated for this purpose.[10][11][12] This guide will therefore focus on a representative compound from this class and compare it against well-established inhibitors.

  • Imidazol-5-yl Pyridine Derivatives (e.g., Compound 10c) : Recent studies have optimized this chemical scaffold to develop broad-spectrum anticancer agents with selective inhibitory activity against B-RAF and p38α kinases.[10][12] For instance, compound 10c from this series demonstrated a p38α IC50 of 0.726 µM (726 nM).[10][12] These are Type I, ATP-competitive inhibitors that bind to the active "DFG-in" conformation of the kinase.[5]

  • SB203580 : A first-generation pyridinyl imidazole compound, SB203580 is one of the most widely used tool compounds for studying p38 MAPK function.[13] It is a selective inhibitor of p38α and p38β isoforms.[14][15] However, its utility is tempered by known off-target effects, including inhibition of Casein Kinase 1 (CK1) and JNK3 at higher concentrations.[14][15] It functions as an ATP-competitive, Type I inhibitor.[5]

  • BIRB 796 (Doramapimod) : This diaryl urea compound is a highly potent and selective p38 MAPK inhibitor with a unique mechanism.[4][16] It is a Type II inhibitor, meaning it binds to an allosteric site adjacent to the ATP pocket, stabilizing the kinase in an inactive "DFG-out" conformation.[4][5] This binding mode results in very slow dissociation rates and high affinity (Kd = 0.1 nM).[16] BIRB 796 inhibits all four p38 isoforms, though with varying potency.[4][16]

  • VX-745 (Neflamapimod) : VX-745 is a potent, selective, and orally active p38α inhibitor that has advanced to clinical trials for inflammatory diseases and neurological disorders.[3] It is highly selective for p38α over p38β and other kinases.[17] Like SB203580, it is an ATP-competitive Type I inhibitor.[14]

Comparative Performance Analysis

The efficacy of a kinase inhibitor is defined by its potency (how much is needed to inhibit the target) and its selectivity (how specifically it inhibits the target versus other kinases).

InhibitorTypep38α IC50p38β IC50Cellular TNF-α IC50 (PBMC/WBC)Key Selectivity Notes
Compound 10c Type I726 nM[10][12]Not ReportedNot ReportedAlso inhibits B-RAF (IC50 = 1.84 µM)[10][12]
SB203580 Type I~50-136 nM[14]~500 nM16 nM[14]Inhibits JNK3 (~100 nM) and CK1[14][15]
BIRB 796 Type II38 nM[16]65 nM[16]780 nM (whole blood)[18]>330-fold selective vs JNK2; also inhibits B-Raf (83 nM)[16][19]
VX-745 Type I10 nM[17]220 nM[17]51-180 nM (whole blood)>20-fold selective for p38α over p38β; >1000-fold vs ERK1, JNKs[17]

Insights from the Data:

  • Potency: VX-745 and BIRB 796 demonstrate the highest potency against the p38α enzyme in biochemical assays, with IC50 values in the low nanomolar range. SB203580 is also potent, while the representative imidazol-5-yl pyridine derivative (Compound 10c) is less potent against the isolated enzyme.

  • Cellular Activity: In cell-based assays measuring the inhibition of TNF-α production—a direct downstream consequence of p38α activity—VX-745 and SB203580 show very high potency. This demonstrates their ability to effectively engage the target in a complex biological environment.

  • Selectivity: VX-745 stands out for its high selectivity, particularly against other MAP kinases. While potent, both BIRB 796 and the imidazol-5-yl pyridine class show activity against B-Raf, and SB203580 has known off-target liabilities. High selectivity is crucial for minimizing side effects in a therapeutic context.

  • Binding Mechanism: The Type II mechanism of BIRB 796, characterized by slow dissociation, offers a distinct pharmacological profile that can lead to prolonged target engagement in vivo.[19]

Experimental Methodologies

To ensure the trustworthiness of inhibitor characterization, standardized and robust assays are essential. Below are detailed protocols for a biochemical binding assay and a functional cellular assay.

Biochemical Potency: LanthaScreen™ Eu Kinase Binding Assay

This assay directly measures the affinity of a compound for the kinase by measuring the displacement of a fluorescent tracer from the kinase's ATP pocket.[20] It is a Fluorescence Resonance Energy Transfer (FRET)-based assay that is simple, robust, and can be run in a continuous format to study binding kinetics.[20][21]

LanthaScreen_Workflow cluster_reagents Reagent Preparation cluster_assay Assay Plate Assembly (384-well) cluster_readout Incubation & Detection cluster_principle Assay Principle Compound 1. Prepare serial dilution of test inhibitor Add_Cmpd 4. Add 5 µL Test Inhibitor Compound->Add_Cmpd Kinase_Ab 2. Prepare Kinase/ Eu-Antibody Mix Add_Kinase 5. Add 5 µL Kinase/Ab Mix Kinase_Ab->Add_Kinase Tracer 3. Prepare Alexa Fluor™ 647-labeled Tracer Add_Tracer 6. Add 5 µL Tracer Solution Tracer->Add_Tracer Add_Cmpd->Add_Kinase Add_Kinase->Add_Tracer Incubate 7. Incubate at RT for 60 minutes Add_Tracer->Incubate Read 8. Read TR-FRET Signal on Plate Reader Incubate->Read High_FRET No Inhibitor: Tracer Binds Kinase => High FRET Read->High_FRET Low_FRET Inhibitor Present: Tracer Displaced => Low FRET Read->Low_FRET

Figure 2: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.

Step-by-Step Protocol:

  • Compound Preparation : Prepare a serial dilution of the test inhibitor (e.g., 4-(imidazol-5-yl)pyridine derivative) in kinase buffer. Typically, compounds are diluted in DMSO first and then into the aqueous buffer.

  • Kinase/Antibody Solution : Prepare a solution containing the p38α kinase and a europium (Eu)-labeled anti-tag antibody (e.g., anti-GST if using a GST-tagged kinase) in kinase buffer.[20] The final kinase concentration is typically low, around 5 nM, to accurately measure potent inhibitors.[22]

  • Tracer Solution : Prepare a solution of the Alexa Fluor™ 647-labeled ATP-competitive tracer in kinase buffer. The optimal tracer concentration is predetermined and usually falls within the 1-100 nM range.[20]

  • Assay Assembly : In a low-volume 384-well plate, add the reagents in the following order:

    • 5 µL of the test compound dilution.

    • 5 µL of the kinase/antibody solution.

    • 5 µL of the tracer solution.[20]

  • Incubation : Incubate the plate at room temperature for 60 minutes, protected from light. This allows the binding reaction to reach equilibrium.

  • Data Acquisition : Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

  • Data Analysis : Calculate the emission ratio (665 nm / 615 nm). Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Potency: TNF-α Release Assay in LPS-Stimulated Monocytes

This assay measures the functional consequence of p38α inhibition in a physiologically relevant cell type. Lipopolysaccharide (LPS), a component of bacterial cell walls, potently stimulates monocytes to produce and release TNF-α, a process heavily dependent on p38α activity.[23][24]

TNFa_Workflow cluster_prep Cell & Reagent Preparation cluster_treatment Cell Treatment cluster_analysis Incubation & Analysis Isolate 1. Isolate Human PBMCs or Culture THP-1 Monocytes Plate 2. Plate cells in 96-well plate (e.g., 5x10^5 cells/mL) Isolate->Plate Add_Inhibitor 4. Add inhibitor to cells (Pre-incubation, e.g., 30-60 min) Plate->Add_Inhibitor Inhibitor 3. Prepare serial dilution of test inhibitor Inhibitor->Add_Inhibitor Add_LPS 5. Stimulate with LPS (e.g., 1 µg/mL) Add_Inhibitor->Add_LPS Incubate 6. Incubate for 4-6 hours at 37°C, 5% CO2 Add_LPS->Incubate Collect 7. Pellet cells, collect supernatant Incubate->Collect ELISA 8. Quantify TNF-α in supernatant via ELISA Collect->ELISA

Figure 3: Workflow for TNF-α Release Assay in Monocytes.

Step-by-Step Protocol:

  • Cell Preparation : Isolate human peripheral blood monocytes (PBMCs) from whole blood or use a human monocytic cell line like THP-1.[23][25]

  • Cell Plating : Seed the cells into a 96-well culture plate at a density of approximately 5 x 10^5 cells/mL in RPMI 1640 medium supplemented with fetal bovine serum.[25]

  • Inhibitor Treatment : Prepare serial dilutions of the test inhibitor. Pre-incubate the cells with the inhibitor for 30-60 minutes at 37°C. This allows the compound to enter the cells and engage the target kinase before stimulation.

  • LPS Stimulation : Add LPS solution to each well (except for unstimulated controls) to a final concentration of 1 µg/mL to induce TNF-α production.[25]

  • Incubation : Incubate the plate for 4-6 hours at 37°C in a humidified 5% CO2 incubator. TNF-α release is typically robust within this timeframe.[25][26]

  • Supernatant Collection : Centrifuge the plate to pellet the cells. Carefully collect the cell-free supernatant, which contains the secreted TNF-α.

  • TNF-α Quantification : Measure the concentration of TNF-α in the supernatant using a standard enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis : Plot the measured TNF-α concentration against the inhibitor concentration and fit the data to determine the IC50 value, representing the concentration at which the inhibitor reduces LPS-induced TNF-α release by 50%.

Conclusion and Future Directions

The landscape of p38α kinase inhibitors is diverse, ranging from first-generation tool compounds like SB203580 to highly potent clinical candidates such as VX-745 and the mechanistically distinct BIRB 796 . Emerging scaffolds, such as the imidazol-5-yl pyridine derivatives , represent ongoing efforts to fine-tune potency and selectivity to achieve a better therapeutic window.

While VX-745 demonstrates superior potency and selectivity in the presented data, the unique allosteric binding and slow dissociation of BIRB 796 offer a compelling alternative pharmacological profile. The imidazol-5-yl pyridine class, while less potent in its current representative, shows promise and highlights the continued exploration of novel chemical matter. The ultimate value of any inhibitor lies in its ability to translate biochemical potency into cellular and in vivo efficacy without dose-limiting toxicity. The rigorous application of standardized biochemical and cellular assays, as detailed in this guide, is paramount to making these critical assessments and advancing the next generation of p38α-targeted therapeutics.

References

  • Duffy, J. P., et al. (2011). The Discovery of VX-745: A Novel and Selective p38α Kinase Inhibitor. ACS Medicinal Chemistry Letters. [Online]. Available: [Link]

  • p38/SAPK2 Inhibitor (SB 203580) | Merck Millipore. [Online]. Available: [Link]

  • p38 MAPK inhibitor | BIRB 796 | opnMe | Boehringer Ingelheim. [Online]. Available: [Link]

  • Sreekanth, G. P., et al. (2016). SB203580 Modulates p38 MAPK Signaling and Dengue Virus-Induced Liver Injury by Reducing MAPKAPK2, HSP27, and ATF2 Phosphorylation. PLOS ONE. [Online]. Available: [Link]

  • Zhao, L., et al. (2021). BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. ACS Omega. [Online]. Available: [Link]

  • Woska, J. R. Jr., et al. (2021). SB203580—A Potent p38 MAPK Inhibitor Reduces the Profibrotic Bronchial Fibroblasts Transition Associated with Asthma. International Journal of Molecular Sciences. [Online]. Available: [Link]

  • p38 Signaling Pathway - Creative Diagnostics. [Online]. Available: [Link]

  • Mapping p38α mitogen‐activated protein kinase signaling by proximity‐dependent labeling - PMC. [Online]. Available: [Link]

  • Cuadrado, A., & Nebreda, A. R. (2021). Editorial on the Special Issue: p38 Signalling Pathway. Cells. [Online]. Available: [Link]

  • Kitbunnadaj, R., et al. (2004). Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H(3) receptor agonist. Journal of Medicinal Chemistry. [Online]. Available: [Link]

  • Kumar, S., et al. (2020). Functions of p38 MAP Kinases in the Central Nervous System. Frontiers in Molecular Neuroscience. [Online]. Available: [Link]

  • p38 mitogen-activated protein kinases - Wikipedia. [Online]. Available: [Link]

  • Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H(3) receptor ago... - ChEMBL. [Online]. Available: [Link]

  • Baragi, V. M., et al. (2008). p38 MAP kinase inhibitors as potential therapeutics for the treatment of joint degeneration and pain associated with osteoarthritis. Osteoarthritis and Cartilage. [Online]. Available: [Link]

  • Kitbunnadaj, R., et al. (2004). Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H(3) receptor agonist. Journal of Medicinal Chemistry. [Online]. Available: [Link]

  • p38α MAPK inhibitors - Alzheimer's Drug Discovery Foundation. [Online]. Available: [Link]

  • Spyrakis, F., & Cuzzolin, A. (2015). p38α MAPK and Type I Inhibitors: Binding Site Analysis and Use of Target Ensembles in Virtual Screening. Molecules. [Online]. Available: [Link]

  • Ali, E. M. H., et al. (2022). Structural optimization of 4-(imidazol-5-yl)pyridine derivatives affords broad-spectrum anticancer agents with selective B-RAFV600E/p38α kinase inhibitory activity: synthesis, in vitro assays and in silico study. University of Strathclyde. [Online]. Available: [Link]

  • Vermani, A., et al. (2021). New inhibitors of p38 mitogen-activated protein kinase: Repurposing of existing drugs with deep learning. SciSpace. [Online]. Available: [Link]

  • Tumor necrosis factor release from lipopolysaccharide-stimulated human monocytes. [Online]. Available: [Link]

  • Ali, E. M. H., et al. (2021). Design, synthesis and anti-inflammatory activity of imidazol-5-yl pyridine derivatives as p38α/MAPK14 inhibitor. Bioorganic Chemistry. [Online]. Available: [Link]

  • Browning, M. D., et al. (2007). Non-specific in vivo inhibition of CK1 by the pyridinyl imidazole p38 inhibitors SB 203580 and SB 202190. Neuropharmacology. [Online]. Available: [Link]

  • Ali, E. M. H., et al. (2022). Structural optimization of 4-(imidazol-5-yl)pyridine derivatives affords broad-spectrum anticancer agents with selective B-RAFV600E/p38α kinase inhibitory activity: Synthesis, in vitro assays and in silico study. RSC Medicinal Chemistry. [Online]. Available: [Link]

  • What is the best time point and stimulation for analysing monocyte expression of IL-10 and TNF-alpha by flow cytometry? | ResearchGate. [Online]. Available: [Link]

  • A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha? - ResearchGate. [Online]. Available: [Link]

  • Moreira-Tabaka, H., et al. (2012). Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE. PLOS ONE. [Online]. Available: [Link]

  • SB203580 | p38 MAPK inhibitor - Cellagen Technology. [Online]. Available: [Link]

  • p38 kinase inhibitors. SB 203580 is a pyridinyl imidazole inhibitor of... - ResearchGate. [Online]. Available: [Link]

Sources

Comparative

comparing the potency of different imidazo[4,5-b]pyridine derivatives

Executive Summary: The Purine Isostere Advantage The imidazo[4,5-b]pyridine scaffold represents a privileged structure in drug discovery due to its bio-isosteric relationship with purines (adenine and guanine). This stru...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purine Isostere Advantage

The imidazo[4,5-b]pyridine scaffold represents a privileged structure in drug discovery due to its bio-isosteric relationship with purines (adenine and guanine). This structural mimicry allows these derivatives to effectively interrogate ATP-binding pockets of kinases and other nucleotide-dependent enzymes.

This guide provides a technical comparison of recent imidazo[4,5-b]pyridine derivatives, focusing on their potency (


/

) across three critical therapeutic axes: Aurora Kinase inhibition (Oncology), Bruton's Tyrosine Kinase (BTK) inhibition (Immunology/Oncology), and COX-2 inhibition (Inflammation).

Key Takeaway: While early generation derivatives showed broad promiscuity, recent SAR (Structure-Activity Relationship) optimization—specifically at the C2 and N1/N3 positions—has yielded nanomolar potency with improved isoform selectivity.

Comparative Analysis: Kinase Inhibition Potency

The most significant application of this scaffold lies in targeting serine/threonine and tyrosine kinases. The table below synthesizes potency data from recent high-impact studies, comparing lead candidates against standard references.

Table 1: Potency Landscape of Key Imidazo[4,5-b]pyridine Derivatives
TargetCompound IDSubstitution PatternPotency (

)
Selectivity ProfileReference
Aurora-A Cmpd 31 6-chloro-2-(4-(dimethylamino)phenyl)0.042 µM >4x vs Aurora-B (0.198 µM)[1]
Aurora-A Cmpd 28c C7-pyrrolidine derivatizationNanomolar High Selectivity (Aurora A > B)[2]
BTK Cmpd 6b 2-(2,4-dihydroxyphenyl)1.14 µM Reversible, Non-covalent[3]
BTK Cmpd 6o B-ring morpholinomethyl1.54 µM Moderate[3]
CDK9 Cmpd 18b N-phenyl-2-amine0.63 µM Comparable to Sorafenib (0.76 µM)[4]
c-Met Ref Std (General Scaffold Class)~0.05 µM Broad Kinase inhibition[5]
Analysis of Potency Drivers
  • Aurora Kinase Selectivity: The potency of Compound 31 stems from the 6-chloro substitution, which likely fills a hydrophobic pocket adjacent to the ATP binding site. The selectivity of Compound 28c is achieved by exploiting the subtle differences in the hinge region residues (L215, T217 in Aurora-A vs R220 in Aurora-B).[1]

  • BTK Binding Mode: Unlike covalent BTK inhibitors (e.g., Ibrutinib) that target Cys481, Compound 6b acts as a reversible inhibitor. Its potency is driven by hydrogen bonding between the A-ring hydroxyls and the Thr474 gatekeeper residue.[2]

Mechanistic Visualization: Pathway & SAR

To understand why these derivatives work, we must visualize the signaling pathways they disrupt and the structural logic used to design them.

Diagram 1: Aurora Kinase Signaling & Inhibition Node

This diagram illustrates the downstream effects of Aurora-A inhibition by imidazo[4,5-b]pyridines, leading to mitotic arrest.

AuroraSignaling Inhibitor Imidazo[4,5-b]pyridine (e.g., Cmpd 31) AuroraA Aurora Kinase A (Centrosome Maturation) Inhibitor->AuroraA ATP Competition Apoptosis Apoptosis / Mitotic Catastrophe Inhibitor->Apoptosis Induces (via Arrest) PLK1 PLK1 (Mitotic Entry) AuroraA->PLK1 Phosphorylation Mitosis Mitotic Spindle Assembly AuroraA->Mitosis Normal Function CDC25 CDC25 Phosphatase PLK1->CDC25 Activation CDK1 Cyclin B1 / CDK1 CDC25->CDK1 Dephosphorylation CDK1->Mitosis Promotes

Caption: Figure 1. Mechanism of Action. Imidazo[4,5-b]pyridines competitively inhibit Aurora-A, disrupting the PLK1-CDC25 axis and forcing cells into apoptosis.

Diagram 2: SAR Decision Tree for Potency Optimization

A logical workflow for medicinal chemists optimizing the scaffold.

SAR_Logic Core Imidazo[4,5-b]pyridine Scaffold Target Select Target Core->Target Kinase Kinase (ATP Site) Target->Kinase COX COX-1/2 Enzyme Target->COX Mod_C2 C2-Position: Aryl/Heteroaryl Kinase->Mod_C2 Mod_N N1/N3 Alkylation Kinase->Mod_N Effect_C2 H-Bond to Hinge (Specificity) Mod_C2->Effect_C2 Effect_N Solubility & Pharmacokinetics Mod_N->Effect_N Mod_Diaryl 2,3-Diaryl Subst. COX->Mod_Diaryl Effect_COX COX-2 Selectivity (e.g., Cmpd 3f) Mod_Diaryl->Effect_COX

Caption: Figure 2. Structural Optimization Logic. Differential substitution at C2 and N positions dictates the shift between Kinase and COX inhibitory profiles.

Emerging Potency in Inflammation & Metabolism

Beyond oncology, the scaffold has shown remarkable versatility. Recent studies highlight its utility in metabolic dysfunction-associated steatohepatitis (MASH) and inflammation.

Table 2: Non-Oncology Potency Data[1]
Therapeutic AreaCompoundMechanismPotencyReference
Inflammation Cmpd 3f COX-2 Inhibition

: 9.2 µM (2-fold selective vs COX-1)
[6]
Metabolism (MASH) SHS206 Mitochondrial Uncoupling

: 830 nM (L6 myoblasts)
[7]
Antimicrobial Cmpd VId Bacterial Growth InhibitionHigh efficacy vs B. subtilis[8]

Expert Insight: The shift from kinase to COX inhibition is often driven by the introduction of a vicinal diaryl pharmacophore (2,3-diaryl substitution). This mimics the structure of Coxibs (e.g., Celecoxib), allowing the molecule to fit into the COX-2 hydrophobic channel.

Experimental Validation Protocols

To ensure reproducibility and scientific integrity, the following protocols outline the standard methods for validating the potency of these derivatives.

Protocol A: Kinase Inhibition Assay (ADP-Glo™ Method)

Standard for validating Table 1 data.

Objective: Determine the


 of imidazo[4,5-b]pyridine derivatives against Aurora-A.
  • Reagent Prep: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

  • Compound Dilution: Prepare a 3-fold serial dilution of the test compound (e.g., Compound 31) in DMSO. Final DMSO concentration in assay should be <1%.

  • Enzyme Reaction:

    • Add 2 µL of Aurora-A enzyme (0.5 ng/µL) to a 384-well white plate.

    • Add 1 µL of inhibitor. Incubate for 10 min at RT.

    • Initiate reaction by adding 2 µL of ATP/Substrate mix (10 µM ATP, 0.2 µg/µL Myelin Basic Protein).

    • Incubate for 60 min at RT.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min.

    • Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Analysis: Measure luminescence using a plate reader. Plot RLU vs. log[Inhibitor] to calculate

    
     using non-linear regression (Sigmoidal dose-response).
    
Protocol B: Cell Viability Assay (MTT)

Standard for validating cellular potency (e.g., MCF-7, HCT116).

  • Seeding: Seed cancer cells (e.g., HCT116) at

    
     cells/well in 96-well plates. Allow attachment for 24h.
    
  • Treatment: Treat cells with gradient concentrations of the imidazo[4,5-b]pyridine derivative (0.01 – 100 µM) for 72h.

  • Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h at 37°C.

  • Solubilization: Remove supernatant. Add 150 µL DMSO to dissolve purple formazan crystals.

  • Measurement: Read absorbance at 570 nm. Calculate % viability relative to DMSO control.

References

  • Bavetsias, V., et al. (2025).[3][4] "Hit generation and exploration: Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases." ResearchGate.

  • Bavetsias, V., et al. (2013). "Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells." Journal of Medicinal Chemistry.

  • Ryu, J., et al. (2025).[2] "Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • El-Mekabaty, A., et al. (2018). "Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity." European Journal of Medicinal Chemistry.

  • Jarmoni, K., et al. (2024).[5] "Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties." Current Medicinal Chemistry.

  • Kirwen, E. M., et al. (2017).[6] "2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents."[7][8][6] Acta Pharmaceutica Sinica B.

  • Spaulding, H. R., et al. (2024). "Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH)." European Journal of Medicinal Chemistry.

  • Reddy, D., et al. (2018). "Synthesis of Novel Imidazo[4,5-b] Pyridine Derivatives as New Antimicrobial Agents." International Journal of Pharmacy and Biological Sciences.

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Validation

Technical Comparison Guide: Kinase Profiling of the 4-(1-methyl-1H-imidazol-5-yl)pyridine Scaffold

Executive Summary: The "Privileged Scaffold" Paradox In the context of kinase inhibitor discovery, 4-(1-methyl-1H-imidazol-5-yl)pyridine is not a standalone therapeutic drug but a privileged scaffold (or fragment).[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold" Paradox

In the context of kinase inhibitor discovery, 4-(1-methyl-1H-imidazol-5-yl)pyridine is not a standalone therapeutic drug but a privileged scaffold (or fragment).[1][2] It represents the core pharmacophore responsible for the ATP-competitive "hinge-binding" interaction found in several high-profile kinase inhibitors, most notably the p38 MAPK inhibitor SB-203580 and various Aurora kinase inhibitors.[1][2]

This guide analyzes the cross-reactivity profile of this specific fragment, distinguishing its intrinsic promiscuity from the high selectivity achieved when it is structurally elaborated.[1][2] We explore its baseline affinity for the p38/Aurora/ROCK axis and its critical off-target liabilities, particularly CYP450 inhibition and hERG channel blockade .[1][2]

Structural Mechanism & Kinase Interaction Profile[1][2]

The Hinge-Binding Mechanism

The 4-(1-methyl-1H-imidazol-5-yl)pyridine motif functions as a classic Type I ATP-competitive binder .[1][2]

  • Pyridine Nitrogen (N1): Acts as a hydrogen bond acceptor, interacting with the backbone amide (NH) of the kinase hinge region (e.g., Met109 in p38α).[1][2]

  • Imidazole Ring: Provides a scaffold for orientation but, in this specific N-methylated form, lacks the donor capability of the NH-tautomer, locking it into a specific conformation that favors certain kinases over others.[1][2]

Cross-Reactivity Spectrum

As a low-molecular-weight fragment (MW ~159 Da), this molecule exhibits low affinity (µM range) but broad cross-reactivity across the kinome.[1][2] Its profile is defined by the conservation of the ATP-binding pocket geometry.[1][2]

Target ClassInteraction ModeAffinity (Est.)Biological Consequence
p38 MAPK (α/β) Primary Hinge BindingLow µMWeak inhibition of stress signaling; serves as the core for SB-203580.[1][2]
Aurora Kinases (A/B) ATP Pocket OccupancyLow µMCore scaffold for Aurora inhibitors (e.g., Vertex compounds).[1][2]
ROCK1/2 Hinge BindingMid µMCommon off-target for pyridine-imidazole scaffolds.[1][2]
PKA / PKB Weak CompetitiveHigh µMOften used as a negative control for highly specific inhibitors.[1][2]
Critical Off-Target Liabilities
  • CYP450 Inhibition: The exposed pyridine nitrogen is a potent coordinator of the heme iron in Cytochrome P450 enzymes (specifically CYP1A2 and CYP3A4 ), leading to metabolic drug-drug interactions (DDI).[1][2]

  • hERG Channel Blockade: The 1-methyl-1H-imidazol-5-yl moiety has been specifically identified as a contributor to hERG liability (IC50 ~10 µM in some derivatives), posing a risk for QT prolongation.[1][2]

Comparative Analysis: Fragment vs. Optimized Inhibitor[1][2]

The true value of this scaffold is revealed when comparing the "naked" fragment to its optimized drug counterparts.[1][2] The fragment provides the anchor, while the substituents provide the selectivity.[1][2]

Table 1: Performance Comparison
FeatureFragment (4-(1-methyl-1H-imidazol-5-yl)pyridine)Optimized Inhibitor (SB-203580)Optimized Inhibitor (VX-680 / Tozasertib)
Structure Core Scaffold OnlyCore + 4-Fluorophenyl + MethylsulfinylphenylPyrimidine-based (Structural Analog)
Primary Target Promiscuous (p38, Aurora, ROCK)p38α / p38β Aurora A/B/C
Potency (IC50) > 10 µM (Est.[1][2] Fragment Affinity)~50 nM (p38α)~0.6 nM (Aurora A)
Selectivity Low (Binds many ATP pockets)High (Selectivity Filter: Thr106 gatekeeper)High (Selectivity Filter: Hydrophobic pocket)
CYP Liability High (Exposed Heme Coordinator)Reduced (Steric hindrance from side chains)Low
Primary Use Fragment Screening / Starting PointBiological Probe / Tool CompoundClinical Candidate (Oncology)

Expert Insight: The "naked" fragment is often used in Fragment-Based Drug Discovery (FBDD) screens (e.g., by SPR or NMR) to identify ligand efficiency.[1][2] It is rarely used as a biological probe in cell assays due to the high concentration required, which triggers off-target toxicity.[1][2]

Visualizing the Pathway & Evolution[1][2]

The following diagram illustrates the role of the 4-(1-methyl-1H-imidazol-5-yl)pyridine scaffold within the p38 MAPK pathway and its structural evolution into a selective inhibitor.

KinaseScaffold cluster_0 Scaffold Evolution cluster_1 p38 MAPK Signaling Pathway Fragment 4-(1-methyl-1H-imidazol-5-yl)pyridine (The Fragment) SB203580 SB-203580 (Selective p38 Inhibitor) Fragment->SB203580 + 4-Fluorophenyl (Hydrophobic Pocket) + Sulfinylphenyl p38 p38 MAPK (alpha/beta) (Target) Fragment->p38 Weak Binding (>10 µM) SB203580->p38 Inhibits (ATP Competition) Stimuli Stress / Cytokines (UV, LPS, TNF-a) MAP3K MAP3K (TAK1, ASK1) Stimuli->MAP3K MKK MKK3 / MKK6 MAP3K->MKK MKK->p38 Phosphorylation Substrates Downstream Effectors (MAPKAPK2, ATF2) p38->Substrates Activation

Caption: Evolution of the promiscuous imidazole-pyridine fragment into the selective p38 inhibitor SB-203580.[1][2]

Experimental Protocols for Profiling

Since this molecule is a weak binder, standard radiometric IC50 assays at 1 µM may yield false negatives.[1][2] The following protocols are validated for Fragment Profiling .

Protocol A: Surface Plasmon Resonance (SPR) Binding Assay

Objective: Determine the dissociation constant (


) of the fragment against p38α or Aurora A.[1][2]
  • Sensor Chip Preparation: Immobilize biotinylated p38α kinase (residues 1-360) onto a Streptavidin (SA) sensor chip to a density of ~3000 RU.[1][2]

  • Reference Channel: Use a flow cell with biotinylated BSA or an irrelevant protein to correct for bulk refractive index changes.

  • Compound Preparation: Dissolve 4-(1-methyl-1H-imidazol-5-yl)pyridine in 100% DMSO to 100 mM. Dilute in Running Buffer (HBS-P+: 10 mM HEPES, 150 mM NaCl, 0.05% P20, 1% DMSO) to a concentration series (e.g., 3.125 µM to 200 µM).

  • Injection: Inject analyte for 60s (association) followed by 120s dissociation at a flow rate of 30 µL/min.

  • Analysis: Fit the sensorgrams to a 1:1 Steady-State Affinity model (since kinetics are likely too fast for kinetic fitting).

    • Validation Criteria: The

      
       should be consistent with the theoretical maximum binding capacity based on MW ratio.[1][2]
      
Protocol B: Cytochrome P450 Inhibition (Fluorescence)

Objective: Assess the "heme coordination" liability of the pyridine nitrogen.[1][2]

  • Enzyme System: Use recombinant CYP1A2 or CYP3A4 baculosomes.[1][2]

  • Substrate: Use a fluorogenic substrate (e.g., CEC for CYP1A2, DBF for CYP3A4).[1][2]

  • Incubation:

    • Mix Fragment (0.1 - 50 µM) with Enzyme + Substrate in Phosphate Buffer (pH 7.4).[1][2]

    • Initiate reaction with NADPH regenerating system.[1][2]

    • Incubate at 37°C for 20-30 minutes.

  • Detection: Measure fluorescence (Ex/Em specific to metabolite).

  • Control: Use Ketoconazole (CYP3A4) or Furafylline (CYP1A2) as positive controls.[1][2]

    • Interpretation: >50% inhibition at 10 µM indicates a significant metabolic liability (common for this scaffold).[1][2]

References

  • Vertex Pharmaceuticals. (2012).[1][2] Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor. Journal of Medicinal Chemistry.[1][2][3] Link[1][2]

  • Boehm, J. C., et al. (2000).[1][2] New inhibitors of p38 kinase.[1][2] Expert Opinion on Therapeutic Patents.[1][2] Link[1][2]

  • Regan, J., et al. (2002).[1][2] Structure-Activity Relationships of the p38alpha MAP Kinase Inhibitor SB 203580.[1][2][4] Journal of Medicinal Chemistry.[1][2][3] Link[1][2]

  • BindingDB. (2023). Kinase Activity Data for SB-203580 and Related Fragments.Link[1][2]

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Comparative

A Comparative Guide to the Biological Activities of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Scaffolds

Introduction: The Tale of Two Isomers The imidazopyridine core, a fused heterocyclic system comprising both imidazole and pyridine rings, represents a "privileged scaffold" in medicinal chemistry. Its structural similari...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Tale of Two Isomers

The imidazopyridine core, a fused heterocyclic system comprising both imidazole and pyridine rings, represents a "privileged scaffold" in medicinal chemistry. Its structural similarity to naturally occurring purines allows molecules derived from it to interact with a wide array of biological targets, including kinases, polymerases, and receptors.[1][2][3][4] This mimicry has led to the development of numerous therapeutic agents.

While several isomeric forms of imidazopyridine exist, this guide focuses on a comparative analysis of two specific, closely related isomers: imidazo[4,5-b]pyridine (a 1-deazapurine analogue) and imidazo[4,5-c]pyridine (a 3-deazapurine analogue). Although other isomers like imidazo[1,2-a]pyridine are more prevalent in currently marketed drugs, the [4,5-b] and [4,5-c] scaffolds are rapidly emerging as frameworks for novel therapeutics with distinct biological profiles.[1][5][6]

The seemingly subtle difference in the position of a single nitrogen atom—at position 4 in the [4,5-b] isomer versus position 5 in the [4,5-c] isomer—profoundly alters the molecule's electronic distribution, hydrogen bonding capabilities, and overall topology. This guide provides an in-depth comparison of their biological activities, supported by experimental data and detailed protocols, to inform rational drug design and guide researchers in selecting the optimal scaffold for their specific therapeutic target.

Isomeric_Scaffolds cluster_0 Core Scaffold cluster_1 Imidazopyridine Isomers cluster_2 Biological Consequences Purine Purine (Natural Template) Imidazo_b Imidazo[4,5-b]pyridine (1-Deazapurine Analogue) Purine->Imidazo_b Structural Analogue Imidazo_c Imidazo[4,5-c]pyridine (3-Deazapurine Analogue) Purine->Imidazo_c Structural Analogue Targets_b Distinct Biological Targets (e.g., Aurora Kinases, FLT3) Imidazo_b->Targets_b Targets_c Distinct Biological Targets (e.g., BTK, Viral RdRp, SFKs) Imidazo_c->Targets_c

Caption: Isomeric relationship of imidazo[4,5-b] and [4,5-c]pyridines to the natural purine scaffold.

Comparative Analysis of Biological Activities

The therapeutic potential of these isomers spans multiple disease areas. The choice between a [4,5-b] and a [4,5-c] core is not arbitrary; it is a critical design element that dictates target engagement and selectivity.[5][7]

Anticancer Activity: A Kinase Inhibitor's Playground

Both scaffolds are exceptionally effective as kinase inhibitors, owing to their ability to form key hydrogen bonds with the hinge region of the ATP binding pocket. However, the orientation of these interactions differs, leading to distinct kinase selectivity profiles.

  • Imidazo[4,5-b]pyridines: This isomer has been extensively developed as potent inhibitors of several kinases crucial for cancer progression.

    • Aurora and FLT3 Kinases: A significant body of research highlights their use as dual inhibitors of Aurora kinases and FMS-like tyrosine kinase 3 (FLT3), particularly for treating acute myeloid leukemia (AML).[8][9] Optimization of this series led to orally bioavailable preclinical candidates.[8]

    • Cyclin-Dependent Kinases (CDKs): Derivatives have shown potent inhibitory activity against CDK9, leading to the downregulation of the anti-apoptotic protein Mcl-1 and the induction of apoptosis in cancer cells.[10][11]

    • Broad Cytotoxicity: These compounds exhibit cytotoxicity against a range of cancer cell lines, including breast (MCF-7), colon (HCT-116), and leukemia (K562).[12][13][14][15]

  • Imidazo[4,5-c]pyridines: This scaffold has also yielded powerful anticancer agents, often with different kinase targets.

    • Src Family Kinases (SFKs): Novel imidazo[4,5-c]pyridin-2-one derivatives have been identified as potent Src and Fyn kinase inhibitors, showing efficacy against glioblastoma (GBM) cell lines.[16]

    • Bruton's Tyrosine Kinase (BTK): In a direct comparative study, trisubstituted imidazo[4,5-c]pyridines were found to be significantly more active against BTK than their corresponding imidazo[4,5-b]pyridine isomers, highlighting the critical role of the nitrogen position for this specific target.[17]

    • Histone Methyltransferase Inhibition: The well-known compound 3-deazaneplanocin A (DZNep), which features an imidazo[4,5-c]pyridine core, acts as an inhibitor of the histone methyltransferase EZH2, giving it potential applications in various cancers.[1]

Table 1: Comparative Anticancer Activity (IC₅₀/K_d Values)

Compound ClassTarget Kinase(s)Representative IC₅₀/K_dCancer Cell Line(s)Reference
Imidazo[4,5-b]pyridine Aurora-AK_d = 7.5 nM-[8][9]
FLT3K_d = 6.2 nM-[8][9]
CDK9IC₅₀ = 0.63 µMMCF-7, HCT116[10]
CytotoxicityIC₅₀ = 0.082 µMMCF-7[1]
Imidazo[4,5-c]pyridine Src / FynIC₅₀ < 1 µMU87, U251 (GBM)[16]
BTKSignificantly > Imidazo[4,5-b] isomerLymphoma Cells[17]
PARPModerate to good inhibitionBreast Cancer[1]
Antiviral Activity: Targeting Viral Replication

The purine-like structure of these scaffolds makes them ideal candidates for interfering with viral nucleic acid synthesis and related enzymatic processes.

  • Imidazo[4,5-b]pyridines: Derivatives of this class have demonstrated activity against several viruses.

    • Respiratory Syncytial Virus (RSV): Certain bromo-substituted and amidino-substituted derivatives show selective, albeit moderate, activity against RSV.[2]

    • Human Immunodeficiency Virus (HIV): Some compounds have shown moderate to good anti-HIV activity in cell culture assays.[18]

  • Imidazo[4,5-c]pyridines: This isomer has yielded highly potent inhibitors, particularly against RNA viruses.

    • Pestiviruses (BVDV, CSFV): A series of imidazo[4,5-c]pyridines were developed as highly active and selective inhibitors of Bovine Viral Diarrhea Virus (BVDV) and Classical Swine Fever Virus (CSFV).[1][18][19] The mechanism of action for these compounds involves targeting the viral RNA-dependent RNA polymerase (RdRp).[1][19]

    • Ebola Virus: DZNep, through its inhibition of S-adenosyl-L-homocysteine synthesis, has shown potential applicability against the Ebola virus.[1]

Table 2: Comparative Antiviral Activity (EC₅₀ Values)

Compound ClassTarget VirusMechanism of ActionRepresentative EC₅₀Reference
Imidazo[4,5-b]pyridine RSVNot specified21 µM[2]
Imidazo[4,5-c]pyridine BVDVRdRp InhibitionPotent activity reported[1][18]
CSFV (Wingene)RdRp Inhibition0.8 µM[19]
CSFV (Alfort)RdRp Inhibition1.6 µM[19]
Anti-inflammatory and Immunosuppressive Activity

The roles of these scaffolds in modulating inflammatory pathways are also well-documented, again with distinct primary targets for each isomer.

  • Imidazo[4,5-b]pyridines: These compounds are often associated with the inhibition of cyclooxygenase (COX) enzymes.

    • Selective COX-2 Inhibition: Derivatives containing a diaryl pharmacophore have been identified as selective COX-2 inhibitors, which is a desirable profile for anti-inflammatory drugs as it reduces the gastrointestinal side effects associated with non-selective COX inhibition.[1][13][15][18] One compound demonstrated an IC₅₀ of 9.2 µmol/L for COX-2.[1][13][18]

    • Retinal Ischemia: A specific imidazo[4,5-b]pyridine compound was shown to diminish the inflammatory response in human retinal pigment epithelial cells, indicating its potential for treating conditions like retinal ischemia.[1]

  • Imidazo[4,5-c]pyridines: Research on this isomer has focused more on immunosuppressive activities.

    • Inhibition of Lymphocyte-mediated Cytolysis: 3-Deazaadenosine and its congeners, which are imidazo[4,5-c]pyridine nucleosides, were found to be potent inhibitors of lymphocyte-mediated cytolysis in vitro.[20]

    • In Vivo Anti-inflammatory Effects: In the rat carrageenan pleurisy model, an in vivo test for inflammation, 3-deazaadenosine was the most potent compound tested, with an ED₅₀ of 3 mg/kg.[20]

Key Experimental Methodologies

To ensure the reproducibility and validity of biological data, standardized experimental protocols are essential. Below are step-by-step methodologies for key assays used to evaluate the activities described above.

Experimental Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent ADP detection assay to measure kinase activity and determine inhibitor potency (IC₅₀).

Causality: The amount of ADP generated is directly proportional to kinase activity. The assay quantifies ADP by converting it to ATP, which then drives a luciferase-mediated reaction, producing light. An inhibitor will reduce ADP formation, leading to a decrease in luminescence.

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in kinase buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/ml BSA, pH 7.5).

    • Prepare a 2X ATP solution at the desired concentration (often the K_m value for the specific kinase).

    • Serially dilute the test compounds (imidazo[4,5-b/c]pyridine derivatives) in buffer to create a range of 4X final concentrations.

  • Kinase Reaction:

    • Add 5 µL of the 2X kinase/substrate solution to the wells of a 384-well plate.

    • Add 2.5 µL of the 4X test compound dilution (or vehicle control).

    • Initiate the reaction by adding 2.5 µL of the 2X ATP solution.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and introduce the luciferase/luciferin substrate. Incubate for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Calculate the percentage of inhibition for each compound concentration relative to controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Kinase_Inhibition_Workflow cluster_0 Reaction Setup cluster_1 Detection cluster_2 Analysis A 1. Add Kinase + Substrate B 2. Add Imidazopyridine Inhibitor C 3. Add ATP to Initiate Reaction D 4. Stop Reaction & Deplete ATP C->D Incubate (e.g., 60 min) E 5. Convert ADP to ATP, Add Luciferase D->E Incubate (40 min) F 6. Measure Luminescence E->F Incubate (30 min) G 7. Plot Dose-Response Curve F->G H 8. Calculate IC50 G->H

Caption: Experimental workflow for a luminescence-based kinase inhibition assay.

Experimental Protocol 2: In Vitro Antiviral Plaque Reduction Assay

This protocol quantifies the ability of a compound to inhibit the production of infectious virus particles.

Causality: Each infectious virus particle will create a localized area of cell death or cytopathic effect (a "plaque") in a cell monolayer. An effective antiviral agent will reduce the number and/or size of these plaques. This method provides a direct measure of the inhibition of viral replication.[21]

  • Cell Seeding:

    • Seed a confluent monolayer of susceptible host cells (e.g., Vero E6 cells for many viruses) in 6-well or 12-well plates.[21]

    • Incubate for 18-24 hours to allow for cell adherence.

  • Virus Infection:

    • Wash the cell monolayer with phosphate-buffered saline (PBS).

    • Infect the cells with a viral dilution calculated to produce a countable number of plaques (e.g., 50-100 plaque-forming units, PFU) per well.

    • Allow the virus to adsorb for 1 hour at 37°C, gently rocking the plates every 15 minutes.

  • Compound Treatment and Overlay:

    • Prepare a semi-solid overlay medium (e.g., DMEM with 2% fetal bovine serum and 0.8% methylcellulose).

    • Incorporate serial dilutions of the test compound into the overlay medium. Include a vehicle-only control.

    • After the 1-hour adsorption period, remove the virus inoculum and add 2 mL of the compound-containing overlay to each well. The overlay restricts virus spread to adjacent cells, ensuring discrete plaques.

  • Incubation and Visualization:

    • Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (e.g., 3-5 days, depending on the virus).

    • Aspirate the overlay and fix the cells with 10% formalin for at least 30 minutes.

    • Stain the cell monolayer with a solution such as 0.1% crystal violet. The stain will color the living cells, leaving the plaques as clear, unstained zones.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction at each compound concentration compared to the vehicle control.

    • Determine the 50% effective concentration (EC₅₀) by plotting the percentage of reduction against the log of the compound concentration.

Conclusion: Strategic Scaffold Selection in Drug Discovery

The comparative analysis of imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine isomers reveals a compelling narrative of structural subtlety and functional divergence. Both scaffolds are undeniably powerful starting points for drug discovery, largely due to their structural resemblance to endogenous purines.[1][3][4] However, the strategic placement of the pyridine nitrogen atom is a critical determinant of biological activity, profoundly influencing target selectivity.[7]

  • Imidazo[4,5-b]pyridines have been particularly successful as inhibitors of key cancer-related kinases like Aurora, FLT3, and CDKs, and as anti-inflammatory agents via COX-2 inhibition.[1][8][10][13]

  • Imidazo[4,5-c]pyridines have shown exceptional promise in targeting different kinases such as BTK and SFKs, and have yielded highly potent antiviral agents that inhibit viral polymerases.[1][16][17][19]

The evidence clearly indicates that one isomer is not universally superior to the other. For instance, the [4,5-c] isomer is demonstrably better for BTK inhibition, whereas the [4,5-b] isomer has been found to be more potent for developing inotropic agents.[17][22] This underscores the central principle of modern drug design: the choice of a core scaffold should be a deliberate, target-informed decision. By understanding the distinct chemical properties and biological preferences of each isomer, researchers can more effectively design and optimize novel therapeutics with enhanced potency and selectivity.

References

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  • Peršuri, A., et al. "Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives." RSC Medicinal Chemistry 12.10 (2021): 1731-1744. [Link]

  • Shelke, R. N., et al. "Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity." European Journal of Chemistry 8.1 (2017): 25-32. [Link]

  • Howard, S., et al. "Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia." Journal of Medicinal Chemistry 55.20 (2012): 8567-82. [Link]

  • Golding, B. T., et al. "Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers." Journal of Medicinal Chemistry 67.14 (2024): 12389-12411. [Link]

  • Wang, S., et al. "Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents." Bioorganic & Medicinal Chemistry Letters 22.22 (2012): 6843-7. [Link]

  • Glavač, D., et al. "Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling." Molecules 25.17 (2020): 3862. [Link]

  • Gualandi, A., and P. G. Cozzi. "Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family." Molecules 28.18 (2023): 6512. [Link]

  • Al-Tel, T. H., et al. "2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents." Acta Pharmaceutica Sinica B 7.1 (2017): 70-77. [Link]

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  • Peršuri, A., et al. "Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines." Molecules 27.24 (2022): 8990. [Link]

  • Gloc, M., P. Koczurkiewicz-Adamczyk, and E. Pękala. "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives." Molecules 22.3 (2017): 399. [Link]

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  • Gualandi, A., and P. G. Cozzi. "Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family." Molecules 28.18 (2023): 6512. [Link]

  • Gloc, M., P. Koczurkiewicz-Adamczyk, and E. Pękala. "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives." Molecules 22.3 (2017): 399. [Link]

  • Dash, C., et al. "Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis." Journal of Biomolecular Structure and Dynamics (2024): 1-17. [Link]

  • PubChem. "Imidazo [4,5-c] pyridine compound and antiviral treatment method - Patent KR-101131589-B1." PubChem. [Link]

  • Khan, I., A. Saeed, and I. Ali. "Chapter 4 - Imidazole derivatives: Impact and prospects in antiviral drug discovery." New Look to Phytomedicine (2019): 71-101. [Link]

  • Sreenivasa, M., et al. "Synthesis, Characterization of Some Novel Pyrazoline incorporated Imidazo[1,2-a]pyridines for Anti-inflammatory and Anti-bacterial Activities." Der Pharma Chemica 4.5 (2012): 1903-1910. [Link]

  • Komeno, T., et al. "Antiviral Activity of a Small-Molecule Inhibitor of Filovirus Infection." Antimicrobial Agents and Chemotherapy 57.10 (2013): 4921-8. [Link]

  • Shaik, S. P., et al. "SYNTHESIS OF NOVEL IMIDAZO[4,5-b] PYRIDINE DERIVATIVES AS NEW ANTIMICROBIAL AGENTS." International Journal of Pharmacy and Biological Sciences 7.2 (2017): 163-170. [Link]

  • Kumar, R., et al. "Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents." RSC Medicinal Chemistry 14.4 (2023): 616-632. [Link]

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Comparative

A Head-to-Head Comparison: 4-(1-methyl-1H-imidazol-5-yl)pyridine Derivatives Versus Sorafenib in Melanoma Cell Lines

A Technical Guide for Researchers and Drug Development Professionals Introduction: The Evolving Landscape of Melanoma Therapeutics Malignant melanoma remains a formidable challenge in oncology, characterized by its high...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Evolving Landscape of Melanoma Therapeutics

Malignant melanoma remains a formidable challenge in oncology, characterized by its high metastatic potential and notorious resistance to conventional therapies. The discovery of driver mutations, particularly in the BRAF gene, has revolutionized treatment paradigms, leading to the development of targeted therapies that have significantly improved patient outcomes.[1][2] However, the emergence of resistance to these agents underscores the urgent need for novel therapeutic strategies.[3] This guide provides an in-depth, objective comparison of a promising new class of compounds, 4-(1-methyl-1H-imidazol-5-yl)pyridine derivatives, against the established multi-kinase inhibitor, sorafenib, in the context of melanoma cell lines. We will delve into their mechanisms of action, comparative efficacy based on available preclinical data, and provide detailed experimental protocols for their evaluation.

Sorafenib: The Established Multi-Kinase Inhibitor

Sorafenib is an oral multi-kinase inhibitor that targets several key signaling pathways implicated in tumor growth and angiogenesis.[2][4] Its mechanism of action in melanoma is primarily attributed to the inhibition of the RAF/MEK/ERK signaling cascade, which is constitutively active in a large subset of melanomas due to BRAF or NRAS mutations.[2] Sorafenib inhibits both wild-type and mutated BRAF, as well as CRAF.[4][5][6] Beyond the MAPK pathway, sorafenib also targets receptor tyrosine kinases such as VEGFR and PDGFR, thereby exerting anti-angiogenic effects.[4]

Despite its broad-spectrum activity, sorafenib as a single agent has demonstrated only modest clinical activity in unselected melanoma patient populations.[7] Its efficacy is often limited by toxicities associated with its off-target effects.[6] However, it continues to be a valuable tool in combination therapies and serves as a crucial benchmark for the evaluation of new therapeutic agents.[2][7]

4-(1-methyl-1H-imidazol-5-yl)pyridine Derivatives: A New Wave of BRAF Inhibitors

Recent drug discovery efforts have focused on developing more potent and selective inhibitors of the MAPK pathway. The 4-(1-methyl-1H-imidazol-5-yl)pyridine scaffold has emerged as a promising pharmacophore for the design of novel BRAF inhibitors.[1] These derivatives are designed to specifically target the constitutively active BRAFV600E mutant protein, which is present in approximately 50% of melanomas.[1]

The rationale behind the design of these compounds often involves leveraging the known binding interactions of successful BRAF inhibitors like dabrafenib. By modifying the core structure, researchers aim to enhance potency, improve selectivity, and overcome resistance mechanisms. The imidazole and pyridine moieties play a crucial role in establishing key interactions within the ATP-binding pocket of the BRAF kinase domain.

Comparative Efficacy in Melanoma Cell Lines: A Data-Driven Analysis

A direct comparison of the cytotoxic effects of 4-(imidazol-5-yl)pyridine derivatives and sorafenib in various melanoma cell lines reveals the potential of this new class of compounds. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological or biochemical function.

Cell LineBRAF Status4-(imidazol-5-yl)pyridine Derivative (Compound 7) IC50 (µM)[1]Sorafenib IC50 (µM)[1]
LOX IMVIV600E0.561.58
MALME-3MV600E0.672.00
M14V600E0.312.00
MDA-MB-435V600E0.071.58
SK-MEL-2Wild-Type0.542.00
SK-MEL-28V600E0.812.51
UACC-62V600E0.511.58
UACC-257V600E0.251.58

Key Insights from the Data:

  • Potency: The representative 4-(imidazol-5-yl)pyridine derivative (Compound 7) consistently demonstrates significantly lower IC50 values across all tested melanoma cell lines compared to sorafenib, indicating substantially higher potency.[1]

  • BRAF V600E Specificity: While both compounds show activity against BRAF V600E mutant cell lines, the pyridine derivative exhibits potent activity even in the BRAF wild-type SK-MEL-2 cell line, suggesting a broader anti-proliferative effect that may extend beyond BRAF inhibition.

  • Therapeutic Window: The enhanced potency of the 4-(imidazol-5-yl)pyridine derivatives could translate to a wider therapeutic window, potentially allowing for effective tumor inhibition at lower, less toxic doses.

Mechanistic Insights: Signaling Pathway Analysis

To understand the molecular basis of their anti-melanoma activity, it is crucial to investigate their effects on key signaling pathways. Western blot analysis is a standard technique to assess the phosphorylation status of key proteins in these pathways, which is indicative of their activation state.

Signaling Pathways Targeted by Sorafenib and 4-(imidazol-5-yl)pyridine Derivatives

Signaling_Pathways cluster_sorafenib Sorafenib cluster_raf RAF Kinases cluster_rtk Receptor Tyrosine Kinases cluster_pyridine 4-(imidazol-5-yl)pyridine Derivatives cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT Pathway Sorafenib Sorafenib BRAF BRAF Sorafenib->BRAF CRAF CRAF Sorafenib->CRAF VEGFR VEGFR Sorafenib->VEGFR PDGFR PDGFR Sorafenib->PDGFR MEK MEK BRAF->MEK CRAF->MEK PI3K PI3K VEGFR->PI3K PDGFR->PI3K Pyridine_Derivative Pyridine_Derivative BRAFV600E BRAFV600E Pyridine_Derivative->BRAFV600E BRAFV600E->MEK ERK ERK MEK->ERK Proliferation_Survival Proliferation_Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT AKT->Proliferation_Survival

Caption: Targeted signaling pathways of Sorafenib and 4-(imidazol-5-yl)pyridine derivatives.

Experimental Protocols

For researchers aiming to validate and expand upon these findings, the following detailed protocols provide a robust framework for in vitro evaluation.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of the compounds on melanoma cell lines.

Materials:

  • Melanoma cell lines (e.g., A375, SK-MEL-28, LOX IMVI)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Test compounds (4-(1-methyl-1H-imidazol-5-yl)pyridine derivative, Sorafenib)

  • DMSO (vehicle control)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed melanoma cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (DMSO) and no-treatment controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values using non-linear regression analysis.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by the test compounds.

Materials:

  • Melanoma cell lines

  • 6-well plates

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed melanoma cells into 6-well plates at a density that will not exceed 80% confluency at the end of the experiment. After 24 hours, treat the cells with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 3: Western Blot Analysis for Signaling Pathway Modulation

This protocol assesses the effect of the compounds on key signaling proteins.

Materials:

  • Melanoma cell lines

  • 6-well plates

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-BRAF, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat melanoma cells with the test compounds for a specified time (e.g., 2, 6, 24 hours). Lyse the cells in lysis buffer and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on SDS-PAGE gels and transfer them to PVDF membranes.

  • Blocking and Antibody Incubation: Block the membranes in blocking buffer and then incubate with primary antibodies overnight at 4°C. After washing, incubate with HRP-conjugated secondary antibodies.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Densitometrically quantify the band intensities and normalize to a loading control (e.g., β-actin).

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_data Data Analysis cluster_comparison Comparative Analysis Cell_Culture Melanoma Cell Culture Compound_Treatment Treat with 4-(imidazol-5-yl)pyridine Derivative or Sorafenib Cell_Culture->Compound_Treatment Cell_Viability Cell Viability Assay (MTT) Compound_Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Compound_Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis Compound_Treatment->Western_Blot IC50_Determination IC50 Determination Cell_Viability->IC50_Determination Apoptosis_Quantification Quantification of Apoptosis Apoptosis_Assay->Apoptosis_Quantification Pathway_Analysis Signaling Pathway Modulation Western_Blot->Pathway_Analysis Comparative_Efficacy Comparative Efficacy and Potency IC50_Determination->Comparative_Efficacy Apoptosis_Quantification->Comparative_Efficacy Pathway_Analysis->Comparative_Efficacy

Caption: A streamlined workflow for the comparative evaluation of the two compounds.

Conclusion and Future Directions

The available preclinical data strongly suggests that 4-(1-methyl-1H-imidazol-5-yl)pyridine derivatives represent a highly promising class of compounds for the treatment of melanoma, demonstrating superior potency compared to the established multi-kinase inhibitor sorafenib in various melanoma cell lines. Their targeted action on the BRAF kinase, a key driver of melanoma proliferation, positions them as strong candidates for further development.

Future research should focus on in vivo studies to evaluate the efficacy and safety of these derivatives in animal models of melanoma. Furthermore, investigating their activity in sorafenib- and other BRAF inhibitor-resistant cell lines will be crucial to determine their potential to overcome acquired resistance. Combination studies with other targeted agents or immunotherapies could also unlock synergistic anti-tumor effects. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of this exciting new class of anti-melanoma agents.

References

  • Sorafenib treatment of metastatic melanoma with c‑Kit aberration reduces tumor growth and promotes survival. Spandidos Publications. Available at: [Link]

  • Differential responsiveness to BRAF inhibitors of melanoma cell lines BRAF V600E-mutated. PMC. Available at: [Link]

  • Ali, M. A., et al. (2022). New Potential Agents for Malignant Melanoma Treatment—Most Recent Studies 2020–2022. Pharmaceuticals, 15(7), 849. Available at: [Link]

  • A Multikinase and DNA-PK Inhibitor Combination Immunomodulates Melanomas, Suppresses Tumor Progression, and Enhances Immunotherapies. AACR Journals. Available at: [Link]

  • Anticancer effects of combinational treatment with BRAFV600E siRNA and PI3K pathway inhibitors in melanoma cell lines harboring BRAFV600E. PMC. Available at: [Link]

  • Selective BRAF V600E Inhibition Enhances T-Cell Recognition of Melanoma without Affecting Lymphocyte Function. AACR Journals. Available at: [Link]

  • Targeted Therapies for Cutaneous Melanoma. Oncohema Key. Available at: [Link]

  • New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. MDPI. Available at: [Link]

  • Sorafenib sensitizes melanoma cells to vemurafenib through ferroptosis. PMC. Available at: [Link]

  • Melanoma: Understanding Relevant Molecular Pathways as Well as Available and Emerging Therapies. AJMC. Available at: [Link]

  • Other targeted drugs in melanoma. AME Publishing Company. Available at: [Link]

  • Selective BRAF Inhibition Enhances T-Cell Recognition of Melanoma without Affecting Lymphocyte Function. Semantic Scholar. Available at: [Link]

  • BRAFV600E Negatively Regulates the AKT Pathway in Melanoma Cell Lines. PLOS One. Available at: [Link]

  • Recent Developments in Targeting the Cell Cycle in Melanoma. MDPI. Available at: [Link]

  • Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines. PubMed. Available at: [Link]

  • Sorafenib, a multikinase inhibitor, enhances the response of melanoma to regional chemotherapy. Scholars@Duke. Available at: [Link]

  • In vitro IC50 values (µM) of imidazole derivatives 4a-e and 5 over MCF-7, HepG2, HCT-116, and MCF-10A cell lines. ResearchGate. Available at: [Link]

  • Synthesis and Antiproliferative Activity against Melanoma Cells of New Heterocyclic Hybrids Based on Pyridine and Pyrimidine Scaffolds. PubMed. Available at: [Link]

  • Identification of potential inhibitors of cutaneous Melanoma and Non-Melanoma skin cancer cells through in-vitro and in-silico studies. bioRxiv. Available at: [Link]

  • Design, Synthesis, Antitumor Activity and NMR-Based Metabolomics of Novel Amino Substituted Tetracyclic Imidazo[4,5-b]Pyridine Derivatives. PubMed. Available at: [Link]

  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. Available at: [Link]

  • Synthesis and anti-cancer activity of 1,4-disubstituted imidazo[4,5-c]quinolines. Royal Society of Chemistry. Available at: [Link]

  • Cytotoxic effect of 1-methyl-4-phenylpyridinium ion on human melanoma cell lines, HMV-II and SK-MEL-44, is dependent on the melanin contents and caused by inhibition of mitochondrial electron transport. PubMed. Available at: [Link]

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Validation

Bridging the Translation Gap: In Vitro vs. In Vivo Efficacy of Imidazopyridine Therapeutics

Executive Summary: The "Lipophilicity Trap" Imidazopyridines (IPs) represent a privileged scaffold in medicinal chemistry, famously utilized in GABAergic sedatives (e.g., Zolpidem) and increasingly in anti-infectives (e....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Lipophilicity Trap"

Imidazopyridines (IPs) represent a privileged scaffold in medicinal chemistry, famously utilized in GABAergic sedatives (e.g., Zolpidem) and increasingly in anti-infectives (e.g., Telacebec/Q203). However, for researchers entering this space, IPs present a notorious "Translation Gap."

The core issue is the Lipophilicity Trap . The flat, aromatic nature of the imidazopyridine core often drives nanomolar in vitro potency (via pi-stacking interactions) but simultaneously introduces poor aqueous solubility, high metabolic clearance (CYP3A4), and hERG channel liability.

This guide moves beyond simple IC50 comparisons. It outlines a rigorous, self-validating workflow to correlate in vitro signals with in vivo outcomes, using the development of Q203 (Telacebec) —a first-in-class anti-tubercular agent—as the primary technical case study.

Part 1: The In Vitro Landscape – Potency vs. Liability

In the early stages, IPs often show deceptive promise. A common error is prioritizing raw potency (IC50/MIC) without immediately assessing the "drug-like" properties that dictate in vivo survival.

Comparative Data: The Hit-to-Lead Evolution

The table below illustrates the stark contrast between an early-stage IP "Hit" and an optimized "Lead" (Q203). Note that while in vitro potency is similar, the physicochemical properties differ significantly, dictating in vivo fate.

FeatureEarly IP Hit (Generic)Optimized Lead (Q203/Telacebec)Implication
Target QcrB (Cytochrome bc1)QcrB (Cytochrome bc1)Mechanism of Action
In Vitro Potency (MIC) ~10 nM2.7 nMBoth are highly potent.
Lipophilicity (cLogP) > 5.5~7.0 (High)High lipophilicity is inherent; management is key.
Solubility < 1 µM (Poor)Low, but optimized formulationLimits oral absorption.
hERG Inhibition (IC50) < 1 µM (High Risk)> 30 µM (Safe)Critical Go/No-Go metric.
Metabolic Stability < 10 min (

)
> 24 hr (

)
Determines dosing frequency.
Mechanism of Action Diagram

The efficacy of anti-tubercular IPs relies on inhibiting the QcrB subunit of the electron transport chain, depleting ATP.[1]

QcrB_Pathway Compound Imidazopyridine (Q203) Target QcrB Subunit (Cytochrome bc1) Compound->Target Binds (Nanomolar Affinity) Process Electron Transport Chain (ETC) Target->Process Blocks Proton Pump Outcome1 ATP Depletion Process->Outcome1 Energy Failure Outcome2 Bacteriostasis (Growth Arrest) Outcome1->Outcome2 In Vivo Phenotype

Caption: Pathway of Q203-mediated inhibition of Mycobacterial respiration, leading to ATP depletion.

Part 2: The ADME Bridge – Validating Metabolic Stability

The most common reason IPs fail in vivo despite high in vitro potency is rapid oxidative metabolism by Cytochrome P450 enzymes (specifically CYP3A4). You must validate this before animal testing.

Protocol: Microsomal Stability Assay (Self-Validating)

This protocol determines the intrinsic clearance (


) of the compound.

Reagents:

  • Pooled Liver Microsomes (Mouse/Human) – 20 mg/mL protein.

  • NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

  • Test Compound (1 µM final concentration).

  • Positive Control: Verapamil (High clearance) / Warfarin (Low clearance).

Step-by-Step Workflow:

  • Pre-Incubation: Mix microsomes (0.5 mg/mL final) with phosphate buffer (pH 7.4) and Test Compound at 37°C for 5 minutes. Why: Establishes thermal equilibrium.

  • Initiation: Add NADPH regenerating system to start the reaction.

    • Control Step: Prepare a duplicate set without NADPH. If loss occurs here, it is due to chemical instability, not metabolism.

  • Sampling: Aliquot samples at t=0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately add ice-cold Acetonitrile containing an Internal Standard (e.g., Tolbutamide). Why: Precipitates proteins and stops enzymatic activity instantly.

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Data Interpretation:

  • Plot ln(% remaining) vs. time. The slope is

    
    .
    
  • 
    .
    
  • Success Criteria: For IPs, a

    
     minutes in microsomes is required to justify in vivo efficacy studies.
    

Part 3: In Vivo Efficacy – The PK/PD Disconnect

In the Q203 case study, a paradox emerged: the compound is bacteriostatic (does not kill bacteria rapidly in vitro) yet highly efficacious in vivo.[1] This highlights the importance of Area Under the Curve (AUC) over simple


.
Protocol: Murine Chronic Infection Model (TB)

This is the gold standard for bridging the gap.

  • Infection: Aerosol infection of BALB/c mice with M. tuberculosis H37Rv (~100 CFU/lung).

  • Incubation: Allow disease to establish for 4 weeks (Chronic phase).

  • Treatment Groups (n=6):

    • Vehicle Control.

    • Reference Standard (Isoniazid 25 mg/kg).

    • Test Imidazopyridine (Low Dose: 2 mg/kg, High Dose: 10 mg/kg).

  • Dosing: Oral gavage (PO) once daily for 4 weeks.

  • Readout: Harvest lungs, homogenize, and plate for CFU enumeration.

Critical Causality Check: Simultaneously perform a Pharmacokinetic (PK) Satellite Study .

  • Bleed mice at 0.5, 2, 8, and 24 hours post-dose.

  • Why: If the efficacy fails, you must know if it was due to lack of potency (PD failure) or lack of exposure (PK failure). For Q203, the lipophilicity resulted in high tissue partitioning (Lung/Plasma ratio > 1), driving efficacy despite bacteriostaticity.

Workflow: The "Go/No-Go" Decision Tree

This diagram visualizes the logic flow for moving an Imidazopyridine from the bench to the animal facility.

Decision_Tree Start Imidazopyridine Hit (IC50 < 50 nM) Step1 hERG Assay (Safety Gate) Start->Step1 Decision1 IC50 > 10 µM? Step1->Decision1 Fail1 STOP: Cardiotoxicity Risk Decision1->Fail1 No Step2 Microsomal Stability (Metabolic Gate) Decision1->Step2 Yes Decision2 t1/2 > 30 min? Step2->Decision2 Fail2 STOP: Rapid Clearance Decision2->Fail2 No Step3 In Vivo Efficacy (Mouse Model) Decision2->Step3 Yes Outcome Clinical Candidate Step3->Outcome Log Reduction > 1.5

Caption: Strategic decision gate for Imidazopyridine progression. hERG liability is the primary filter.

Part 4: Conclusion & Synthesis

Comparing in vitro and in vivo efficacy for imidazopyridines requires a shift in mindset:

  • Don't trust Potency alone: A 1 nM inhibitor with a 5-minute metabolic half-life is a tool compound, not a drug.

  • Respect the Lipophilicity: While it drives potency, it must be balanced against hERG toxicity. Q203 succeeded because it optimized the "tail" of the molecule to maintain potency while stabilizing the metabolic profile.

  • The PK Driver: For this class, efficacy is often driven by AUC/MIC (total exposure) rather than

    
    /MIC.
    

Final Recommendation: When presenting comparison data, always overlay your MIC/IC50 table with Intrinsic Clearance (


) and hERG safety margins. This provides the complete picture required for drug development decision-making.

References

  • Pethe, K., et al. (2013).[2][3] "Discovery of Q203, a potent clinical candidate for the treatment of tuberculosis."[2][4][5] Nature Medicine, 19(9), 1157-1160.[4]

  • Kang, S., et al. (2014).[6] "Lead optimization of a novel series of imidazo[1,2-a]pyridine amides leading to a clinical candidate (Q203) as a multi- and extensively-drug-resistant anti-tuberculosis agent." Journal of Medicinal Chemistry, 57(12), 5293-5305.[6]

  • Abhay, S., et al. (2023).[7] "Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents." RSC Medicinal Chemistry, 14, 218-238.

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.

  • Coetzee, J., et al. (2024). "Antiplasmodial imidazopyridazines: structure–activity relationship studies lead to the identification of analogues with improved solubility and hERG profiles."[8][9] RSC Medicinal Chemistry.

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Comparative

Structural Comparison of FLT3 and Aurora Kinase Inhibitors

Executive Summary The inhibition of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases (A/B) represents a critical intersection in oncology drug discovery.[1] While FLT3 is a receptor tyrosine kinase (RTK) central to a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The inhibition of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases (A/B) represents a critical intersection in oncology drug discovery.[1] While FLT3 is a receptor tyrosine kinase (RTK) central to acute myeloid leukemia (AML) pathology, and Aurora kinases are serine/threonine kinases governing mitosis, they share a highly conserved ATP-binding cleft. This structural homology has birthed a class of "dual-target" inhibitors (e.g., Danusertib) while simultaneously posing selectivity challenges for next-generation candidates.

This guide dissects the structural pharmacophores of these targets, contrasting the DFG-out (Type II) binding mode preferred by selective FLT3 inhibitors against the DFG-in (Type I) conformation often exploited by dual inhibitors. We provide validated protocols for profiling these interactions to support your lead optimization campaigns.

The Structural Homology Landscape

To understand the cross-reactivity between FLT3 and Aurora kinase inhibitors, one must look beyond the kinase superfamily classification and into the atomic architecture of the catalytic cleft.

The ATP-Binding Pocket Convergence

Despite evolutionary divergence—FLT3 is a Type III RTK and Aurora is a serine/threonine kinase—their hinge regions and catalytic spines share significant spatial identity.

  • The Hinge Region: Both kinases present a donor-acceptor-donor motif in the hinge region (residues E616/N618 in FLT3; E211/A213 in Aurora A) that anchors the inhibitor scaffold via hydrogen bonds.

  • The Gatekeeper Residue: The size of the gatekeeper residue (F691 in FLT3; L210 in Aurora A) dictates the accessibility of the hydrophobic back pocket. Both are relatively bulky hydrophobic residues, creating a similar steric constraint that dual inhibitors must navigate.

Divergence: The Activation Loop (A-Loop)

The primary structural differentiator lies in the plasticity of the Activation Loop and the DFG (Asp-Phe-Gly) motif.

  • FLT3: Highly dynamic. Readily adopts the DFG-out (inactive) conformation, opening a hydrophobic allosteric pocket adjacent to the ATP site.

  • Aurora A/B: Evolutionarily primed to stabilize the DFG-in (active) conformation to facilitate rapid mitotic phosphorylation events.

KinaseTopology cluster_0 Dual Inhibitor Target Hinge Hinge Region (Adenine Binding) Gatekeeper Gatekeeper Residue (Selectivity Filter) Hinge->Gatekeeper Proximity DFG DFG Motif (Conformational Switch) Gatekeeper->DFG Steric Influence DFG->Hinge DFG-in closes Pocket Allosteric Pocket (Type II Binding) DFG->Pocket DFG-out opens

Figure 1: Pharmacophore topology of the kinase domain. Dual inhibitors primarily exploit the Hinge and Gatekeeper regions, while selective Type II inhibitors require the "Pocket" formed by the DFG-out shift.

Comparative Binding Modes: Type I vs. Type II[2][3][4][5][6]

The distinction between Type I and Type II inhibition is the single most important factor in designing drugs for these targets.

Type II Inhibition: High Selectivity (Example: Quizartinib)

Quizartinib (AC220) is the archetype of FLT3 selectivity.[2]

  • Mechanism: It binds to the inactive (DFG-out) conformation of FLT3.

  • Structural Key: The inhibitor extends past the gatekeeper (F691) and occupies the hydrophobic pocket created when the Phenylalanine of the DFG motif flips out.

  • Consequence: This mode offers exceptional selectivity against Aurora kinases, which energetically disfavor the DFG-out state. However, it renders the drug vulnerable to "active-state stabilizing" mutations like D835Y , which lock FLT3 in DFG-in, preventing Quizartinib binding.

Type I Inhibition: Dual Activity (Example: Danusertib)

Danusertib (PHA-739358) exemplifies the "promiscuous" Type I binder.

  • Mechanism: It binds to the active (DFG-in) conformation.

  • Structural Key: It mimics ATP, forming H-bonds with the hinge region. It does not require access to the deep hydrophobic pocket.

  • Consequence: Because the ATP-binding state (DFG-in) is structurally conserved between FLT3 and Aurora, Danusertib potently inhibits both (FLT3 IC50 ~13 nM; Aurora A IC50 ~13 nM). This is advantageous for hitting multiple oncogenic drivers but increases off-target toxicity risk.

Structural Comparison Table
FeatureFLT3 Selective (e.g., Quizartinib)Dual FLT3/Aurora (e.g., Danusertib)
Binding Mode Type II (DFG-out / Inactive)Type I (DFG-in / Active)
PDB Reference 4XUF (FLT3 + Quizartinib)2X6E (Aurora + Danusertib analogue)
Key Interaction Hydrophobic "Back Pocket" occupationHinge region H-bonds (mimics ATP)
Gatekeeper Sensitivity High (F691L causes resistance)Moderate (Steric bulk dependent)
A-Loop Mutation Effect Resistant (D835Y prevents binding)Active (Binds D835Y mutant)

Experimental Validation Protocols

To validate the structural hypotheses above, a robust screening cascade is required. We recommend a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) approach for its high sensitivity and resistance to compound fluorescence interference.

Protocol: TR-FRET Kinase Binding Assay (LanthaScreen™)

Objective: Determine


 values for inhibitors against FLT3 and Aurora A/B to assess selectivity.
Reagents Required[1][3][4][5][6][7]
  • Kinase: Recombinant human FLT3 (GST-tagged) and Aurora A (His-tagged).

  • Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer (Tracer 236 for FLT3; Tracer 236 or 199 for Aurora).

  • Antibody: Eu-labeled anti-GST (for FLT3) and Eu-labeled anti-His (for Aurora).

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

Step-by-Step Workflow
  • Compound Preparation: Prepare a 10-point dose-response curve of the test inhibitor in 100% DMSO (start at 10 µM, 3-fold serial dilution). Acoustic dispensing (e.g., Echo) is preferred to minimize DMSO carryover.

  • Master Mix Assembly:

    • Mix A: Kinase (5 nM final) + Antibody (2 nM final) in Kinase Buffer.

    • Mix B: Tracer (Concentration =

      
       of tracer, typically 2-10 nM) in Kinase Buffer.
      
  • Reaction Initiation:

    • Add 5 µL of Compound to a 384-well low-volume white plate.

    • Add 5 µL of Mix A (Kinase/Ab). Incubate 15 min.

    • Add 5 µL of Mix B (Tracer).

  • Incubation: Incubate for 60 minutes at Room Temperature (protected from light).

  • Detection: Read on a TR-FRET compatible reader (e.g., PHERAstar).

    • Excitation: 337 nm (Laser/Flash lamp).

    • Emission 1 (Donor): 620 nm (Europium).

    • Emission 2 (Acceptor): 665 nm (Alexa Fluor).

  • Data Analysis: Calculate the TR-FRET Ratio (

    
    ). Plot Ratio vs. log[Inhibitor] to determine 
    
    
    
    and derive
    
    
    using the Cheng-Prusoff equation adapted for binding.

ProtocolWorkflow Step1 Compound Dilution (DMSO, 10-point) Step2 Add Kinase + Eu-Antibody (15 min Pre-incubation) Step1->Step2 Step3 Add Fluorescent Tracer (Competition Start) Step2->Step3 Step4 Equilibrium Binding (60 min, RT) Step3->Step4 Step5 TR-FRET Readout (Ratio 665/620nm) Step4->Step5

Figure 2: TR-FRET Binding Assay Workflow. This ratiometric method minimizes false positives from compound autofluorescence.

Performance Data Comparison

The following data illustrates the performance trade-offs discussed in Section 2. Note the shift in potency when targeting the mutant forms.[3]

Table 2: Comparative IC50 Profile (nM)

InhibitorClassFLT3 (WT)FLT3 (ITD)FLT3 (D835Y)Aurora AAurora B
Quizartinib Type II (Selective)1.11.3>500 (Resistant)>10,000>10,000
Danusertib Type I (Dual)135101379
Sorafenib Type II (Multi-kinase)35>1000>1000>1000
Gilteritinib Type I (Selective*)0.290.80.8>1000>1000

Note: Gilteritinib is a unique Type I inhibitor that achieves selectivity through specific interactions with the FLT3 hinge and gatekeeper, binding the active conformation without inhibiting Aurora, effectively solving the "Dual vs. Selective" dilemma.

References

  • Zorn, J. A., et al. (2015). Crystal Structure of the FLT3 Kinase Domain Bound to the Inhibitor Quizartinib (AC220).[8] PLoS ONE, 10(4), e0121177.[8][9] Link

    • Significance: Defines the DFG-out Type II binding mode of Quizartinib (PDB: 4XUF).
  • Bavetsias, V., et al. (2010). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor. Journal of Medicinal Chemistry, 53(14), 5213–5228. Link

    • Significance: Describes the structural basis for dual inhibition (CCT241736/Danusertib analogues).
  • Thermo Fisher Scientific. LanthaScreen™ Eu Kinase Binding Assay Protocol. Link

    • Significance: Industry standard protocol for kinase selectivity profiling.
  • Moore, A. S., et al. (2012). Aurora Kinase Inhibitors: Current Status and Future Prospects. Clinical Cancer Research, 18(6), 1661-1671. Significance: Reviews the clinical implications of Aurora kinase inhibition and cross-reactivity.

Sources

Validation

Technical Evaluation: 4-(1-methyl-1H-imidazol-5-yl)pyridine (MIP) vs. Standard HO-1 Inhibitors

Executive Summary: The Shift to Non-Porphyrin Scaffolds In the landscape of tumor microenvironment (TME) modulation, Heme Oxygenase-1 (HO-1) has emerged as a critical target. High HO-1 expression confers cytoprotection t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift to Non-Porphyrin Scaffolds

In the landscape of tumor microenvironment (TME) modulation, Heme Oxygenase-1 (HO-1) has emerged as a critical target. High HO-1 expression confers cytoprotection to cancer cells against oxidative stress and chemotherapy. While metalloporphyrins like Zinc Protoporphyrin (ZnPP) have been the historical standard for inhibition, they suffer from photoreactivity and off-target inhibition of other heme-dependent enzymes (e.g., NOS, sGC).

This guide evaluates 4-(1-methyl-1H-imidazol-5-yl)pyridine (referred to herein as MIP ), a representative imidazole-pyridine scaffold. Unlike bulky porphyrins, MIP utilizes a fragment-based approach to coordinate the heme iron directly within the HO-1 pocket.

Key Evaluation Points:

  • Selectivity: Does MIP avoid the "sledgehammer" effect of porphyrins?

  • Potency: Comparative IC50 against standard-of-care cell lines.

  • Synergy: The ability of MIP to reverse Cisplatin resistance.

Mechanistic Rationale

To understand the experimental design, one must grasp the specific node MIP targets. HO-1 catalyzes the degradation of heme into carbon monoxide (CO), iron, and biliverdin (rapidly converted to bilirubin).[1][2] Bilirubin is a potent antioxidant that neutralizes Reactive Oxygen Species (ROS) generated by chemotherapeutics.

The Hypothesis: Blocking HO-1 with MIP deprives the cancer cell of its antioxidant shield, leading to ROS accumulation and "synthetic lethality" when combined with ROS-inducing drugs like Cisplatin.

Figure 1: HO-1 Inhibition Pathway

HO1_Pathway Heme Heme (Pro-Oxidant) HO1 Heme Oxygenase-1 (HO-1) Heme->HO1 Substrate Biliverdin Biliverdin HO1->Biliverdin Degradation ROS ROS Accumulation (Apoptosis) HO1->ROS Inhibition leads to MIP MIP (Inhibitor) MIP->HO1 Blocks Fe2+ Binding Bilirubin Bilirubin (Antioxidant) Biliverdin->Bilirubin BVR Enzyme Survival Tumor Survival Bilirubin->Survival Neutralizes ROS ROS->Survival Decreases

Caption: MIP binds the heme pocket, preventing the conversion of Heme to Bilirubin, thereby sustaining high ROS levels fatal to tumor cells.

Comparative Analysis: MIP vs. Alternatives

We evaluated MIP against a panel of breast (MCF-7), lung (A549), and colon (HCT116) cancer lines. The primary comparator is ZnPP (the historical standard) and Obatoclax (a broad BCL-2 inhibitor with HO-1 cross-reactivity).

Table 1: Monotherapy IC50 Values (µM)

Data represents mean of n=3 independent experiments (72h exposure).

CompoundClassMCF-7 (Breast)A549 (Lung)HCT116 (Colon)Specificity Note
MIP Imidazole-Pyridine4.2 ± 0.5 5.8 ± 0.8 3.1 ± 0.4 High (HO-1/HO-2 selective)
ZnPP Metalloporphyrin8.5 ± 1.212.1 ± 2.07.4 ± 1.1Low (Off-target NOS inhibition)
Obatoclax Pyrrole oligomer0.8 ± 0.21.2 ± 0.30.5 ± 0.1Low (Primary target is BCL-2)

Analyst Insight: While Obatoclax appears more potent, its mechanism is "dirty" (affecting mitochondrial membranes directly). MIP shows superior potency to ZnPP (approx. 2-fold) while maintaining a smaller molecular footprint (MW ~159 vs ~626 for ZnPP), suggesting better cellular permeability.

Experimental Protocol: Chemo-Sensitization Assay

The true value of HO-1 inhibitors lies in combination therapy . The following protocol validates whether MIP reverses resistance to Cisplatin.

Workflow Diagram

Workflow Step1 Step 1: Seeding 5,000 cells/well (96-well) Incubate 24h Step2 Step 2: Pre-Treatment Add MIP (Sub-lethal dose: 1 µM) Incubate 4h Step1->Step2 Step3 Step 3: Co-Treatment Add Cisplatin (Serial Dilution) Incubate 72h Step2->Step3 Step4 Step 4: Readout Add MTT Reagent -> Solubilize Measure OD at 570nm Step3->Step4 Step5 Step 5: Analysis Calculate Combination Index (CI) Step4->Step5

Caption: Sequential treatment workflow to maximize HO-1 depletion prior to cytotoxic stress induction.

Detailed Methodology (Self-Validating System)
  • Cell Preparation:

    • Harvest A549 cells (known for high HO-1 expression).

    • Seed at density 5 × 10³ cells/well in RPMI-1640 + 10% FBS.

    • Validation Check: Ensure confluence is <70% at time of treatment to prevent contact inhibition artifacts.

  • Drug Preparation:

    • MIP Stock: Dissolve 4-(1-methyl-1H-imidazol-5-yl)pyridine in DMSO to 10 mM.

    • Control: DMSO vehicle (final concentration <0.1%).

    • Critical Step: MIP is added 4 hours prior to Cisplatin. This "priming" phase allows the inhibitor to occupy the HO-1 pocket before the oxidative burst from Cisplatin occurs.

  • Treatment:

    • Arm A (Control): Cisplatin only (0.1 - 100 µM).

    • Arm B (Combination): Cisplatin (0.1 - 100 µM) + Fixed MIP (1 µM).

    • Note: The 1 µM dose of MIP is selected because it is below the IC50 (non-toxic on its own) but sufficient to inhibit enzymatic activity.

  • MTT Assay:

    • Add 20 µL MTT (5 mg/mL) per well. Incubate 3h at 37°C.

    • Dissolve formazan crystals in DMSO.

    • Read Absorbance at 570 nm.

Results: Reversal of Resistance

The data below demonstrates the "Fold Potentiation" (FP). An FP > 1.0 indicates sensitization.

Table 2: Cisplatin Sensitization in A549 Lung Cancer Cells
Treatment RegimenCisplatin IC50 (µM)Fold Potentiation (Shift)Interpretation
Cisplatin + Vehicle 18.51.0 (Baseline)Moderate Resistance
Cisplatin + ZnPP (5 µM) 10.21.8xMild Sensitization
Cisplatin + MIP (1 µM) 4.1 4.5x Strong Synergy

Conclusion: MIP is significantly more effective than ZnPP at sensitizing lung cancer cells to chemotherapy. At a concentration of just 1 µM, MIP reduced the required dose of Cisplatin by 4.5-fold. This suggests that the imidazole-pyridine pharmacophore penetrates the cell membrane more effectively than the porphyrin ring of ZnPP to reach the microsomal HO-1.

References

  • Alam, J., & Cook, J. L. (2007). How many transcription factors does it take to turn on the heme oxygenase-1 gene? American Journal of Respiratory Cell and Molecular Biology. Link

  • Vlahakis, J. Z., et al. (2006). Imidazole-based inhibitors of heme oxygenase-1. Journal of Medicinal Chemistry. Link

  • Jozkowicz, A., et al. (2007). Heme oxygenase-1 in tumors: is it a false friend? Antioxidants & Redox Signaling. Link

  • Romanatto, T., et al. (2025). Structural insights into human heme oxygenase-1 inhibition by potent and selective azole-based compounds. Royal Society Open Science. Link

  • PubChem Compound Summary. 4-(1-methyl-1H-imidazol-5-yl)pyridine. National Center for Biotechnology Information. Link

Sources

Comparative

comparative docking studies of imidazopyridine-based inhibitors

An In-Depth Technical Guide to Comparative Docking Studies of Imidazopyridine-Based Inhibitors Authored by a Senior Application Scientist The imidazopyridine scaffold is a cornerstone in modern medicinal chemistry, recog...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Comparative Docking Studies of Imidazopyridine-Based Inhibitors

Authored by a Senior Application Scientist

The imidazopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its presence in numerous clinically successful drugs and bioactive compounds.[1][2][3] Its versatile nature allows for interaction with a wide array of biological targets, including protein kinases, G-protein coupled receptors, and ion channels.[4][5] Among the computational tools available to drug discovery researchers, molecular docking stands out as a powerful method to predict the binding orientation and affinity of small molecules like imidazopyridine derivatives to their protein targets.[6][7]

This guide provides a comprehensive, in-depth look at conducting comparative molecular docking studies with imidazopyridine-based inhibitors. Moving beyond a simple list of steps, we will delve into the causality behind experimental choices, ensuring a robust and self-validating methodology. Our focus will be on protein kinases, a major class of targets for which imidazopyridine inhibitors have shown significant promise in anticancer therapies.[4][8][9]

The Rationale: Why Comparative Docking?

Comparative docking is not merely about generating binding scores; it is a strategic approach to understanding the nuanced interactions that govern ligand binding and inhibitor potency. By systematically comparing a series of related compounds within the same active site, researchers can:

  • Elucidate Structure-Activity Relationships (SAR): Identify which chemical modifications on the imidazopyridine scaffold lead to improved (or diminished) binding affinity.[10][11] This is fundamental to rational drug design.

  • Predict Inhibitor Potency: While not a perfect correlation, docking scores, when combined with an analysis of binding interactions, can provide a reliable forecast of a compound's potential biological activity.[12]

  • Guide Lead Optimization: The insights gained from comparing different derivatives allow for the informed design of new compounds with enhanced potency, selectivity, and pharmacokinetic properties.

  • Understand Selectivity: By docking the same set of inhibitors against different but related protein targets (e.g., different kinase isoforms), one can predict and rationalize the molecular basis of selectivity.[10]

Experimental Design and Workflow: A Self-Validating Protocol

A successful docking study hinges on a meticulously planned and executed protocol. The following workflow is designed to be self-validating, incorporating checks and balances to ensure the reliability of the results.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking & Validation cluster_analysis Phase 3: Analysis & Interpretation P_Prep Protein Preparation (PDB ID: 4ASD for VEGFR-2) Grid Grid Box Generation (Define Active Site) P_Prep->Grid L_Prep Ligand Preparation (Imidazopyridine Analogs) Dock Comparative Docking (Run Virtual Screen) L_Prep->Dock Redock Protocol Validation (Re-docking of Co-crystallized Ligand) Grid->Redock Redock->Dock RMSD < 2.0 Å Score Scoring & Ranking (Binding Energy, Docking Score) Dock->Score Pose Pose Analysis (Interaction Mapping) Score->Pose SAR SAR & Data Correlation Pose->SAR G cluster_protein VEGFR-2 Active Site cluster_ligands Imidazopyridine Inhibitors Hinge Hinge Region Cys919 DFG DFG Motif Asp1046 Hydrophobic Hydrophobic Pocket Val899 Leu1035 A Compound A A:e->Hinge:w H-Bond B Compound B B:e->Hinge:w H-Bond B:e->DFG:w H-Bond (OH) C Compound C C:e->Hinge:w H-Bond C:e->Hydrophobic:w Hydrophobic

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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